ASB-16
Description
Properties
IUPAC Name |
3-[3-(hexadecanoylamino)propyl-dimethylazaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(27)25-20-17-21-26(2,3)22-18-23-31(28,29)30/h4-23H2,1-3H3,(H-,25,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCSYZQBLQDRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407989 | |
| Record name | Amidosulfobetain-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52562-29-5 | |
| Record name | Amidosulfobetain-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ASB-16 Detergent: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ASB-16, or Amidosulfobetaine-16, is a zwitterionic detergent that has gained prominence in the field of proteomics for its exceptional ability to solubilize proteins, particularly hydrophobic membrane proteins, for downstream analytical techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry. Its unique properties often lead to improved protein resolution and the identification of proteins that are typically difficult to extract and analyze. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in membrane protein extraction, and a workflow for quantitative proteomics.
Core Properties of this compound
This compound belongs to the amidosulfobetaine class of detergents, characterized by a sulfobetaine head group and a C16 alkyl tail. This zwitterionic nature, possessing both a positive and a negative charge in its hydrophilic head group, makes it effective over a wide range of pH values and less denaturing than ionic detergents.
Chemical and Physical Properties
| Property | Value | Reference |
| Full Chemical Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | |
| Synonyms | Amidosulfobetaine-16 | |
| CAS Number | 52562-29-5 | |
| Molecular Formula | C24H50N2O4S | [1] |
| Molecular Weight | 462.73 g/mol | [1] |
| Type | Zwitterionic | [1] |
| Critical Micelle Concentration (CMC) | 8 mM (in water) | [1] |
| Solubility | Water soluble; optimal in urea-thiourea mixtures | [1] |
| Appearance | White to off-white powder |
Performance and Applications
This compound is renowned for its superior performance in solubilizing complex protein mixtures, especially those rich in membrane proteins. Its efficacy is often compared to and, in many cases, surpasses that of the more traditional zwitterionic detergent, CHAPS.
Comparative Solubilization Efficiency
A study on human erythrocyte membranes demonstrated the superior membrane disruption efficiency of this compound compared to other commonly used detergents.[2]
| Detergent | Membrane Binding Constant (Kb) (M⁻¹) | Detergent/Lipid Molar Ratio for Onset of Hemolysis (Resat) |
| This compound | 15610 | 0.08 |
| ASB-14 | 7050 | 0.22 |
| CHAPS | Not Reported | Higher than this compound |
| Triton X-100 | Not Reported | Higher than this compound |
The higher membrane binding constant and lower detergent/lipid molar ratio for the onset of hemolysis indicate that this compound is more efficient at integrating into and disrupting the cell membrane, leading to more effective protein solubilization.[2] This enhanced solubilization power has been shown to lead to the detection of previously unseen proteins in 2D gel electrophoresis.[3]
Experimental Protocols
The following is a detailed protocol for the extraction and solubilization of membrane proteins using an this compound-containing buffer for subsequent analysis by 2D-PAGE. This protocol is adapted from established methods for similar amidosulfobetaine detergents.[4]
Materials:
-
Lysis Buffer Components:
-
Urea
-
Thiourea
-
This compound
-
n-Dodecyl-β-D-maltoside (DDM) (optional, can enhance solubilization)
-
Tris base
-
Tributylphosphine (TBP) or Dithiothreitol (DTT) as a reducing agent
-
Iodoacetamide or acrylamide for alkylation
-
Protease and phosphatase inhibitor cocktails
-
-
Sample: Cell pellet or tissue sample
-
Ultrasonicator or homogenizer
-
High-speed centrifuge (capable of >100,000 x g)
-
Standard laboratory equipment (vortexer, pipettes, tubes, etc.)
Solubilization Buffer Preparation (prepare fresh):
-
7 M Urea
-
2 M Thiourea
-
1-2% (w/v) this compound (start with 1% and optimize as needed)
-
(Optional) 1-2% (w/v) DDM
-
40 mM Tris base
-
Add protease and phosphatase inhibitors immediately before use.
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet or homogenized tissue in an appropriate volume of ice-cold Solubilization Buffer.
-
Sonicate the sample on ice to lyse the cells and shear DNA. Use short bursts to prevent overheating and protein degradation.
-
-
Protein Solubilization:
-
Incubate the lysate for 60 minutes at room temperature with gentle agitation to allow for complete solubilization of proteins.
-
-
Reduction:
-
Add a reducing agent to the solubilized sample. For example, add TBP to a final concentration of 5 mM or DTT to a final concentration of 100 mM.
-
Incubate for 1 hour at room temperature.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 15 mM (if using DTT) or acrylamide to a final concentration of 20 mM (if using TBP).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Centrifugation:
-
Centrifuge the sample at 100,000 x g for 60 minutes at 20°C to pellet any insoluble material.
-
-
Sample Cleanup:
-
Carefully collect the supernatant containing the solubilized proteins.
-
Proceed with a protein cleanup step (e.g., precipitation with trichloroacetic acid/acetone) to remove interfering substances like salts and lipids.
-
-
Quantification:
-
Resuspend the cleaned protein pellet in a suitable rehydration buffer for 2D-PAGE.
-
Determine the protein concentration using a compatible protein assay (e.g., a modified Bradford assay).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical proteomics workflow utilizing this compound for membrane protein extraction and analysis.
Logical Relationships in Buffer Formulation
The composition of the solubilization buffer is critical for successful protein extraction. The following diagram illustrates the logical relationship and function of the key components.
References
- 1. This compound Detergent | AAT Bioquest [aatbio.com]
- 2. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Zwitterionic Detergent| BiopHoretics [biophoretics.com]
- 4. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of ASB-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties and applications of ASB-16, a zwitterionic detergent. It is crucial to distinguish the chemical compound this compound (Amidosulfobetaine-16) from the protein-coding gene ASB16 (Ankyrin Repeat and SOCS Box Containing 16) and its associated long non-coding RNA, ASB16-AS1. This document focuses exclusively on the chemical detergent.
This compound is a member of the amidosulfobetaine family of detergents, characterized by a sulfobetaine head group and a C16 alkyl tail.[1] It is widely utilized in proteomics and molecular biology for the solubilization of proteins, particularly membrane proteins, for downstream applications such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry.[1][2] Its zwitterionic nature allows it to effectively disrupt lipid-lipid and lipid-protein interactions without altering the native charge of the protein, making it compatible with isoelectric focusing (IEF).[2][3]
Core Chemical and Physical Properties
This compound is a white to off-white powder that is soluble in water.[1] Its properties make it a superior choice for certain applications compared to classic detergents like CHAPS.[4][5]
| Property | Value | Citation(s) |
| Chemical Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | [1] |
| Synonyms | Amidosulfobetaine-16, this compound | [1][4] |
| CAS Number | 52562-29-5 | [1][6] |
| Molecular Formula | C₂₄H₅₀N₂O₄S | [1][6] |
| Molecular Weight | 462.73 g/mol | [1][6] |
| Form | White to off-white powder | [1] |
| Purity | ≥95% (TLC), >99% | [1][6] |
| Solubility | Water soluble; sparingly soluble in 20% ethanol. Optimal solubility is achieved in urea-thiourea mixtures. | [1][4][6] |
| Critical Micelle Concentration (CMC) | 8 mM (at 25°C) | [1] |
| Storage Temperature | 15-25°C | [6] |
| Flash Point | Not applicable | [6] |
| Boiling Point | Not applicable | |
| Melting Point | Not applicable |
Stability and Storage
Reconstituted stock solutions of this compound should be aliquoted and stored frozen at -20°C, where they are stable for up to one year.[6][7] The product is non-reactive under normal conditions of use, storage, and transport.[8]
Experimental Protocols
Protein Solubilization for Two-Dimensional Gel Electrophoresis
This protocol is a representative methodology for the solubilization of proteins, particularly from membrane-rich samples, using a lysis buffer containing this compound for subsequent analysis by 2D-PAGE.
Materials:
-
Cell or tissue sample
-
Solubilizing Buffer (SB):
-
7 M Urea
-
2 M Thiourea
-
2% this compound (w/v)
-
40 mM Tris
-
1% (w/v) Dithiothreitol (DTT) or 5 mM Tributylphosphine (TBP)
-
0.2% (v/v) Carrier Ampholytes (appropriate pH range)
-
Protease and phosphatase inhibitors
-
-
Microcentrifuge
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Sample Preparation: Start with a cell pellet or pulverized tissue sample.
-
Lysis and Solubilization:
-
Add an appropriate volume of Solubilizing Buffer to the sample. A common ratio is 5-10 volumes of buffer to 1 volume of sample.
-
Vortex vigorously for 1-2 minutes to resuspend the sample.
-
Incubate at room temperature for 1-2 hours with intermittent vortexing or on a shaker to facilitate protein solubilization. For difficult-to-solubilize samples, brief sonication on ice can be performed.
-
-
Removal of Insoluble Debris:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C in an ultracentrifuge to pellet insoluble material, including nucleic acids and lipids.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., a modified Bradford assay compatible with detergents and reducing agents).
-
-
Sample Loading for Isoelectric Focusing (IEF):
-
The clarified protein extract is now ready for loading onto IEF strips for the first dimension of 2D-PAGE. The desired amount of protein (typically 50-200 µg) is mixed with rehydration buffer (which often has a similar composition to the solubilizing buffer but may contain less detergent) and used to rehydrate the IEF strip.
-
Visualizations
Caption: A generalized workflow for protein solubilization using this compound for 2D-PAGE.
Signaling Pathways
There is no scientific evidence to suggest that the this compound detergent is directly involved in or designed to modulate biological signaling pathways. The confusion with signaling pathways, such as the NF-κB pathway, arises from the protein ASB16 which is a distinct biological entity and should not be mistaken for the chemical detergent. The function of this compound detergent is primarily in the in vitro solubilization of proteins for biochemical analysis.
References
- 1. This compound, A Zwitterionic Detergent for Protein Solubilization for 2D Analysis [gbiosciences.com]
- 2. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cephamls.com [cephamls.com]
- 5. Thermodynamic and structural characterization of zwitterionic micelles of the membrane protein solubilizing amidosulfobetaine surfactants ASB-14 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A zwitterionic amidosulfobetaine detergent useful for solubilizing proteins visualized by 2D-electrophoresis. | 52562-29-5 [sigmaaldrich.com]
- 7. This compound [sigmaaldrich.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
ASB-16: A Technical Guide to its Properties and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASB-16, or Amidosulfobetaine-16, is a zwitterionic detergent widely employed in proteomics and membrane protein research. Its unique properties make it highly effective in solubilizing proteins, particularly for applications such as two-dimensional (2D) gel electrophoresis. This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of this compound, its physicochemical properties, and detailed experimental protocols for its characterization and use.
Physicochemical Properties of this compound
This compound is characterized by a C16 alkyl tail, which imparts a high degree of hydrophobicity, and a sulfobetaine headgroup that confers its zwitterionic nature. This structure allows for effective disruption of protein aggregates and solubilization of hydrophobic molecules.
| Property | Value | Reference |
| Full Name | Amidosulfobetaine-16; 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | [1] |
| Molecular Formula | C24H50N2O4S | [1] |
| Molecular Weight | 462.73 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 8 mM (at 25°C) | [1] |
| Form | White to off-white powder | [1] |
| Purity | >99% | [1] |
| Solubility | Water soluble | [1] |
| Conductivity | <50 µS in a 10% solution | [1] |
Critical Micelle Concentration (CMC) and its Determination
The critical micelle concentration is a fundamental property of any surfactant. It is the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Above the CMC, any additional surfactant added to the solution will primarily form new micelles, while the monomer concentration remains relatively constant. This property is crucial for its function in solubilizing proteins, as the hydrophobic cores of the micelles provide a favorable environment for the nonpolar regions of proteins.
Experimental Protocols for CMC Determination
Several methods can be employed to experimentally determine the CMC of this compound. The following are three common and reliable techniques.
Principle: This method relies on the principle that as the concentration of a surfactant in a solution increases, it adsorbs at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.
Protocol:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions in deionized water with concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
-
Measurement: Measure the surface tension of each solution, ensuring temperature control (e.g., 25°C).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.
Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensities of its first and third vibrational peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment, which leads to a significant decrease in the I1/I3 ratio.
Protocol:
-
Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a concentrated stock solution of this compound in deionized water.
-
Sample Preparation: Prepare a series of this compound solutions with varying concentrations. Add a small aliquot of the pyrene stock solution to each, ensuring the final pyrene concentration is very low (in the micromolar range) to avoid excimer formation. The solvent from the pyrene stock should be evaporated before adding the aqueous surfactant solution.
-
Fluorescence Measurement: Excite the samples at approximately 335 nm and record the emission spectra (typically from 350 to 450 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities of the first peak (I1, around 373 nm) to the third peak (I3, around 384 nm). Plot the I1/I3 ratio against the logarithm of the this compound concentration. A sigmoidal curve is typically observed, and the CMC is determined from the inflection point of this curve.
Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. When a concentrated solution of a surfactant (above its CMC) is titrated into a buffer, the micelles dissociate into monomers, a process that is accompanied by a characteristic enthalpy change.
Protocol:
-
Sample Preparation: Prepare a concentrated solution of this compound (e.g., 50-100 mM) in the desired buffer. Fill the ITC syringe with this solution. Fill the sample cell with the same buffer.
-
ITC Experiment: Perform a series of small injections of the concentrated this compound solution into the buffer in the sample cell while monitoring the heat released or absorbed.
-
Data Analysis: The resulting thermogram will show a distinct change in the heat of dilution around the CMC. The point at which the enthalpy change deviates from the baseline of monomer dilution corresponds to the CMC.
Application in Protein Solubilization for 2D Electrophoresis
This compound is particularly effective for solubilizing membrane proteins for analysis by 2D gel electrophoresis. Its zwitterionic nature makes it compatible with isoelectric focusing (IEF), the first dimension of 2D electrophoresis. Optimal solubilization is often achieved in combination with chaotropic agents like urea and thiourea.
Experimental Protocol for Membrane Protein Solubilization
-
Sample Preparation: Start with a cell pellet or tissue sample from which membrane proteins are to be extracted.
-
Lysis/Solubilization Buffer Preparation: Prepare a solubilization buffer containing:
-
7 M Urea
-
2 M Thiourea
-
2-4% (w/v) this compound
-
A reducing agent (e.g., 50 mM DTT or 5 mM TCEP)
-
A protease inhibitor cocktail
-
A suitable buffer (e.g., 40 mM Tris)
-
-
Solubilization: Resuspend the cell pellet or homogenized tissue in the solubilization buffer.
-
Incubation: Incubate the sample with agitation (e.g., on a rotator or with vortexing) for a specified time (e.g., 1 hour) at room temperature to facilitate protein solubilization.
-
Clarification: Centrifuge the sample at high speed (e.g., >100,000 x g) to pellet any insoluble material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.
-
Protein Quantification: Determine the protein concentration in the supernatant using a compatible protein assay (e.g., a modified Bradford assay that is not interfered by the detergents and chaotropes).
-
2D Electrophoresis: The solubilized protein sample is now ready for isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension).
Visualizations
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.
Caption: Workflow for membrane protein solubilization using this compound for 2D electrophoresis.
References
The Core Mechanism of ASB-16 in Protein Solubilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent highly effective in the solubilization of proteins, particularly for challenging applications such as the analysis of membrane proteomes by two-dimensional gel electrophoresis (2DE).[1][2] Its unique structure, featuring a 16-carbon alkyl tail and a sulfobetaine headgroup, confers superior solubilizing properties compared to traditional detergents like CHAPS, especially for hydrophobic proteins.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and comparative data to facilitate its effective use in research and development.
Core Mechanism of Action
The efficacy of this compound in protein solubilization stems from its amphipathic and zwitterionic nature. Like other detergents, it disrupts the lipid bilayer of cell membranes to release integral and lipid-anchored proteins.[4] The mechanism can be understood through a multi-step process:
-
Monomer Partitioning: Below its critical micelle concentration (CMC), this compound monomers insert into the lipid bilayer of the cell membrane.[5]
-
Membrane Saturation and Destabilization: As the concentration of this compound increases, the membrane becomes saturated with detergent monomers, leading to the destabilization of the bilayer structure.
-
Mixed Micelle Formation: Above the CMC, this compound molecules aggregate to form micelles. These micelles extract membrane proteins and lipids from the bilayer, forming mixed micelles where the hydrophobic regions of the proteins are shielded from the aqueous environment by the detergent's alkyl chains.[4]
The long C16 alkyl tail of this compound provides a strong hydrophobic interaction with the transmembrane domains of proteins, making it particularly effective at extracting and solubilizing highly hydrophobic proteins.[1][6] Its zwitterionic headgroup, which carries both a positive and a negative charge, results in a net neutral charge over a wide pH range. This property is crucial for applications like isoelectric focusing (IEF) in 2DE, as it does not interfere with the protein's native charge.[7]
Quantitative Data Presentation
The physicochemical properties of this compound are critical to its function. The following table summarizes key quantitative data for this compound and provides a comparison with other commonly used detergents.
| Property | This compound | ASB-14 | CHAPS | Triton X-100 |
| Full Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | Amidosulfobetaine-14 | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether |
| Molecular Weight | 462.73 g/mol [2] | 434.7 g/mol | 614.88 g/mol | ~625 g/mol |
| Critical Micelle Concentration (CMC) | 10 µM[5] (Note: another source reports 8mM)[2] | 100 µM[5] | 6-10 mM | 0.2-0.9 mM |
| Aggregation Number | 168[8] | 108[8] | ~10 | 100-155 |
| Detergent Type | Zwitterionic[2] | Zwitterionic | Zwitterionic | Non-ionic |
| Membrane Affinity (Kb) | 15610 M⁻¹[5] | 7050 M⁻¹[5] | Not reported | Not reported |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound for the solubilization of proteins for 2D electrophoresis.
Protocol 1: Solubilization of Membrane Proteins for 2D Electrophoresis
This protocol is adapted from methodologies developed for challenging membrane proteins and can be optimized for specific applications.[1]
Materials:
-
Lysis/Solubilization Buffer:
-
Cell or tissue sample
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.
-
For tissues, homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors) on ice.
-
-
Cell Lysis:
-
Resuspend the cell pellet or tissue homogenate in the Lysis/Solubilization Buffer. The volume will depend on the amount of starting material. A common starting point is 1 mL of buffer for every 10-20 mg of wet pellet.
-
Incubate on a rocking platform for 30-60 minutes at room temperature to facilitate solubilization.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., a modified Bradford assay compatible with detergents and chaotropes).
-
-
Sample Preparation for Isoelectric Focusing (IEF):
-
The solubilized protein sample is now ready for rehydration of IPG strips for the first dimension of 2D electrophoresis.
-
Protocol 2: General Protein Extraction from Cultured Cells
This is a more general protocol for total protein extraction that can be adapted for use with this compound containing buffers.[9][10]
Materials:
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Lysis Buffer containing this compound (e.g., RIPA buffer with 1-2% this compound)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer containing this compound to the culture dish.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube.
-
The sample is now ready for downstream applications.
-
Mandatory Visualizations
Caption: Experimental workflow for protein solubilization using this compound.
Caption: Mechanism of membrane protein solubilization by this compound.
References
- 1. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in proteomic workflows for systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Biophysical Characterization of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization of proteins in 2DE: an outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between membrane proteins and lipid membrane revealed by cryoEM [biophysics-reports.org]
- 9. arxiv.org [arxiv.org]
- 10. Lipid-protein interactions in biological membranes: a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
ASB-16: A Technical Guide to Solubility and Application in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASB-16 (Amidosulfobetaine-16) is a zwitterionic detergent specifically designed for the solubilization of proteins, particularly for applications in proteomics such as two-dimensional gel electrophoresis (2D-GE). As a member of the amidosulfobetaine family of detergents, this compound possesses a C16 alkyl tail, which imparts a high degree of hydrophobicity, making it particularly effective at disrupting cellular and organellar membranes to extract integral membrane proteins. Its zwitterionic nature—carrying both a positive and a negative charge on its hydrophilic head group, resulting in a net neutral charge—allows it to solubilize proteins with minimal alteration of their native charge, a critical factor for techniques like isoelectric focusing.
This technical guide provides an in-depth overview of the solubility characteristics of this compound in various buffer systems and offers detailed experimental protocols for its use in protein solubilization.
Physicochemical Properties and Solubility of this compound
This compound is characterized as a white to off-white powder. While broadly described as "water-soluble" in some literature, its practical solubility can be limited, and it is more accurately described as sparingly soluble in pure water.[1] Its effectiveness is significantly enhanced when used in concert with chaotropic agents and other detergents.
Quantitative solubility data for this compound in a wide range of biological buffers is not extensively published. The table below summarizes the known properties and solubility information.
| Property | Value |
| Full Chemical Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate |
| Molecular Formula | C₂₄H₅₀N₂O₄S |
| Molecular Weight | 462.73 g/mol |
| Type | Zwitterionic Detergent |
| Appearance | White to off-white powder |
| Critical Micelle Concentration (CMC) | Approximately 8 mM[2] |
| Solubility in Water | Sparingly soluble[1] |
| Solubility in 20% Ethanol | 1 mg/mL[1] |
| Optimal Solubilizing Conditions | In mixtures of urea and thiourea.[2][3][4] Not as effective in urea alone.[2][4] |
Experimental Protocols
Protocol 1: General Method for Determining this compound Solubility in a Buffer of Choice
This protocol provides a framework for researchers to determine the solubility of this compound in their specific buffer system.
Materials:
-
This compound powder
-
Buffer of interest (e.g., Tris-HCl, HEPES, PBS) at the desired pH and ionic strength
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Centrifuge capable of >10,000 x g
-
Spectrophotometer (optional, for turbidity measurement)
-
Calibrated analytical balance
Procedure:
-
Prepare a Saturated Solution:
-
To a known volume of the desired buffer (e.g., 10 mL) at a controlled temperature (e.g., 25°C), add a small, pre-weighed amount of this compound powder (e.g., 2 mg).
-
Stir the solution vigorously for 15-20 minutes.
-
Continue to add small, weighed increments of this compound powder, allowing the solution to stir for 15-20 minutes after each addition.
-
Observe the solution closely. The point of saturation is reached when a persistent fine precipitate of undissolved this compound remains, even after prolonged stirring.
-
-
Equilibration:
-
Once saturation is reached, allow the solution to stir for an additional 1-2 hours to ensure it is fully equilibrated.
-
-
Clarification:
-
Transfer the saturated solution to a centrifuge tube.
-
Centrifuge the solution at a high speed (e.g., 14,000 x g) for 20-30 minutes to pellet all undissolved material.
-
-
Quantification (Gravimetric Method):
-
Carefully pipette a precise volume of the clear supernatant (e.g., 1 mL) into a pre-weighed, dry container (e.g., a glass vial).
-
Evaporate the solvent completely. This can be done in a drying oven at a temperature below the decomposition point of this compound or under a vacuum.
-
Once the solvent is fully evaporated, weigh the container with the dried this compound residue.
-
Calculate the concentration of this compound in the supernatant (in mg/mL or M) based on the mass of the residue and the volume of the supernatant used. This value represents the solubility of this compound in that specific buffer.
-
Protocol 2: Solubilization of Membrane Proteins for 2D Gel Electrophoresis
This protocol is a representative example of how this compound is used in practice for its primary application.
Materials:
-
Cell or tissue sample
-
Lysis/Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 1-2% (w/v) this compound, 100 mM DTT, and a suitable protease inhibitor cocktail. (Note: The optimal concentration of this compound may need to be determined empirically).
-
Probe sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Sample Preparation:
-
Start with a cell pellet or minced tissue sample.
-
Add an appropriate volume of the Lysis/Solubilization Buffer. The ratio of buffer to sample volume should be optimized, but a common starting point is 5-10 volumes of buffer to 1 volume of sample.
-
-
Cell Lysis and Solubilization:
-
Incubate the sample in the buffer on a rocker or shaker for 30-60 minutes at room temperature.
-
For more robust samples, further disrupt the cells using a probe sonicator on ice. Use short bursts (10-15 seconds) followed by cooling periods to prevent overheating and protein degradation.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet any insoluble material, such as nucleic acids and cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Determine the protein concentration using a protein assay compatible with detergents and chaotropic agents (e.g., a modified Bradford assay).
-
-
Sample Preparation for Isoelectric Focusing (IEF):
-
The clarified, quantified protein sample is now ready to be diluted in the appropriate rehydration buffer for the IEF step of 2D gel electrophoresis.
-
Visualizations
Caption: Workflow for Determining this compound Solubility.
References
- 1. A Novel Method for Detergent Concentration Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
Zwitterionic Detergents in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of zwitterionic detergents and their critical role in modern proteomics. From fundamental properties to detailed experimental protocols, this document serves as a technical resource for the effective use of these versatile molecules in protein analysis.
Introduction to Zwitterionic Detergents
Zwitterionic detergents are a unique class of surfactants that possess both a positive and a negative charge on their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1][2] This characteristic distinguishes them from ionic (anionic or cationic) and non-ionic detergents, offering a unique combination of properties that are highly advantageous for proteomics applications.[2][3]
The general structure of a zwitterionic detergent consists of a hydrophobic tail and a hydrophilic head group containing both a cationic and an anionic center. This amphipathic nature allows them to effectively solubilize proteins, particularly membrane proteins, by disrupting lipid-lipid and lipid-protein interactions while minimizing protein denaturation.[3][4] They are considered milder than ionic detergents like SDS but are more effective at breaking protein-protein interactions than non-ionic detergents.[2]
Core Properties and Advantages in Proteomics
Zwitterionic detergents are invaluable in proteomics for several key reasons:
-
Preservation of Native Protein Structure: They are less denaturing than ionic detergents, which is crucial for studies requiring the maintenance of protein conformation and biological activity.[5]
-
Effective Solubilization of Membrane Proteins: Their ability to disrupt membranes makes them highly effective for extracting and solubilizing integral membrane proteins, a traditionally challenging class of proteins to study.[6][7]
-
Compatibility with Downstream Analysis: Their neutral charge makes them compatible with techniques like isoelectric focusing (IEF) and 2D-gel electrophoresis, as they do not interfere with the native charge of the proteins being separated.[8] They also exhibit better compatibility with mass spectrometry (MS) compared to many ionic detergents.
-
Disruption of Protein-Protein Interactions: While being gentle on individual protein structure, they are effective at breaking non-covalent protein-protein interactions, which is essential for accurately profiling the components of protein complexes.[2]
Key Zwitterionic Detergents in Proteomics: A Comparative Overview
Several classes of zwitterionic detergents are commonly used in proteomics, each with distinct properties. The choice of detergent depends on the specific application, the nature of the protein of interest, and the downstream analytical methods.
Steroid-Based Zwitterionic Detergents: CHAPS and CHAPSO
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and its hydroxylated analog CHAPSO are bile salt derivatives that are widely used in proteomics.[9] Their rigid steroidal structure makes them effective at solubilizing membrane proteins while maintaining their native state.[9]
Sulfobetaine-Based Zwitterionic Detergents
This class includes the Zwittergent series (e.g., Zwittergent 3-10, 3-12, 3-14, 3-16) and amidosulfobetaines (e.g., ASB-14, ASB-16). These detergents have a linear alkyl chain as the hydrophobic tail and a sulfobetaine head group. The length of the alkyl chain influences their solubilizing power and detergent properties. Longer chain sulfobetaines, such as ASB-14 and this compound, have been shown to be particularly effective in solubilizing membrane proteins for 2D-gel electrophoresis.[6]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of commonly used zwitterionic detergents to aid in their selection for specific experimental needs.
Table 1: Properties of Steroid-Based Zwitterionic Detergents
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micellar Weight (kDa) |
| CHAPS | 614.9 | 6 - 10 | 4 - 14 | ~6 |
| CHAPSO | 630.9 | 8 | 11 | ~7 |
Data sourced from multiple references.[9][10][11][12]
Table 2: Properties of Sulfobetaine-Based Zwitterionic Detergents
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micellar Weight (kDa) |
| Zwittergent 3-08 | 279.6 | 330 | - | - |
| Zwittergent 3-10 | 307.6 | 25 - 40 | 41 | ~12.5 |
| Zwittergent 3-12 | 335.6 | 2 - 4 | 55 | ~18.5 |
| Zwittergent 3-14 | 363.6 | 0.1 - 0.4 | 83 | ~30 |
| Zwittergent 3-16 | 391.6 | 0.01 - 0.06 | 155 | ~60 |
| ASB-14 | 434.7 | 8 | ≥23 | - |
| This compound | 462.7 | - | - | - |
Data sourced from multiple references.[11][13]
Experimental Protocols
Detailed methodologies are crucial for the successful application of zwitterionic detergents in proteomics. The following sections provide step-by-step protocols for key experimental workflows.
Protein Solubilization for Two-Dimensional Gel Electrophoresis (2D-GE)
This protocol is a general guideline for solubilizing proteins, particularly membrane proteins, for 2D-GE.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS or other suitable zwitterionic detergent (e.g., 2% ASB-14), 40 mM Tris, 65 mM DTT (dithiothreitol), and a protease inhibitor cocktail.
-
Sample of interest (e.g., cell pellet, tissue homogenate).
-
Microcentrifuge.
-
Sonciator.
Procedure:
-
Cell Lysis: Resuspend the cell pellet or tissue homogenate in an appropriate volume of Lysis Buffer.
-
Solubilization: Incubate the sample on a rocking platform for 1 hour at room temperature to facilitate protein solubilization.
-
Sonication (Optional): To shear DNA and improve solubilization, sonicate the sample on ice. Use short bursts to avoid sample heating.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins. This sample is now ready for protein quantification and subsequent isoelectric focusing (IEF).
In-Solution Protein Digestion for Mass Spectrometry
This protocol outlines a general procedure for digesting solubilized proteins in solution for bottom-up proteomics analysis by mass spectrometry.
Materials:
-
Lysis/Solubilization Buffer: 50 mM Ammonium Bicarbonate, pH 8.0, containing 1-2% (w/v) of a mass spectrometry-compatible zwitterionic detergent (e.g., some sulfobetaines).
-
Reducing Agent: 10 mM DTT in 50 mM Ammonium Bicarbonate.
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.
-
Trypsin Solution: Sequencing-grade modified trypsin in 50 mM Ammonium Bicarbonate.
-
Quenching Solution: 0.1% Trifluoroacetic Acid (TFA) or 5% Formic Acid.
-
C18 desalting spin columns.
Procedure:
-
Protein Solubilization: Lyse cells or tissues in the Lysis/Solubilization Buffer. Quantify the protein concentration.
-
Reduction: To a known amount of protein, add the reducing agent and incubate for 30-60 minutes at 56°C to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add the alkylating agent. Incubate for 30-45 minutes in the dark at room temperature to cap the free sulfhydryl groups.
-
Enzymatic Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the detergent concentration to below its critical micelle concentration (CMC) if necessary. Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Digestion Quenching and Detergent Removal: Stop the digestion by acidifying the sample with the Quenching Solution. For some MS-compatible zwitterionic detergents, this acidification step can also facilitate their precipitation, allowing for removal by centrifugation.
-
Peptide Desalting: Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions. The eluted peptides are now ready for LC-MS/MS analysis.
Visualizing Proteomics Workflows with Zwitterionic Detergents
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of proteomics experiments.
General Proteomics Workflow for Membrane Protein Analysis
A generalized workflow for proteomics analysis using zwitterionic detergents.
Mechanism of Membrane Protein Solubilization
Mechanism of membrane protein solubilization by zwitterionic detergents.
Conclusion
Zwitterionic detergents are indispensable tools in the field of proteomics, enabling the study of complex protein mixtures, particularly those containing challenging membrane proteins. Their unique properties, which balance solubilizing strength with a gentle, non-denaturing action, make them suitable for a wide array of applications, from high-resolution 2D-gel electrophoresis to sensitive mass spectrometry-based analyses. A thorough understanding of their properties and the optimization of experimental protocols are key to leveraging their full potential in advancing our understanding of the proteome.
References
- 1. Application of zwitterionic detergent to the solubilization of Klebsiella pneumoniae outer membrane proteins for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detergents and Chaotropes for Protein Solubilization before Two-Dimensional Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pure.rug.nl [pure.rug.nl]
- 10. proteinsandproteomics.org [proteinsandproteomics.org]
- 11. scribd.com [scribd.com]
- 12. Quantification of Membrane Protein-Detergent Complex Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ZWITTERGENT® 3-16 Detergent | AAT Bioquest [aatbio.com]
ASB-16 for Beginners in Protein Extraction: An In-depth Technical Guide
For researchers, scientists, and drug development professionals venturing into the realm of proteomics, the effective solubilization of proteins is a critical first step. This guide provides a comprehensive overview of Amidosulfobetaine-16 (ASB-16), a zwitterionic detergent increasingly recognized for its efficacy in protein extraction, particularly for challenging membrane proteins.
Introduction to this compound
This compound is a zwitterionic detergent belonging to the amidosulfobetaine class.[1] It possesses a 16-carbon alkyl tail, which imparts a high degree of hydrophobicity, enabling it to effectively disrupt cellular membranes and solubilize embedded proteins.[1] Its zwitterionic nature, with both a positive and a negative charge in its headgroup, results in a net neutral charge over a wide pH range. This characteristic minimizes interference with downstream applications such as isoelectric focusing (IEF) and two-dimensional gel electrophoresis (2D-GE).[2]
This compound has demonstrated superior performance in solubilizing proteins compared to more traditional detergents like CHAPS, especially for hydrophobic and membrane-associated proteins.[2] Optimal solubilization with this compound is often achieved in the presence of chaotropic agents like urea and thiourea.[1]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in protein extraction protocols.
| Property | Value | Reference |
| Full Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | [1] |
| Molecular Formula | C₂₄H₅₀N₂O₄S | [1] |
| Molecular Weight | 462.73 g/mol | [1] |
| Type | Zwitterionic detergent | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Water soluble | [1] |
| Critical Micelle Concentration (CMC) | 8 mM (in water at 25°C) | [1] |
Quantitative Performance Comparison
The efficacy of this compound in protein solubilization has been quantitatively compared to other detergents, most notably CHAPS. The number of distinct protein spots resolved on a 2D gel is a common metric for assessing solubilization efficiency.
| Detergent(s) | Sample Source | Number of Detectable Protein Spots (Average) | Reference |
| 4% CHAPS | Human Brain Frontal Cortex | 850 | [2] |
| 2% this compound | Human Brain Frontal Cortex | 950 | [2] |
| 4% CHAPS + 2% this compound | Human Brain Frontal Cortex | 1087 | [2] |
| 4% CHAPS + 2% ASB-14* | Human Brain Frontal Cortex | 1192 | [2] |
*ASB-14 is a close structural analog of this compound with a 14-carbon alkyl tail. This data is included to demonstrate the general effectiveness of this class of detergents.
Experimental Protocols
This section provides a general protocol for protein extraction using this compound, suitable for beginners. The protocol is a synthesis of established methodologies and should be optimized for specific sample types and downstream applications.
Materials
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound, 40 mM Tris base, 10 mM TCEP (Tris(2-carboxyethyl)phosphine).
-
Protease and phosphatase inhibitor cocktail.
-
Sample (e.g., cell pellet or tissue).
-
Phosphate-buffered saline (PBS).
-
Microcentrifuge tubes.
-
Sonciator or mechanical homogenizer.
-
Centrifuge.
Protocol for Protein Extraction from Cultured Cells
-
Cell Harvesting: Pellet cultured cells by centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove media components.
-
Lysis: Resuspend the cell pellet in an appropriate volume of Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Solubilization: Incubate the mixture on a rotator or shaker for 30-60 minutes at room temperature.
-
Homogenization (Optional): For difficult-to-lyse cells, sonicate the sample on ice. Use short bursts to prevent overheating and protein degradation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.
-
Protein Quantification: Determine the protein concentration of the extract using a compatible protein assay (e.g., a non-interfering assay, as some detergents can interfere with standard assays).
Protocol for Protein Extraction from Tissue
-
Tissue Preparation: Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Lysis: Transfer the powdered tissue to a tube containing an appropriate volume of Lysis Buffer with freshly added protease and phosphatase inhibitors.
-
Homogenization: Homogenize the sample using a mechanical homogenizer until no visible tissue fragments remain.
-
Solubilization: Incubate the homogenate on a rotator or shaker for 1-2 hours at room temperature.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Supernatant Collection: Collect the supernatant containing the solubilized proteins.
-
Protein Quantification: Determine the protein concentration.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful protein extraction. The following diagrams illustrate the key steps.
Mechanism of Action: A Logical Representation
The effectiveness of this compound lies in its amphipathic nature, allowing it to integrate into and disrupt lipid bilayers, thereby liberating membrane-bound proteins.
Conclusion
This compound is a powerful tool for researchers requiring efficient extraction of a broad range of proteins, including those that are traditionally difficult to solubilize. Its compatibility with downstream proteomic techniques makes it a valuable addition to the modern protein scientist's toolkit. As with any biochemical technique, optimization of parameters such as detergent concentration, temperature, and incubation time is crucial for achieving the best results with your specific sample. This guide provides a solid foundation for beginners to incorporate this compound into their protein extraction workflows.
References
Amidosulfobetaine-16: A Comprehensive Technical Guide to its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent increasingly utilized in the fields of proteomics and membrane protein research.[1][2][3][4] Its unique properties make it an effective agent for solubilizing proteins, particularly for applications such as two-dimensional gel electrophoresis (2D-PAGE).[1][3][4][5] This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols and data presented for clarity and reproducibility.
Core Physical and Chemical Properties
This compound, systematically named 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate, is distinguished by its C16 alkyl tail, which imparts strong hydrophobic character, and a sulfobetaine headgroup that maintains zwitterionic properties over a wide pH range.[1][4] This structure allows for effective disruption of protein-lipid and protein-protein interactions while minimizing protein denaturation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of Amidosulfobetaine-16.
| Property | Value | Reference |
| Full Chemical Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | [1][4] |
| Synonyms | Amidosulfobetain-16, this compound | [2][3] |
| CAS Number | 52562-29-5 | [1][2][7] |
| Molecular Formula | C₂₄H₅₀N₂O₄S | [1][2][7] |
| Molecular Weight | 462.73 g/mol | [1][2][8][9] |
| Appearance | White to off-white powder | [1][4] |
| Purity | >99% | [1][4] |
| Physicochemical Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 8 mM | 25°C in water | [1][4] |
| Aggregation Number | 168 | ||
| Solubility | Water soluble; Optimal in urea-thiourea mixtures | [1][4][10] | |
| Conductivity | <50 µS in a 10% solution | [1][4] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound are provided below. These protocols are based on standard laboratory practices for surfactant characterization.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the critical micelle concentration is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau in the surface tension measurement. The CMC is the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected 8 mM CMC.
-
Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
-
Measurement:
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the system equilibrates at each concentration before recording the measurement.
-
-
Data Analysis:
-
Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.
-
The plot will show two intersecting lines. The concentration at the intersection point is the CMC.
-
Determination of Critical Micelle Concentration (CMC) by Isothermal Titration Calorimetry (ITC)
Principle: Isothermal titration calorimetry measures the heat change that occurs upon the injection of a concentrated surfactant solution into a dilute solution (or pure solvent). Below the CMC, the heat change is primarily due to the dilution of monomers. As the concentration approaches and surpasses the CMC, the heat of micelle formation or dissociation contributes significantly to the measured heat change, resulting in a characteristic sigmoidal curve.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in the desired buffer (e.g., 50 mM).
-
Fill the ITC syringe with this concentrated solution.
-
Fill the sample cell with the same buffer.
-
-
Instrumentation: Use an isothermal titration calorimeter.
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 5-10 µL) of the concentrated this compound solution into the buffer-filled cell.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the enthalpy change per injection.
-
Plot the enthalpy change as a function of the total surfactant concentration in the cell.
-
The resulting sigmoidal curve can be fitted to a model to determine the CMC and the enthalpy of micellization.
-
Protein Solubilization for 2D Gel Electrophoresis
Principle: this compound is used to disrupt cell membranes and solubilize proteins, breaking non-covalent interactions and keeping hydrophobic proteins in solution during isoelectric focusing. It is often used in combination with chaotropes like urea and thiourea.
Methodology:
-
Lysis/Solubilization Buffer Preparation: A typical buffer may contain:
-
7 M Urea
-
2 M Thiourea
-
2-4% (w/v) this compound
-
A reducing agent (e.g., 50 mM DTT)
-
Carrier ampholytes
-
-
Sample Preparation:
-
Homogenize the cell or tissue sample.
-
Add the lysis/solubilization buffer to the sample.
-
-
Solubilization:
-
Incubate the sample with the buffer, often with agitation, to facilitate complete protein solubilization.
-
Centrifuge the sample to remove insoluble debris.
-
-
Sample Loading: The supernatant containing the solubilized proteins is now ready for isoelectric focusing, the first dimension of 2D-PAGE.
Visualizations
Experimental Workflow: Protein Solubilization for 2D-PAGE using this compound
Caption: Workflow for protein solubilization using this compound for 2D-PAGE.
Logical Relationship: Role of this compound in Protein Solubilization
Caption: Role of this compound's structure in membrane protein solubilization.
References
- 1. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cephamls.com [cephamls.com]
- 4. This compound, A Zwitterionic Detergent for Protein Solubilization for 2D Analysis [gbiosciences.com]
- 5. biocompare.com [biocompare.com]
- 6. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
An In-depth Technical Guide to ASB16: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ankyrin Repeat and SOCS Box Containing Protein 16 (ASB16) is a member of the ASB protein family, characterized by the presence of ankyrin repeats and a C-terminal SOCS (Suppressor of Cytokine Signaling) box. Functioning as a substrate-recognition component of an Elongin-Cullin-SOCS (ECS) E3 ubiquitin ligase complex, ASB16 is implicated in the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2] This role places ASB16 as a critical regulator in various cellular processes.
Recent research has also highlighted the significance of ASB16 Antisense RNA 1 (ASB16-AS1), a long non-coding RNA transcribed from the antisense strand of the ASB16 gene.[1][3] ASB16-AS1 has been identified as an oncogenic factor in several cancers, including gastric and colorectal cancer, where it can modulate signaling pathways and gene expression.[4][5] This guide provides a comprehensive overview of the safety, handling, and experimental protocols related to the ASB16 protein, with a clear distinction from its antisense counterpart, ASB16-AS1, to aid researchers in their investigations.
Safety and Handling of Recombinant ASB16 Protein
As there are no specific hazard classifications for recombinant ASB16 protein, its handling in a laboratory setting should adhere to standard best practices for recombinant proteins.
General Laboratory Safety
Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, safety glasses, and gloves. All handling of the protein should be performed in a designated clean area to prevent contamination.
Storage and Stability
Proper storage is crucial to maintain the structural integrity and functionality of recombinant ASB16. The following table summarizes recommended storage conditions.
| Storage Condition | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 12 months | Store with a desiccant. |
| Reconstituted Stock Solution | -20°C or -80°C | 3-6 months | Aliquot to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (10-50%) is recommended. |
| Short-term Storage | 4°C | Up to 1 week | For immediate use. Avoid prolonged storage at this temperature to prevent degradation. |
Reconstitution
-
Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute the protein in a recommended sterile buffer, such as PBS, to a concentration of 0.1-1.0 mg/mL.
-
Gently agitate to dissolve; do not vortex, as this can cause denaturation.
-
For dilutions, use a buffer containing a carrier protein (e.g., 0.1% BSA) to prevent adsorption to the vial walls, especially at low concentrations.
Biological Function and Signaling Pathways
ASB16 functions as a component of a Cullin-RING E3 ubiquitin ligase complex, specifically with Cullin 5 (CUL5).[6][7] This complex mediates the transfer of ubiquitin to target proteins, marking them for proteasomal degradation. The long non-coding RNA, ASB16-AS1, has been shown to indirectly influence signaling pathways relevant to cancer progression.
ASB16-AS1 in the NF-κB Signaling Pathway
In gastric cancer, ASB16-AS1 has been shown to up-regulate and phosphorylate Tripartite Motif Containing 37 (TRIM37), leading to the activation of the NF-κB pathway.[2][4] This promotes cancer cell proliferation, stemness, and cisplatin resistance.[4]
ASB16-AS1 mediated activation of the NF-κB pathway in gastric cancer.
ASB16-AS1 as a Competing Endogenous RNA (ceRNA)
In colorectal cancer, ASB16-AS1 acts as a ceRNA by sponging miR-185-5p, which leads to the upregulation of its target, TEA Domain Transcription Factor 1 (TEAD1).[5][8] This axis promotes proliferation, migration, and invasion of colorectal cancer cells.[5]
ASB16-AS1 functions as a ceRNA in colorectal cancer.
Experimental Protocols
The following are generalized protocols for studying ASB16. Optimal conditions, such as antibody concentrations and incubation times, should be empirically determined.
Immunoprecipitation of ASB16
This protocol describes the immunoprecipitation of ASB16 from cell lysates.
General workflow for immunoprecipitation of ASB16.
Materials:
-
Cell lysate containing ASB16
-
Anti-ASB16 antibody (specific for IP)
-
Protein A/G magnetic or agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-ASB16 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[9] The optimal antibody concentration should be determined by titration, typically in the range of 1-10 µg per 1 mg of total protein.[9][10]
-
Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-ASB16 antibody.
In Vitro Ubiquitination Assay
This protocol allows for the assessment of ASB16's E3 ligase activity in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (a screen may be needed to identify the appropriate E2 for ASB16)
-
Recombinant ASB16 (as part of the E3 ligase complex with CUL5/RBX2 and Elongins B/C)
-
Recombinant Ubiquitin
-
Putative substrate protein
-
Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)[11]
-
ATP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, substrate, and the ASB16-containing E3 complex in the reaction buffer.
-
Initiation: Start the reaction by adding ATP to a final concentration of 2-5 mM.[11]
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using antibodies against the substrate and/or ubiquitin to detect ubiquitinated species, which will appear as a ladder of higher molecular weight bands.
| Component | Suggested Final Concentration |
| E1 Enzyme | 50-100 nM |
| E2 Enzyme | 0.2-2.5 µM |
| E3 Ligase (ASB16 complex) | 0.1-1 µM |
| Ubiquitin | 5-100 µM |
| Substrate | 1-10 µM |
| ATP | 2-5 mM |
siRNA-Mediated Knockdown of ASB16
This protocol describes the transient knockdown of ASB16 expression in cultured cells.
Materials:
-
Validated siRNA targeting ASB16
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Cells to be transfected
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
Transfection Complex Formation: Prepare siRNA-transfection reagent complexes in serum-free medium according to the manufacturer's instructions.
-
Transfection: Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Gene Silencing: Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for knockdown of ASB16 expression.
-
Validation: Harvest the cells and assess the knockdown efficiency by qRT-PCR to measure ASB16 mRNA levels and/or Western blotting to measure ASB16 protein levels.
Quantitative Data
The following tables summarize available quantitative data related to ASB16 and its antisense transcript.
ASB16-AS1 Expression in Cancer
| Cancer Type | Expression Status | Effect of High Expression | Reference |
| Gastric Cancer | Upregulated | Promotes proliferation and stemness | [4] |
| Colorectal Cancer | Upregulated | Drives proliferation, migration, and invasion | [5] |
| Ovarian Cancer | Upregulated | Accelerates cellular processes and chemoresistance | [4] |
| Non-small cell lung cancer | Upregulated | Promotes proliferation, inhibits apoptosis (Retracted) | [8] |
| Liver Hepatocellular Carcinoma | Upregulated | Promotes proliferation, migration, and invasion | [5] |
Note: The study on non-small cell lung cancer was retracted due to data inaccuracies.[8]
Potential ASB16 Interacting Proteins (from Mass Spectrometry)
The following proteins were identified as potential interactors with ASB16 in a high-throughput study.[6] Validation of these interactions is required.
| Protein | Function |
| CUL5 | E3 ubiquitin ligase scaffold protein |
| TCEB1 (Elongin C) | Component of the ECS complex |
| TCEB2 (Elongin B) | Component of the ECS complex |
| HIF1AN | Hypoxia-inducible factor 1-alpha inhibitor |
| CKB | Creatine kinase B-type |
| VIM | Vimentin |
| PGAM1 | Phosphoglycerate mutase 1 |
| SVIL | Supervillin |
| FTH1 | Ferritin heavy chain 1 |
| CSE1L | Chromosome segregation 1-like protein |
| HSPA1 | Heat shock protein family A (Hsp70) member 1 |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase |
| RAN | Ran GTPase |
| AHCY | Adenosylhomocysteinase |
Conclusion
ASB16 is an important component of the ubiquitin-proteasome system with emerging roles in cellular regulation. Its antisense transcript, ASB16-AS1, is increasingly recognized as a key player in cancer progression through its modulation of various signaling pathways. This guide provides a foundational resource for the safe handling and experimental investigation of ASB16, offering protocols and data to facilitate further research into its biological functions and therapeutic potential. As with any experimental system, optimization of the provided protocols for specific cellular contexts and research questions is essential.
References
- 1. ASB16-AS1: A Comprehensive Guide to the Long Non-coding RNA [learn.mapmygenome.in]
- 2. ASB16 ankyrin repeat and SOCS box containing 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ASB16-AS1 ASB16 antisense RNA 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. LncRNA ASB16-AS1 accelerates cellular process and chemoresistance of ovarian cancer cells by regulating GOLM1 expression via targeting miR-3918 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, prognosis value, and immune infiltration of lncRNA ASB16-AS1 identified by pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Interaction Screening for the Ankyrin Repeats and Suppressor of Cytokine Signaling (SOCS) Box (ASB) Family Identify Asb11 as a Novel Endoplasmic Reticulum Resident Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The functions and properties of cullin-5, a potential therapeutic target for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LncRNA ASB16-AS1 promotes proliferation and inhibits apoptosis of non small cell lung cancer cells by activating the Wnt/β catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. scbt.com [scbt.com]
- 11. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing ASB-16 for Effective Membrane Protein Extraction
Application Notes and Protocols for ASB-16 in 2D Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the zwitterionic detergent Amidosulfobetaine-16 (ASB-16) in two-dimensional gel electrophoresis (2D-PAGE). The protocol is particularly optimized for the solubilization and separation of hydrophobic proteins, such as membrane proteins, which are often underrepresented in traditional 2D gel analyses.
Introduction
Two-dimensional gel electrophoresis is a powerful technique for separating complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension.[1] A critical step in 2D-PAGE is the complete solubilization and denaturation of proteins in the sample. Incomplete solubilization can lead to poor protein entry into the first-dimension gel, streaking, and a general loss of resolution.[2][3]
Hydrophobic proteins, especially integral membrane proteins, present a significant challenge for 2D-PAGE due to their tendency to aggregate in aqueous solutions.[2][4] Zwitterionic detergents, such as those in the amidosulfobetaine (ASB) family, are effective solubilizing agents that possess both a positively and a negatively charged group, resulting in a net neutral charge over a wide pH range.[5] This property makes them compatible with isoelectric focusing (IEF), the first dimension of 2D-PAGE.[4][5]
This compound, with its 16-carbon alkyl chain, is particularly effective at disrupting hydrophobic interactions within and between proteins and with lipids in the cell membrane. Its use, often in combination with other detergents and chaotropes, can significantly improve the resolution and representation of hydrophobic proteins in 2D gels.
Data Presentation
The composition of the solubilization buffer is critical for the successful separation of membrane proteins. The following table summarizes a recommended buffer formulation utilizing a combination of detergents, including an amidosulfobetaine similar to this compound, for enhanced solubilization. While this specific protocol was validated with ASB-14, the structural similarity and shared properties of ASB detergents suggest this as a strong starting point for optimization with this compound.[4]
| Component | Concentration | Purpose |
| Urea | 5 M | Chaotrope: Denatures proteins and disrupts hydrogen bonds. |
| Thiourea | 2 M | Chaotrope: Enhances the solubilization of hydrophobic proteins. |
| n-dodecyl-β-maltoside (DDM) | 2% (w/v) | Non-ionic detergent: Aids in solubilizing membrane proteins. |
| ASB-14 * | 1% (w/v) | Zwitterionic detergent: Enhances solubilization of hydrophobic proteins. |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10 mM | Reducing agent: Reduces disulfide bonds. |
| Tris | 10 mM | Buffering agent (pH 8.0). |
Note: This concentration of ASB-14 serves as a recommended starting point for this compound. Optimization may be required for specific sample types.[4]
Experimental Protocols
This section provides a detailed protocol for sample preparation and 2D gel electrophoresis of membrane proteins using an this compound containing solubilization buffer.
Materials
-
Solubilization Buffer (SB): 5 M Urea, 2 M Thiourea, 2% (w/v) DDM, 1% (w/v) this compound, 10 mM TCEP, 10 mM Tris, pH 8.0.
-
Sample: Isolated membrane protein fraction or total cell lysate.
-
Immobilized pH Gradient (IPG) strips.
-
Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl pH 8.8, 20% (v/v) glycerol, 2% (w/v) DTT.
-
Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl pH 8.8, 20% (v/v) glycerol, 2.5% (w/v) iodoacetamide.
-
SDS-PAGE gels.
-
Electrophoresis buffers.
-
Protein stain (e.g., Coomassie Brilliant Blue, Silver Stain, or fluorescent stains).
Protocol
1. Sample Solubilization
-
Resuspend the protein pellet or cell lysate in the appropriate volume of Solubilization Buffer to achieve the desired final protein concentration (typically 1-5 µg/µL).
-
Incubate the sample for 2 hours at room temperature with gentle agitation to ensure complete solubilization.[4]
-
Centrifuge the sample at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[4]
-
Carefully collect the supernatant containing the solubilized proteins.
2. First Dimension: Isoelectric Focusing (IEF)
-
Load the protein sample onto an IPG strip via passive or active rehydration. For passive rehydration, incubate the IPG strip with the sample in a rehydration tray overnight at room temperature.
-
Perform isoelectric focusing according to the manufacturer's instructions for the IEF system and IPG strips being used. A typical multi-step protocol involves gradually increasing the voltage.
3. Second Dimension: SDS-PAGE
-
Equilibration:
-
After IEF, equilibrate the IPG strip in Equilibration Buffer I for 15 minutes with gentle shaking. This step reduces the disulfide bonds.
-
Transfer the IPG strip to Equilibration Buffer II and incubate for 15 minutes with gentle shaking. This step alkylates the cysteine residues, preventing them from re-oxidizing.
-
-
Gel Placement:
-
Rinse the equilibrated IPG strip briefly with SDS-PAGE running buffer.
-
Place the IPG strip onto the top of the second-dimension SDS-PAGE gel and seal it in place with a small amount of molten agarose.
-
-
Electrophoresis:
-
Perform SDS-PAGE according to standard protocols to separate the proteins based on their molecular weight.
-
4. Protein Visualization
-
After electrophoresis, fix the gel in an appropriate fixation solution (e.g., a mixture of methanol and acetic acid).
-
Stain the gel using a protein stain of choice. The sensitivity and linear range of detection will vary depending on the stain used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the 2D gel electrophoresis protocol using an this compound containing buffer.
Caption: Workflow for 2D Gel Electrophoresis using this compound.
References
- 1. Two-dimensional electrophoresis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-dimensional gel electrophoresis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The composition of IEF sample solution | bioch.eu [bioch.eu]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Application Notes and Protocols for ASB-16 in Proteomics
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent highly effective in solubilizing proteins, particularly hydrophobic membrane proteins, for proteomic analysis. Its unique properties make it a superior alternative to commonly used detergents like CHAPS, especially when analyzing complex protein mixtures by two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS). This guide provides detailed protocols and application notes for the successful use of this compound in a proteomics workflow, from sample preparation to downstream analysis.
This compound's structure, featuring a C16 alkyl tail, allows for efficient disruption of cellular and organellar membranes, leading to improved extraction and solubilization of otherwise intractable proteins. For optimal performance, this compound is typically used in conjunction with chaotropic agents like urea and thiourea.
Data Presentation: Quantitative Comparison of Detergents
The choice of detergent is critical for maximizing protein yield and achieving comprehensive proteome coverage. The following tables summarize the performance of this compound in comparison to other commonly used detergents in proteomics.
| Detergent | Number of Detectable Spots (Human Brain Proteins, 2D-PAGE) | Significance vs. Other Treatments |
| CHAPS + ASB-14 | 1192 | Highly significant (p < 0.001) |
| CHAPS + this compound | 1087 | Highly significant (p < 0.001) |
This data indicates that the combination of CHAPS with amidosulfobetaine detergents significantly increases the number of detectable protein spots in 2D-PAGE compared to other treatments.
Experimental Protocols
This section provides a detailed, step-by-step guide for using this compound in a typical proteomics workflow, from cell lysis to sample preparation for mass spectrometry.
Protocol 1: Protein Extraction using this compound Lysis Buffer
This protocol is designed for the efficient lysis of cells and solubilization of proteins, including membrane proteins.
Materials:
-
This compound Lysis Buffer:
-
7 M Urea
-
2 M Thiourea
-
4% (w/v) CHAPS
-
2% (w/v) this compound
-
50 mM DTT (add fresh)
-
Protease and phosphatase inhibitor cocktails (add fresh)
-
-
Cultured cells or tissue sample
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Cell Pellet Preparation: Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold phosphate-buffered saline (PBS). For tissue samples, finely mince the tissue on ice.
-
Lysis: Add an appropriate volume of ice-cold this compound Lysis Buffer to the cell pellet or minced tissue. A general starting point is 5-10 volumes of buffer to 1 volume of pellet/tissue.
-
Homogenization:
-
For cell pellets, resuspend thoroughly by pipetting. Further disruption can be achieved by 20-30 strokes in a Dounce homogenizer on ice or by sonication (e.g., 3 cycles of 15 seconds on, 30 seconds off) on ice.
-
For tissue samples, homogenize using a Dounce homogenizer or a mechanical homogenizer until the tissue is completely disrupted.
-
-
Solubilization: Incubate the lysate on a rotating wheel for 30-60 minutes at 4°C to ensure complete protein solubilization.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the Bradford assay, after appropriate dilution of the lysate to minimize interference from the high concentrations of urea, thiourea, and detergents.
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol outlines the necessary steps to prepare the this compound protein extract for analysis by mass spectrometry. The high concentrations of detergents and chaotropes in the lysis buffer must be removed to prevent interference with downstream enzymatic digestion and mass spectrometric analysis.
Materials:
-
This compound protein extract (from Protocol 1)
-
100 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
200 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges or tips
-
Acetonitrile (ACN)
Procedure:
-
Reduction: To the protein extract, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Protein Precipitation (Detergent and Chaotrope Removal):
-
Add 4 volumes of ice-cold acetone to the protein sample.
-
Incubate at -20°C for at least 2 hours (or overnight for higher yields).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully decant the supernatant, which contains the urea, thiourea, and detergents.
-
Wash the protein pellet twice with ice-cold 80% acetone, centrifuging after each wash.
-
Air-dry the protein pellet briefly to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
-
Resolubilization and Digestion:
-
Resuspend the protein pellet in 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Activate a C18 SPE cartridge or tip according to the manufacturer's instructions (typically with ACN followed by equilibration with 0.1% formic acid).
-
Load the acidified peptide solution onto the C18 material.
-
Wash the C18 material with 0.1% formic acid to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50-80% ACN in 0.1% formic acid.
-
-
Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution for MS Analysis: Reconstitute the dried peptides in a small volume of 0.1% formic acid for injection into the mass spectrometer.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for proteomics using this compound.
Example Signaling Pathway: EGFR Signaling
This compound is particularly useful for studying signaling pathways involving membrane receptors, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified EGFR signaling pathway.
Example Signaling Pathway: Integrin-Mediated Focal Adhesion Signaling
The study of focal adhesions, which are rich in membrane-associated proteins, benefits from efficient solubilization with this compound.
Application Notes and Protocols: Enhanced Protein Solubilization using ASB-16 in Combination with Urea and Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent highly effective for the solubilization of proteins, particularly hydrophobic and membrane-associated proteins, for downstream applications such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry. The solubilizing power of this compound is significantly enhanced when used in conjunction with a combination of the chaotropic agents urea and thiourea. This mixture effectively disrupts protein-protein interactions and increases the solubility of otherwise intractable proteins. These application notes provide detailed protocols and quantitative data for the use of this compound with urea and thiourea in protein extraction and sample preparation.
Principle of Action
The combination of this compound, urea, and thiourea creates a highly effective protein solubilization environment.
-
Urea and Thiourea : As chaotropic agents, they disrupt the structure of water and weaken hydrophobic interactions, leading to the unfolding of proteins and the dissociation of protein complexes. The combination of both is more effective than urea alone in solubilizing a wider range of proteins.
-
This compound : This zwitterionic detergent possesses a C16 alkyl tail, which imparts strong hydrophobic interaction capabilities, enabling the disruption of lipid bilayers and the solubilization of integral membrane proteins. Its zwitterionic nature makes it compatible with isoelectric focusing (IEF), a key step in 2D-PAGE.
The synergistic action of these components allows for the comprehensive extraction and solubilization of complex protein mixtures from a variety of biological samples.
Quantitative Data: Comparative Solubilization Buffers
The following tables summarize various buffer compositions for protein extraction using this compound (or its close analog ASB-14) in combination with urea and thiourea, as cited in proteomics literature.
Table 1: Composition of Lysis and Solubilization Buffers
| Buffer Component | Concentration Range | Purpose |
| This compound/ASB-14 | 1-2% (w/v) | Zwitterionic detergent for protein solubilization |
| Urea | 5-8 M | Chaotropic agent, denaturant |
| Thiourea | 2 M | Chaotropic agent, enhances urea's effect |
| CHAPS | 2-4% (w/v) | Optional co-detergent to improve solubility |
| Dithiothreitol (DTT) | 65-100 mM | Reducing agent for disulfide bonds |
| Tris Base | 10-40 mM | Buffering agent |
Table 2: Comparison of Detergent Combinations for Human Brain Protein Extraction [1]
| Detergent Composition in Standard Buffer* | Average Number of Resolved Spots in 2D-PAGE |
| 4% CHAPS | 1250 |
| 4% CHAPS + 2% ASB-14 | 1500 |
| 4% CHAPS + 2% this compound | 1300 |
| 4% CHAPS + 1% ASB-14 + 1% this compound | 1350 |
| 2% ASB-14 | 1100 |
| 2% this compound | 950 |
*Standard Buffer Base: 7 M Urea, 2 M Thiourea, 100 mM DTT
Experimental Protocols
Protocol 1: General Protein Extraction from Cell Cultures or Tissues for 2D-PAGE
This protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 2% this compound (w/v), 4% CHAPS (w/v), 100 mM DTT, 40 mM Tris base. Prepare fresh or store at -80°C in aliquots.
-
Protease and phosphatase inhibitor cocktails
-
Sample (cell pellet or pulverized tissue)
-
Microcentrifuge
-
Sonicator or homogenizer
Procedure:
-
Sample Preparation: Start with a frozen cell pellet or tissue sample that has been flash-frozen in liquid nitrogen and ground to a fine powder.
-
Lysis: Add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to 50-100 mg of the sample.
-
Homogenization: Vigorously vortex or sonicate the sample on ice to ensure complete lysis and protein solubilization. For tissues, a mechanical homogenizer may be necessary.
-
Incubation: Incubate the lysate for 1 hour at room temperature with occasional vortexing to facilitate protein solubilization.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.
-
Protein Quantification: Determine the protein concentration of the extract using a compatible protein assay, such as the RC DC Protein Assay, as standard assays like Bradford may be incompatible with the detergents and chaotropes present.
-
Sample Storage: The protein extract is now ready for downstream applications like 2D-PAGE. For storage, aliquot the sample and store at -80°C.
Protocol 2: Solubilization of Membrane Proteins for Proteomic Analysis[2]
This protocol is optimized for the enrichment of membrane proteins.
Materials:
-
Solubilization Buffer (SB): 5 M Urea, 2 M Thiourea, 1% this compound (w/v), 2% n-dodecyl-β-D-maltoside (DDM) (w/v), 10 mM TCEP (tris(2-carboxyethyl)phosphine), 10 mM Tris (pH 8.0).
-
Membrane fraction (isolated by ultracentrifugation)
-
Ultracentrifuge
Procedure:
-
Resuspension: Resuspend the isolated membrane pellet in the Solubilization Buffer.
-
Solubilization: Incubate the mixture for 2 hours at room temperature with gentle agitation.
-
Ultracentrifugation: Pellet any remaining insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins.
-
Downstream Processing: The sample can be further processed, for example, using a 2D clean-up kit to remove interfering substances before isoelectric focusing.
Mandatory Visualizations
Caption: Workflow for Protein Extraction using this compound/Urea/Thiourea.
Concluding Remarks
The use of this compound in combination with urea and thiourea provides a robust and effective method for the solubilization of a wide range of proteins, including those that are traditionally difficult to extract. The protocols provided herein serve as a starting point for the development of optimized procedures for specific research applications. The superior solubilization capacity of this buffer system can lead to more comprehensive proteome coverage and the identification of novel proteins in complex biological samples, which is of particular importance in drug discovery and development.
References
Applications of ASB-16 in Mass Spectrometry Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent that has gained traction in the field of proteomics for its efficacy in solubilizing a wide range of proteins, including challenging membrane proteins, while maintaining compatibility with downstream mass spectrometry (MS) analysis. Unlike harsh ionic detergents such as sodium dodecyl sulfate (SDS), which can significantly interfere with enzymatic digestion and mass spectrometric analysis, this compound offers a milder yet effective alternative. Its zwitterionic nature, possessing both a positive and a negative charge, allows for the disruption of protein aggregates and lipid bilayers without imparting a strong net charge that can suppress ionization in the mass spectrometer.
These characteristics make this compound a valuable tool for researchers aiming to achieve comprehensive proteome coverage, particularly when analyzing complex samples containing a mix of soluble and membrane-associated proteins. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry sample preparation.
Key Applications of this compound
-
Solubilization of Membrane Proteins: this compound is particularly effective at extracting and solubilizing integral and peripheral membrane proteins from various biological samples, a critical step for in-depth membrane proteomics.
-
Enhancement of Protein Digestion: By effectively denaturing and solubilizing proteins, this compound can improve the efficiency of enzymatic digestion by proteases such as trypsin, leading to a higher yield of peptides for MS analysis.
-
Compatibility with 2D Gel Electrophoresis: Zwitterionic detergents like this compound are commonly used in the first dimension (isoelectric focusing) of two-dimensional gel electrophoresis to effectively solubilize and focus proteins.
-
General Proteomics Workflows: this compound can be incorporated into standard in-solution and in-gel digestion protocols to enhance protein recovery and identification from complex biological lysates.
Quantitative Data Presentation
The selection of an appropriate detergent is crucial for maximizing protein yield and identification in proteomic experiments. While specific quantitative data for this compound is limited in publicly available literature, data from its close structural analog, ASB-14, provides a strong indication of the performance of amidosulfobetaine-class detergents compared to other common zwitterionic detergents like CHAPS.
Table 1: Comparison of Protein Extraction Efficiency using Different Zwitterionic Detergents
| Detergent Combination | Number of Resolved Protein Spots (2D-PAGE) | Key Observations |
| 2% CHAPS + 2% ASB-14 | 1,588 | The combination of both detergents yielded the highest number of resolved spots, suggesting complementary solubilization properties. |
| 4% CHAPS | 1,475 | A standard and effective detergent, but less effective for some hydrophobic proteins compared to ASB-14. |
| 4% ASB-14 | 1,523 | Demonstrated superior solubilization for a subset of proteins compared to CHAPS alone, highlighting its utility for complex samples.[1] |
Data adapted from a study on human brain frontal cortex tissue, showcasing the utility of amidosulfobetaine detergents in enhancing protein resolution in 2D-PAGE.[1]
Experimental Protocols
The following protocols are provided as a guideline for the use of this compound in mass spectrometry sample preparation. Researchers should optimize concentrations and incubation times based on their specific sample type and experimental goals.
Protocol 1: In-Solution Digestion of Complex Protein Lysates using this compound
This protocol is suitable for the preparation of peptides from total cell or tissue lysates for shotgun proteomics analysis.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) this compound, 40 mM Tris, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Alkylating Agent: 0.5 M Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Sequencing-grade Trypsin
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
C18 Desalting Spin Columns
Methodology:
-
Cell/Tissue Lysis:
-
Resuspend cell pellet or homogenized tissue in Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a compatible protein assay (e.g., Bradford assay after protein precipitation).
-
-
Reduction and Alkylation:
-
To the protein lysate, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Protein Precipitation (Detergent Removal):
-
Add 4 volumes of ice-cold acetone to the sample.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant and air-dry the pellet.
-
-
Trypsin Digestion:
-
Resuspend the protein pellet in Digestion Buffer.
-
Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C overnight (12-16 hours) with gentle shaking.
-
-
Digestion Quenching and Peptide Desalting:
-
Stop the digestion by adding Quenching Solution to a final pH of < 3.
-
Desalt the resulting peptide mixture using C18 desalting spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Figure 1: In-Solution Digestion Workflow using this compound.
Protocol 2: In-Gel Digestion of Proteins Solubilized with this compound
This protocol is suitable for proteins that have been separated by 1D or 2D gel electrophoresis using a lysis buffer containing this compound.
Materials:
-
Gel Destaining Solution: 50% Acetonitrile, 50 mM Ammonium Bicarbonate
-
Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate
-
Digestion Buffer: 50 mM Ammonium Bicarbonate
-
Sequencing-grade Trypsin
-
Peptide Extraction Solution: 50% Acetonitrile, 5% Formic Acid
Methodology:
-
Gel Band Excision and Destaining:
-
Excise the protein band(s) of interest from the Coomassie-stained gel using a clean scalpel.
-
Cut the gel band into small pieces (~1x1 mm).
-
Destain the gel pieces by washing with Destaining Solution until the gel is clear.
-
-
Reduction and Alkylation:
-
Incubate the gel pieces in Reduction Solution at 56°C for 45 minutes.
-
Cool to room temperature and replace the Reduction Solution with Alkylation Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Wash the gel pieces with 100 mM Ammonium Bicarbonate and then dehydrate with 100% acetonitrile.
-
-
Trypsin Digestion:
-
Rehydrate the gel pieces in Digestion Buffer containing 10-20 ng/µL of trypsin.
-
Ensure the gel pieces are fully submerged. Add additional Digestion Buffer if necessary.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Peptide Extraction:
-
Add Peptide Extraction Solution to the gel pieces and sonicate for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction step twice.
-
Pool the supernatants and dry the peptides in a vacuum centrifuge.
-
-
Sample Preparation for MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Desalting with a C18 StageTip or similar device is recommended prior to MS analysis.
-
Figure 2: In-Gel Digestion Workflow.
Signaling Pathway Visualization
The effective solubilization of membrane proteins by this compound is critical for the study of cellular signaling pathways, as many key components such as receptors and channels are embedded in the cell membrane. The following diagram illustrates a generic signaling pathway that can be investigated using proteomics data obtained from samples prepared with this compound.
Figure 3: Generic Signaling Pathway.
Conclusion
This compound is a powerful zwitterionic detergent for the solubilization and analysis of complex protein mixtures, especially those containing membrane proteins, in mass spectrometry-based proteomics. Its ability to effectively solubilize proteins while remaining compatible with downstream analytical techniques makes it a valuable addition to the proteomics toolkit. The protocols provided herein offer a starting point for the successful application of this compound in various proteomics workflows. As with any detergent, optimization of its concentration and removal steps is crucial for achieving high-quality and reproducible results.
References
Application Notes and Protocols for the Solubilization of Hydrophobic Proteins Using ASB-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent specifically designed for the solubilization of hydrophobic proteins, particularly membrane proteins, for downstream applications such as two-dimensional gel electrophoresis (2D-PAGE), proteomics, and drug discovery.[1][2] Its unique amidosulfobetaine structure with a C16 alkyl tail provides superior solubilizing power compared to conventional detergents like CHAPS, enabling the extraction and analysis of previously undetected or poorly resolved proteins.[3][4] This document provides detailed application notes, experimental protocols, and comparative data for the effective use of this compound in your research.
This compound efficiently disrupts lipid-lipid and lipid-protein interactions within cellular membranes, releasing integral and membrane-associated proteins into solution.[] The zwitterionic nature of this compound, possessing both a positive and a negative charge in its headgroup, minimizes protein denaturation and aggregation, thereby preserving the native structure and function of the solubilized proteins to a greater extent than ionic detergents. Optimal solubilization with this compound is often achieved in conjunction with chaotropic agents like urea and thiourea, which further enhance the denaturation of protein complexes and improve resolution in 2D-PAGE.[3]
Data Presentation
The following table summarizes the physicochemical properties of this compound and provides a quantitative comparison with other commonly used detergents for the solubilization of membrane proteins from human erythrocytes.
| Property | This compound | ASB-14 | CHAPS | Triton X-100 |
| Molecular Weight | 462.73 g/mol | - | 614.88 g/mol | ~625 g/mol |
| Critical Micelle Concentration (CMC) | 10 µM | 100 µM | 6-10 mM | 0.2-0.9 mM |
| Membrane Binding Constant (Kb) | 15610 M-1 | 7050 M-1 | - | - |
| Protein Solubilized from Erythrocyte Membranes (%) | > CHAPS & Triton X-100 | > CHAPS & Triton X-100 | - | - |
| Cholesterol Solubilized from Erythrocyte Membranes (%) | > CHAPS & Triton X-100 | > CHAPS & Triton X-100 | - | - |
Data for this compound, ASB-14, CHAPS, and Triton X-100 in the context of human erythrocyte membrane solubilization is adapted from[3][4].
Experimental Protocols
This section provides a detailed protocol for the solubilization of hydrophobic proteins from cell or tissue samples using this compound for subsequent analysis by 2D-PAGE.
Materials
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound, 100 mM DTT, 1% (v/v) Protease Inhibitor Cocktail.
-
Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound, 0.5% (v/v) IPG Buffer, 100 mM DTT.
-
Acetone (pre-chilled to -20°C)
-
Trichloroacetic acid (TCA)
-
Dounce homogenizer or sonicator
-
Refrigerated microcentrifuge
-
Ultracentrifuge
Protocol for Solubilization of Hydrophobic Proteins
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
For tissue samples, flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellet or tissue powder in an appropriate volume of Lysis Buffer. A general starting point is 1 mL of Lysis Buffer per 100 mg of tissue or 1 x 107 cells.
-
Homogenize the sample on ice using a Dounce homogenizer or by sonication. Ensure the sample does not overheat.
-
Incubate the lysate on a rotator or shaker for 1 hour at room temperature to facilitate solubilization.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet insoluble debris.
-
For optimal removal of non-solubilized material, particularly for membrane protein preparations, an ultracentrifugation step at 100,000 x g for 1 hour at 4°C is recommended.[6]
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Protein Precipitation (Optional, for sample clean-up):
-
To remove interfering substances like salts and lipids, precipitate the proteins by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours or overnight.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with 90% ice-cold acetone.
-
Air-dry the pellet briefly to remove residual acetone. Do not over-dry the pellet as it may be difficult to resuspend.
-
-
Resuspension for 2D-PAGE:
-
Resuspend the protein pellet in Rehydration Buffer. The volume will depend on the size of the IPG strip to be used.
-
Vortex and briefly sonicate to ensure complete resuspension of the protein pellet.
-
Determine the protein concentration using a detergent-compatible protein assay.
-
Mandatory Visualization
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for protein solubilization.
Caption: Mechanism of this compound solubilization of a hydrophobic protein.
Caption: Experimental workflow for protein solubilization using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions of ASB-16
For Researchers, Scientists, and Drug Development Professionals
Introduction to ASB-16 and the ASB Protein Family
Ankyrin repeat and SOCS box-containing protein 16 (this compound) is a member of the ASB protein family. These proteins are characterized by the presence of ankyrin repeats at the N-terminus and a SOCS box at the C-terminus. The ankyrin repeats are known to mediate protein-protein interactions, while the SOCS box is crucial for recruiting components of the E3 ubiquitin ligase complex.[1] Members of the ASB family function as substrate-recognition components of the Elongin-Cullin-SOCS (ECS) E3 ubiquitin ligase complex, which targets specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][2]
ASB proteins, including this compound, are implicated in a variety of cellular processes through their role in protein degradation. For instance, the long non-coding RNA ASB16 antisense RNA 1 (ASB16-AS1) has been shown to upregulate and phosphorylate TRIM37, leading to the activation of the NF-κB signaling pathway. This pathway is crucial in inflammation and cancer.
Understanding the protein-protein interactions of this compound is essential for elucidating its specific cellular functions and its role in disease pathways. This document provides detailed protocols for studying these interactions using co-immunoprecipitation, pull-down assays, and proximity labeling.
Data Presentation: Quantitative Analysis of this compound Interactions
Quantitative data from protein-protein interaction studies are critical for determining the affinity and stoichiometry of binding partners. Below is a template table for summarizing such data.
Note: The following data is hypothetical and for illustrative purposes only.
| Bait Protein | Prey Protein | Method | Dissociation Constant (Kd) | Binding Stoichiometry (Bait:Prey) | Cellular Context |
| This compound | Protein X | Co-IP | 150 nM | 1:1 | Human Gastric Cancer Cells |
| This compound | Protein Y | Pull-Down | 500 nM | 1:2 | In vitro (purified proteins) |
| This compound | Protein Z | Proximity Labeling | N/A | N/A | HEK293T cells |
| This compound | Cullin 5 | Co-IP | 50 nM | 1:1 | Human Gastric Cancer Cells |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of this compound and Interacting Partners
This protocol describes the immunoprecipitation of an this compound fusion protein (e.g., FLAG-ASB-16) to identify interacting proteins from cell lysates.
Materials:
-
Cells expressing tagged this compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG M2 Affinity Gel (or other appropriate antibody-conjugated beads)
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 3X FLAG peptide solution or glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture and harvest cells expressing the tagged this compound protein.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with lysis buffer.
-
Add the equilibrated affinity gel to the cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the bound proteins by adding elution buffer and incubating at 4°C for 30 minutes with gentle shaking.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for the identification of novel interactors.
-
GST Pull-Down Assay for In Vitro Interaction
This protocol is designed to verify a direct interaction between a purified GST-tagged this compound and a potential interacting protein ("prey").
Materials:
-
Purified GST-ASB-16 fusion protein
-
Purified prey protein (e.g., with a His-tag)
-
Glutathione-agarose beads
-
Binding Buffer (e.g., PBS with 1 mM DTT and 0.1% Triton X-100)
-
Wash Buffer (same as binding buffer)
-
Elution Buffer (e.g., binding buffer containing 10-20 mM reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation:
-
Wash the glutathione-agarose beads with binding buffer.
-
-
Protein Binding:
-
Incubate the washed beads with the purified GST-ASB-16 protein (bait) in binding buffer for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads with GST alone.
-
-
Washing:
-
Wash the beads three times with binding buffer to remove unbound GST-ASB-16.
-
-
Interaction:
-
Add the purified prey protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with wash buffer to remove non-specifically bound prey protein.
-
-
Elution:
-
Elute the protein complexes by adding elution buffer and incubating for 10-20 minutes at room temperature.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His).
-
Proximity Labeling using BioID
Proximity labeling techniques like BioID are used to identify proteins in close proximity to a protein of interest within a cellular context.[3][4] This protocol outlines the general steps for using an this compound-BirA* fusion protein.
Materials:
-
Cells expressing this compound-BirA* fusion protein
-
Biotin (50 mM stock solution)
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Wash Buffers (of varying stringency)
-
Elution Buffer (e.g., SDS-PAGE sample buffer with excess biotin)
-
Mass spectrometry reagents
Procedure:
-
Cell Culture and Biotin Labeling:
-
Transfect cells with a plasmid encoding the this compound-BirA* fusion protein.
-
Incubate the cells with biotin for 16-24 hours to allow for the biotinylation of proximal proteins.
-
-
Cell Lysis:
-
Harvest and lyse the cells as described in the Co-IP protocol.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cleared cell lysate with streptavidin-coated magnetic beads for 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand.
-
-
Washing:
-
Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Identify the eluted proteins by mass spectrometry. Proteins identified in the this compound-BirA* sample but not in a control sample (e.g., BirA* alone) are considered potential interactors.
-
Visualizations
This compound Family E3 Ligase Complex Workflow
Caption: this compound acts as a substrate recognition subunit in an E3 ligase complex.
ASB16-AS1 Signaling Pathway
Caption: The ASB16-AS1 lncRNA promotes NF-κB signaling through TRIM37.
References
- 1. uniprot.org [uniprot.org]
- 2. Protein interaction screening for the ankyrin repeats and suppressor of cytokine signaling (SOCS) box (ASB) family identify Asb11 as a novel endoplasmic reticulum resident ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Proteomics Sample Preparation Using ASB-16
For Researchers, Scientists, and Drug Development Professionals
Introduction to ASB-16 in Proteomics
Amidosulfobetaine-16 (this compound) is a zwitterionic detergent increasingly utilized in proteomics for the effective solubilization and extraction of proteins, particularly challenging membrane proteins. Its unique properties make it a powerful tool for sample preparation, aiming to improve protein yield, solubility, and compatibility with downstream analytical techniques such as mass spectrometry.
This compound belongs to a class of amidosulfobetaine detergents that have demonstrated superior protein solubilization capabilities compared to more traditional detergents like CHAPS. With a higher membrane affinity, this compound can efficiently disrupt cellular and organellar membranes to release proteins for comprehensive proteomic analysis. This is particularly crucial for studies involving integral membrane proteins, which are often underrepresented in proteomic datasets due to their hydrophobicity and poor solubility in aqueous solutions.
These application notes provide detailed protocols for the use of this compound in preparing samples from cultured cells and tissues for subsequent quantitative proteomic analysis.
Data Presentation: Illustrative Quantitative Outcomes
The following tables present illustrative data from typical quantitative proteomics experiments. While not generated from experiments exclusively using this compound, they represent the types of quantitative outcomes that can be expected when employing a robust sample preparation workflow.
Table 1: Illustrative Protein Yield from Different Sample Types using an this compound Lysis Buffer.
| Sample Type | Starting Material | Total Protein Yield (µg) | Protein Concentration (µg/µL) |
| Cultured HeLa Cells | 1 x 10^7 cells | 1500 | 7.5 |
| Cultured HEK293T Cells | 1 x 10^7 cells | 1200 | 6.0 |
| Mouse Liver Tissue | 100 mg | 8000 | 16.0 |
| Mouse Brain Tissue | 100 mg | 5000 | 10.0 |
Note: Protein yield was quantified using the Bradford protein assay. Yields are illustrative and can vary based on cell type, tissue type, and experimental conditions.
Table 2: Illustrative Comparison of Protein Identifications and Quantifications.
| Quantification Method | Number of Protein Groups Identified | Number of Peptides Identified | Overlap with Other Methods |
| Label-Free Quantification (LFQ) | |||
| This compound Lysis | 8,500 | 75,000 | N/A |
| Urea-based Lysis | 7,800 | 68,000 | 90% |
| TMT-16plex Quantification | |||
| This compound Lysis | 9,200 | 82,000 | N/A |
| Urea-based Lysis | 8,600 | 76,000 | 92% |
Note: This table provides an illustrative comparison of the number of protein and peptide identifications that could be achieved using an this compound-based workflow compared to a traditional urea-based method. The data is hypothetical and serves to demonstrate the potential for deeper proteome coverage with optimized solubilization.
Experimental Protocols
Protocol 1: Protein Extraction from Cultured Mammalian Cells using this compound Lysis Buffer
This protocol details the extraction of total cellular proteins from adherent or suspension mammalian cells.
Materials:
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell scraper (for adherent cells).
-
Microcentrifuge tubes, pre-chilled.
-
Centrifuge capable of 16,000 x g at 4°C.
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[1][2]
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[1][2]
-
-
Cell Lysis:
-
Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C to pellet them.
-
Carefully remove all supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 200 µL for a 10 cm dish or 1x10^7 cells).
-
Incubate the lysate on a rotator for 30 minutes at 4°C to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Storage:
-
Store the protein extract at -80°C for long-term use.
-
Protocol 2: Protein Extraction from Mammalian Tissue using this compound
This protocol is designed for the extraction of proteins from soft tissues.
Materials:
-
This compound Lysis Buffer (as in Protocol 1).
-
Liquid nitrogen.
-
Mortar and pestle, pre-chilled with liquid nitrogen.
-
Dounce homogenizer or sonicator.
-
Microcentrifuge tubes, pre-chilled.
-
Centrifuge capable of 16,000 x g at 4°C.
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any contaminants.
-
Snap-freeze the tissue in liquid nitrogen.[1]
-
-
Tissue Homogenization:
-
Place the frozen tissue in a pre-chilled mortar and grind it into a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
-
Lysis and Solubilization:
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the tissue powder (e.g., 500 µL for 50-100 mg of tissue).
-
Further homogenize the sample using a Dounce homogenizer or by sonication on ice.
-
Incubate the homogenate on a rotator for 1 hour at 4°C.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet debris.[1]
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration using the Bradford assay.
-
Store the protein extract at -80°C.
-
Protocol 3: In-Solution Digestion for Mass Spectrometry
This protocol describes the preparation of protein extracts for analysis by mass spectrometry.
Materials:
-
100 mM Ammonium Bicarbonate (AmBic).
-
10 mM Dithiothreitol (DTT) in 100 mM AmBic.
-
55 mM Iodoacetamide (IAA) in 100 mM AmBic.
-
Trypsin, sequencing grade.
-
Formic Acid (FA).
-
C18 solid-phase extraction (SPE) cartridges or tips.
Procedure:
-
Reduction and Alkylation:
-
Take a protein sample containing 100 µg of total protein and adjust the volume to 90 µL with 100 mM AmBic.
-
Add 5 µL of 10 mM DTT and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 5 µL of 55 mM IAA and incubate in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge or tip according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The dried peptides are now ready for either label-free or TMT-based quantification.
-
Protocol 4: Tandem Mass Tag (TMT-16plex) Labeling
This protocol is for the relative quantification of peptides from up to 16 different samples.
Materials:
-
TMTpro™ 16plex Label Reagent Set.
-
Anhydrous acetonitrile (ACN).
-
5% Hydroxylamine.
-
Desalted peptide samples (from Protocol 3).
Procedure:
-
Reagent Preparation:
-
Bring the TMTpro™ reagents to room temperature.
-
Dissolve each TMT label in anhydrous ACN.
-
-
Peptide Labeling:
-
Resuspend each desalted peptide sample in 100 µL of 100 mM TEAB buffer.
-
Add the appropriate TMT label to each peptide sample and incubate for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the labeling reaction.
-
-
Sample Pooling and Desalting:
-
Combine all 16 labeled samples in a new tube.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Dry the labeled peptide mixture in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for proteomics using this compound.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often investigated using proteomic approaches.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Insulin Signaling Pathway
Caption: Key components of the Insulin signaling pathway.
mTOR Signaling Pathway
Caption: Overview of the mTORC1 signaling pathway.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. Quantifying proteins using the Bradford method [qiagen.com]
- 6. Bradford Protein Assay [bio-protocol.org]
- 7. Bradford protein assay | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: ASB-16 in 2D Electrophoresis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using the zwitterionic detergent Amidosulfobetaine-16 (ASB-16) in two-dimensional (2D) electrophoresis experiments.
Note on this compound and ASB-14: While this guide focuses on this compound, much of the scientific literature and established protocols for 2D electrophoresis have extensively studied the closely related homolog, ASB-14. This compound, with its longer C16 alkyl tail, is reported in some cases to be superior to ASB-14 for solubilizing certain proteins.[1][2][3] The principles, protocols, and troubleshooting steps for these detergents are highly similar. Therefore, this guide leverages data and methodologies from both to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in 2D electrophoresis?
This compound (Amidosulfobetaine-16) is a zwitterionic detergent.[1] It features a C16 alkyl tail, making it highly effective at solubilizing proteins, particularly hydrophobic and membrane proteins, for analysis in 2D electrophoresis.[1][4] Its primary role is to break lipid-lipid and lipid-protein interactions to extract proteins from membranes and keep them soluble in the sample buffer without denaturing them or interfering with the isoelectric focusing (IEF) step.[5][6]
Q2: What are the main advantages of using this compound over other detergents like CHAPS?
This compound is reported to have better protein solubilization properties than the more traditional zwitterionic detergent, CHAPS.[1][2][3][4] This increased solubilization power can lead to the identification of previously undetected membrane proteins in a 2D gel analysis.[3][4][7] Combining ASB detergents with CHAPS has been shown to be particularly effective for resolving complex protein mixtures, such as those from human brain tissue.[8][9][10]
Q3: In what type of buffer is this compound most effective?
This compound achieves optimal solubility and effectiveness in buffer systems containing a mixture of urea and thiourea.[1][2][3][4] A common and highly effective buffer composition for difficult-to-solubilize proteins includes 7M urea and 2M thiourea.[8][9][11] The combination of these chaotropic agents with this compound helps to disrupt hydrogen bonds and hydrophobic interactions, leading to improved protein denaturation and solubilization.[6] Using urea alone is less effective for this compound performance.[1][3][4]
Q4: Can this compound interfere with isoelectric focusing (IEF)?
As a zwitterionic detergent, this compound is designed to be compatible with IEF because it has no net charge at most pH values and does not migrate in the electric field, thus preventing interference with protein focusing. However, like any detergent, using it at excessively high concentrations can potentially lead to issues such as streaking. It is crucial to optimize the concentration for your specific sample type.
Troubleshooting Guides
This section addresses common problems encountered during 2D electrophoresis when using this compound in sample preparation.
Problem 1: Poor Spot Resolution or Horizontal Streaking in the 1st Dimension (IEF)
Question: My 2D gel shows significant horizontal streaking and very few well-defined spots. What could be the cause?
Answer: Horizontal streaking is typically related to issues in the first-dimension isoelectric focusing step. Common causes include:
-
Incomplete Protein Solubilization: The most common issue is that proteins, especially hydrophobic ones, have not been fully solubilized and may be precipitating during IEF.[12]
-
Presence of Contaminants: Salts, lipids, and nucleic acids in the sample can interfere with IEF.[12][13]
-
Incorrect Focusing Time: Both under- and over-focusing can lead to streaking.[12][16]
-
Solution: Optimize the volt-hours (Vhr) for your IEF run. Start with the manufacturer's recommendation for your IPG strip length and pH range and adjust as needed based on results.
-
-
Protein Overloading: Loading too much protein can exceed the capacity of the IPG strip and cause poor focusing.[12]
-
Solution: Determine your total protein concentration accurately and reduce the amount loaded onto the strip. For analytical gels, 50-200 µg is a typical range.[17]
-
Problem 2: Vertical Streaking in the 2nd Dimension (SDS-PAGE)
Question: After the second dimension, my gel has vertical streaks originating from some spots. How can I fix this?
Answer: Vertical streaking is usually caused by problems occurring after IEF, during the equilibration and SDS-PAGE steps.
-
Protein Precipitation during Equilibration: Proteins can precipitate after IEF if the transfer to the SDS environment is not efficient.
-
Poor Transfer from IPG Strip to Gel: If the IPG strip is not in complete contact with the second-dimension gel, protein transfer will be uneven, causing streaks.[12]
-
High Protein Concentration: A very abundant protein can streak downwards simply due to its high concentration.
-
Solution: If you are interested in less abundant proteins, consider reducing the total protein load or using a sample fractionation technique to deplete the highly abundant proteins before the 2D run.
-
Quantitative Data Summary: Typical Buffer Formulations
The table below summarizes common concentration ranges for key reagents used in solubilization buffers for 2D electrophoresis, particularly for membrane or hydrophobic proteins.
| Reagent | Function | Typical Concentration | Notes |
| Urea | Chaotrope, Denaturant | 5 - 8 M | Disrupts hydrogen bonds to unfold proteins.[6] |
| Thiourea | Chaotrope, Denaturant | 2 M | Enhances the solubilizing power of urea for hydrophobic proteins.[11][16] |
| This compound / ASB-14 | Zwitterionic Detergent | 1 - 2% (w/v) | Solubilizes membrane proteins; often used in combination with other detergents.[8][14] |
| CHAPS | Zwitterionic Detergent | 2 - 4% (w/v) | A milder detergent often combined with ASB-14/16 for enhanced solubilization.[8][9] |
| DTT / TCEP | Reducing Agent | 20 - 100 mM | Reduces disulfide bonds to maintain proteins in an unfolded state.[6][8] |
| Carrier Ampholytes | Buffer | 0.25 - 2% (v/v) | Create the pH gradient for IEF and improve protein solubility.[8][19] |
Experimental Protocols
Protocol: Solubilization of Membrane Proteins for 2D-PAGE
This protocol is adapted from methodologies proven effective for solubilizing complex membrane proteins.[8][14][15]
1. Reagent Preparation:
-
Solubilization Buffer (SB): Prepare a solution containing 7M Urea, 2M Thiourea, 4% CHAPS, and 2% this compound.
-
Reducing Agent Stock: Prepare a 1M DTT stock solution.
-
Complete Lysis Buffer: Immediately before use, add DTT to the Solubilization Buffer to a final concentration of 70-100 mM.[8] Add a commercial protease inhibitor cocktail to prevent protein degradation.
2. Sample Solubilization:
-
Start with a cell or tissue pellet from which you want to extract proteins. If possible, perform a preliminary fractionation step to enrich for the membrane fraction.
-
Add 5-10 volumes of the complete Lysis Buffer to the pellet.
-
Homogenize the sample thoroughly. This can be done by sonication on ice (e.g., 3-4 cycles of 15 seconds on, 45 seconds off) or by using a mechanical homogenizer.
-
Incubate the mixture for 1-2 hours at room temperature with gentle agitation (e.g., vortexing every 30 minutes) to ensure complete solubilization.[10][14]
-
Centrifuge the sample at high speed (e.g., >100,000 x g for 1 hour at 4°C) to pellet any insoluble material, lipids, and nucleic acids.[14]
-
Carefully collect the supernatant, which contains the solubilized protein fraction.
3. Protein Quantification and Storage:
-
Determine the protein concentration of the supernatant using a 2D-compatible protein assay (e.g., 2D-Quant Kit).
-
Based on the concentration, aliquot the sample for your desired protein load per IPG strip.
-
Store the aliquots at -80°C until ready for the first-dimension IEF step.
Visualizations
Experimental Workflow
Caption: Workflow for 2D electrophoresis using this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common 2D gel issues.
References
- 1. This compound, A Zwitterionic Detergent for Protein Solubilization for 2D Analysis [gbiosciences.com]
- 2. This compound Detergent | AAT Bioquest [aatbio.com]
- 3. biocompare.com [biocompare.com]
- 4. ASB 16, cas no. 52562-29-5, Zwitterionic detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. ASB-14 A zwitterionic amidosulfobetaine detergent useful for solubilizing proteins visualized by 2D-electrophoresis. | Sigma-Aldrich [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The use of ASB-14 in combination with CHAPS is the best for solubilization of human brain proteins for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Large Gel 2D Electrophoresis for Proteomic Studies of Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protein Gel 2D Electrophoresis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]
- 18. Troubleshooting 2-D DIGE Results [sigmaaldrich.com]
- 19. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of ASB-16 from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing the zwitterionic detergent ASB-16 from protein samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this critical step of protein purification.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used?
This compound (Amidosulfobetaine-16) is a zwitterionic detergent highly effective in solubilizing proteins, particularly membrane proteins, for applications like 2D electrophoresis.[1][2][3] Its structure, featuring a C16 alkyl tail, allows for efficient disruption of cellular membranes and protein aggregates, often demonstrating superior solubilization properties compared to other common detergents like CHAPS.[1][2]
Q2: Why is it necessary to remove this compound from my protein sample?
Residual detergent in a protein sample can interfere with various downstream applications. For instance, detergents can suppress ionization in mass spectrometry, interfere with antibody-antigen binding in immunoassays (e.g., ELISA), and affect the resolution of isoelectric focusing.[4][5][6][7] Therefore, reducing the this compound concentration to a minimum is crucial for obtaining reliable experimental results.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 8 mM.[1] Below the CMC, the detergent exists primarily as monomers, which are generally easier to remove by methods like dialysis and size exclusion chromatography.[4][8]
Q4: Which methods are most effective for removing this compound?
Several methods can be employed to remove zwitterionic detergents like this compound. The most common and effective techniques include:
-
Detergent Removal Resins: These offer high efficiency and rapid processing times.[4][9][10][11]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates proteins from smaller detergent monomers based on size.[5][8]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[5][8][12]
-
Dialysis: While a common technique, its efficiency for detergents with low to moderate CMCs like this compound can be time-consuming.[4][13]
The choice of method depends on factors such as the properties of the protein of interest, the initial concentration of this compound, and the required final purity of the sample.
Troubleshooting Guides
This section addresses common issues that may arise during the removal of this compound.
Problem 1: Protein Precipitation or Aggregation During Detergent Removal
Possible Causes:
-
Rapid removal of detergent: The protein may become insoluble without the stabilizing effect of the detergent micelles.
-
Inappropriate buffer conditions: The pH or ionic strength of the buffer used for removal may not be optimal for protein stability in the absence of detergent.[14]
-
High protein concentration: As the detergent is removed, the effective protein concentration increases, which can lead to aggregation.
Solutions:
-
Gradual Detergent Removal: For methods like dialysis, perform a stepwise reduction in the detergent concentration in the dialysis buffer. For chromatography-based methods, consider a slower flow rate or a gradient elution.
-
Buffer Optimization: Screen a range of pH values and salt concentrations to find the optimal buffer for your protein's stability post-detergent removal.[14] The addition of stabilizing agents, such as 5-20% glycerol, can also be beneficial.[14]
-
Work with Dilute Protein Solutions: If possible, perform detergent removal on a more dilute protein sample to minimize aggregation. The sample can be concentrated afterward if necessary.
Problem 2: Low Protein Recovery After Detergent Removal
Possible Causes:
-
Nonspecific binding to removal matrix: The protein may be binding to the detergent removal resin, chromatography column, or dialysis membrane.
-
Precipitation and loss: Precipitated protein may be lost during centrifugation or filtration steps.
-
Proteolysis: If protease inhibitors were not included, the protein may be degraded during the lengthy removal process.
Solutions:
-
Blocking Nonspecific Binding: For dilute protein samples, adding a "carrier" protein like BSA can help reduce nonspecific binding to surfaces.
-
Optimize Elution Conditions (for IEX and Resins): If using ion-exchange chromatography or detergent removal resins, ensure the elution buffer is of sufficient ionic strength or appropriate pH to release your protein.[15]
-
Use Protease Inhibitors: Always include a protease inhibitor cocktail in your buffers, especially for long procedures like dialysis.
-
Check for Precipitate: Before discarding any pellets, analyze a small fraction by SDS-PAGE to confirm if it contains your protein of interest.
Problem 3: Incomplete this compound Removal
Possible Causes:
-
Initial detergent concentration is too high: The chosen removal method may have a limited capacity for the amount of detergent present.
-
This compound concentration is above the CMC: Micelles are more difficult to remove by size-based methods than monomers.
-
Insufficient washing or dialysis time: The removal process may not have reached equilibrium.
Solutions:
-
Dilute the Sample: If the initial this compound concentration is very high, diluting the sample before removal can improve efficiency.
-
Multiple Removal Cycles: For resin-based methods, performing a second round of removal with fresh resin can be effective. For dialysis, increasing the number of buffer changes and the total dialysis time is recommended.[13]
-
Optimize Chromatography Conditions: For SEC, ensure the column has sufficient resolution to separate the protein from detergent micelles. For IEX, optimize the washing steps to ensure all unbound detergent is removed before eluting the protein.
Data Presentation
Table 1: Properties of this compound Detergent
| Property | Value | Reference |
| Full Name | Amidosulfobetaine-16 | [1] |
| Type | Zwitterionic | [1] |
| Molecular Weight | 462.73 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 8 mM | [1] |
| Solubility | Water Soluble | [1] |
Table 2: General Comparison of this compound Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Detergent Removal Resins | Hydrophobic Adsorption | >95% | Fast, high efficiency, high protein recovery | Can be costly, potential for non-specific protein binding |
| Size Exclusion Chromatography | Size-based Separation | Variable | Good for separating monomers, can be used for buffer exchange | Less effective for micelles, potential for sample dilution |
| Ion-Exchange Chromatography | Charge-based Separation | Variable | High capacity, can be highly specific | Requires optimization of buffer pH and ionic strength |
| Dialysis | Passive Diffusion | Variable | Simple, gentle on proteins | Time-consuming, less effective for detergents with low CMC |
Experimental Protocols
Protocol 1: this compound Removal Using Detergent Removal Resin (Spin Column Format)
This protocol is a general guideline and may need optimization for your specific protein and sample conditions.
Materials:
-
Protein sample containing this compound
-
Detergent Removal Resin (e.g., Thermo Scientific Pierce Detergent Removal Resin)
-
Equilibration/Wash Buffer (a buffer in which your protein is stable, e.g., PBS or Tris-HCl)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Resin Preparation: Gently swirl the bottle of detergent removal resin to create a uniform suspension.
-
Column Preparation: Place a spin column into a collection tube. Add the appropriate amount of resin slurry to the spin column.
-
Resin Equilibration:
-
Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.
-
Add 400 µL of Equilibration/Wash Buffer to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step twice.
-
-
Sample Application:
-
Add your protein sample to the top of the equilibrated resin bed.
-
Incubate the column at room temperature for 10 minutes with gentle mixing (e.g., on a rotator).
-
-
Protein Elution:
-
Place the spin column into a new, clean collection tube.
-
Centrifuge at 1,500 x g for 2 minutes to collect the detergent-depleted protein sample.
-
Protocol 2: this compound Removal by Size Exclusion Chromatography (Gel Filtration)
Materials:
-
Protein sample containing this compound
-
Size Exclusion Chromatography column (e.g., a desalting column packed with an appropriate resin)
-
SEC Buffer (a buffer in which your protein is stable, e.g., PBS)
-
Chromatography system or centrifuge (for spin columns)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of SEC Buffer.
-
Sample Preparation: If necessary, dilute your sample to be below the CMC of this compound (8 mM) to favor the presence of monomers.
-
Sample Loading: Load the protein sample onto the equilibrated column.
-
Elution:
-
If using a chromatography system, begin the elution with SEC Buffer and collect fractions. Your protein should elute in the void volume or early fractions, while the smaller this compound monomers will be retained and elute later.
-
If using a spin column, follow the manufacturer's instructions for centrifugation to collect the purified protein.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE and a protein concentration assay to identify the fractions containing your purified protein.
Protocol 3: this compound Removal by Ion-Exchange Chromatography
This method is suitable if your protein has a net charge at a pH where it is stable.
Materials:
-
Protein sample containing this compound
-
Ion-Exchange Chromatography column (anion or cation exchange, depending on the pI of your protein)
-
Binding Buffer (low salt concentration, pH chosen to ensure your protein binds to the resin)
-
Wash Buffer (Binding Buffer with a slightly increased salt concentration)
-
Elution Buffer (Binding Buffer with a high salt concentration, e.g., 1 M NaCl)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.
-
Sample Preparation: Exchange the buffer of your protein sample to the Binding Buffer using a desalting column or dialysis.
-
Sample Loading: Load the prepared sample onto the IEX column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove unbound molecules, including the zwitterionic this compound which should have a net neutral charge and not bind strongly.
-
Elution: Elute your bound protein using a linear gradient or a step elution with the Elution Buffer.
-
Analysis: Collect fractions and analyze them by SDS-PAGE and protein concentration assay.
Mandatory Visualizations
Caption: Workflow for removing this compound from protein samples.
Caption: Troubleshooting logic for this compound removal issues.
References
- 1. d-nb.info [d-nb.info]
- 2. Dialysis [comis.med.uvm.edu]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Protein purification by IE-chromatography [reachdevices.com]
- 5. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 6. bitesizebio.com [bitesizebio.com]
- 7. research.colostate.edu [research.colostate.edu]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Optimizing ASB-16 Concentration for Specific Proteins: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the zwitterionic detergent ASB-16 for protein solubilization. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or amidosulfobetaine-16, is a zwitterionic detergent characterized by a C16 alkyl tail. Its primary application is in the solubilization of proteins, particularly membrane proteins, for downstream analyses such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry.[1][2] It is known for its ability to effectively solubilize hydrophobic proteins that are otherwise difficult to extract and has been shown to be superior to detergents like CHAPS in some cases.[1][2]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. This is a crucial parameter for protein solubilization, as the detergent concentration must be above the CMC to effectively encapsulate and solubilize membrane proteins. There are conflicting reports on the exact CMC of this compound, with some sources stating it as 10 µM and others as 8 mM.[3][4] This discrepancy may be due to different measurement conditions such as temperature, pH, and ionic strength. It is recommended to work with concentrations well above the higher reported CMC value to ensure micelle formation.
Q3: How does this compound compare to other common detergents like CHAPS and Triton X-100?
This compound has demonstrated superior solubilization properties for membrane proteins compared to the classic detergent CHAPS.[1][3] In a study on human erythrocyte membranes, this compound was more effective at solubilizing proteins and cholesterol than both CHAPS and Triton X-100.[3] The choice of detergent is highly protein-dependent, and empirical testing is often necessary to determine the optimal detergent for a specific protein.
Q4: Is this compound compatible with mass spectrometry?
Yes, this compound is compatible with mass spectrometry.[3] However, as with all detergents, it is crucial to minimize the amount of detergent in the final sample preparation for mass spectrometry analysis, as detergents can cause ion suppression.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | Insufficient this compound concentration. | Increase the this compound concentration. Ensure it is well above the reported CMC. A typical starting concentration is 1-2% (w/v). |
| Incomplete cell lysis. | Combine this compound with mechanical disruption methods like sonication or homogenization. Ensure sufficient incubation time with the lysis buffer. | |
| Protein is insoluble in this compound. | Try a combination of detergents. For example, a mixture of ASB-14 and n-dodecyl-β-maltoside (DDM) has been shown to be effective for the membrane protein GLUT-1.[6] | |
| Protein precipitation during or after solubilization | This compound concentration is too low. | Maintain the this compound concentration above the CMC in all subsequent buffers during purification to keep the protein solubilized. |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration of the lysis and subsequent buffers. | |
| Protein degradation. | Add a protease inhibitor cocktail to the lysis buffer. Perform all steps at 4°C to minimize protease activity. | |
| Poor resolution in 2D-PAGE | Presence of interfering substances (lipids, salts). | Perform a protein clean-up step after solubilization. A trichloroacetic acid (TCA)/acetone precipitation method can be effective.[6] |
| Inappropriate detergent concentration. | Optimize the this compound concentration for your specific sample. High detergent concentrations can sometimes interfere with isoelectric focusing. | |
| Ion suppression in mass spectrometry | Excess detergent in the sample. | Use a detergent removal strategy before mass spectrometry analysis. This can include protein precipitation, dialysis, or specialized detergent removal columns. |
Data Presentation
Table 1: Comparison of Physicochemical Properties of Common Detergents
| Detergent | Type | Molecular Weight ( g/mol ) | CMC | Aggregation Number |
| This compound | Zwitterionic | 462.7 | 10 µM[3] / 8 mM[4] | 168[7] |
| ASB-14 | Zwitterionic | 434.7 | 100 µM[3] | 108[7] |
| CHAPS | Zwitterionic | 614.9 | 6 mM | 10 |
| Triton X-100 | Non-ionic | ~625 | 0.24 mM | 140 |
Table 2: Solubilization Efficiency of Detergents for Human Brain Proteins
| Detergent Composition | Average Number of Detectable Spots in 2D-PAGE |
| 4% CHAPS | 1050 ± 50 |
| 4% CHAPS + 2% ASB-14 | 1300 ± 70 |
| 4% CHAPS + 2% this compound | 1200 ± 60 |
| 2% ASB-14 | 950 ± 40 |
| 2% this compound | 1000 ± 50 |
Data adapted from a study on human brain proteins. The combination of CHAPS and ASB-14 showed the highest number of detectable spots, indicating superior solubilization for this complex sample.[8]
Experimental Protocols
General Protocol for Membrane Protein Solubilization using this compound
This protocol provides a starting point for the solubilization of membrane proteins. Optimization of this compound concentration and other buffer components is recommended for each specific protein.
Materials:
-
Cell or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% this compound (w/v), Protease Inhibitor Cocktail
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with ice-cold PBS and scrape cells into lysis buffer.
-
For suspension cells, pellet by centrifugation and resuspend in lysis buffer.
-
For tissues, homogenize in lysis buffer on ice.
-
-
Lysis:
-
Incubate the sample in lysis buffer for 30-60 minutes at 4°C with gentle agitation.
-
For difficult-to-lyse samples, sonicate on ice in short bursts.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble material.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay.
-
-
Downstream Processing:
-
The solubilized protein extract is now ready for downstream applications such as 2D-PAGE or immunoprecipitation. For mass spectrometry, a detergent removal step is recommended.
-
Visualizations
References
- 1. This compound Detergent | AAT Bioquest [aatbio.com]
- 2. This compound Zwitterionic Detergent| BiopHoretics [biophoretics.com]
- 3. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 6. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic and structural characterization of zwitterionic micelles of the membrane protein solubilizing amidosulfobetaine surfactants ASB-14 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Unwanted Protein Precipitation with ASB-16
Welcome to the technical support center for ASB-16. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the zwitterionic detergent this compound for protein solubilization and are encountering issues with unwanted protein precipitation. This guide provides detailed troubleshooting in a question-and-answer format to help you optimize your experiments and achieve successful protein extraction.
Understanding this compound's Function
It is important to note that this compound is a detergent used for protein solubilization, particularly of membrane proteins, and not for protein precipitation. Unwanted precipitation is a common issue that can occur during the solubilization process if the experimental conditions are not optimal. This guide will help you address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Amidosulfobetaine-16) is a zwitterionic detergent. Its structure contains both a positive and a negative charge, resulting in a net neutral charge. This property makes it effective at disrupting protein-protein and lipid-protein interactions to solubilize proteins, especially membrane proteins, while being gentle enough to often preserve the protein's native structure and function. It is commonly used in sample preparation for two-dimensional gel electrophoresis (2D-PAGE).
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 8 mM.[1][2] It is crucial to work at a concentration above the CMC to ensure that there are enough micelles to encapsulate and solubilize the proteins.
Troubleshooting Guide: Unwanted Protein Precipitation
Issue 1: Protein precipitates immediately upon addition of the this compound containing lysis buffer.
This is a common issue and can be attributed to several factors related to your buffer composition and sample concentration.
Possible Causes and Solutions:
-
Incorrect this compound Concentration:
-
Cause: The concentration of this compound may be too low (below the CMC) to effectively form micelles and solubilize the protein, or excessively high, which can sometimes lead to denaturation and aggregation.[3]
-
Solution: The optimal concentration is protein-dependent. A good starting point is 2-5 times the CMC (16-40 mM). It is recommended to perform a small-scale titration to determine the optimal concentration for your specific protein. The ideal detergent-to-protein mass ratio is typically between 2:1 and 10:1. For solubilizing proteins from native membranes, a detergent-to-lipid molar ratio of 10:1 is often recommended.[4][]
-
-
Inappropriate Buffer pH:
-
Cause: If the pH of your lysis buffer is too close to the isoelectric point (pI) of your protein, the protein will have a net neutral charge, minimizing electrostatic repulsion and leading to aggregation.[3]
-
Solution: Adjust the pH of your buffer to be at least 1-2 units away from the pI of your target protein.[3]
-
-
Suboptimal Ionic Strength:
-
Cause: The salt concentration in your buffer can influence both protein solubility and the CMC of the detergent.[] Low ionic strength may be insufficient to keep some proteins in solution, while excessively high salt concentrations can cause "salting out".
-
Solution: The optimal salt concentration is protein-dependent. Start with a physiological salt concentration (e.g., 150 mM NaCl) and perform a screen with varying salt concentrations (e.g., 50 mM, 150 mM, 500 mM) to find the best condition for your protein.[3][6]
-
Issue 2: Protein is initially soluble but precipitates during subsequent steps (e.g., incubation, purification).
This suggests that while the initial solubilization was successful, the protein is not stable in the buffer over time or with changes in conditions.
Possible Causes and Solutions:
-
Temperature Effects:
-
Cause: Proteins can be sensitive to temperature. While lower temperatures (e.g., 4°C) are often used to minimize protease activity, some proteins are less soluble at colder temperatures. Conversely, higher temperatures can lead to denaturation and aggregation.[3]
-
Solution: If you are working at 4°C, try performing a small-scale experiment at room temperature to see if solubility improves, while being mindful of potential protease activity. If working at higher temperatures, ensure it is not leading to denaturation.
-
-
Presence of Proteases:
-
Oxidation of Cysteine Residues:
-
Cause: The formation of intermolecular disulfide bonds between cysteine residues can lead to protein aggregation.
-
Solution: Include a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in your buffer.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using this compound and compatible buffer components.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₅₀N₂O₄S | [2] |
| Molecular Weight | 462.73 g/mol | [2] |
| Type | Zwitterionic | [2] |
| Critical Micelle Concentration (CMC) | ~8 mM | [1][2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Water | [1][2] |
Table 2: Recommended Starting Conditions for Protein Solubilization with this compound
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1-2% (w/v) or 2-5x CMC (16-40 mM) | Optimal concentration is protein-dependent and should be determined empirically. |
| Protein Concentration | 1-10 mg/mL | A typical range for initial solubilization screening.[] |
| Buffer pH | 7.0 - 9.0 | Should be at least 1-2 pH units away from the protein's pI.[3] |
| Ionic Strength (e.g., NaCl) | 50 - 500 mM | Optimal concentration is protein-dependent. Start with 150 mM.[3][6] |
| Temperature | 4°C to Room Temperature | Start at 4°C to minimize proteolysis. Test higher temperatures if precipitation occurs at 4°C.[3] |
| Incubation Time | 30 minutes to 2 hours | Longer incubation may be needed for difficult-to-solubilize proteins.[4] |
Table 3: Common Additives for Solubilization Buffers
| Additive | Typical Concentration | Purpose |
| Urea | 2 - 8 M | Chaotropic agent, disrupts hydrogen bonds and unfolds proteins.[8] |
| Thiourea | 2 M | Enhances the solubilizing power of urea, especially for membrane proteins.[8] |
| DTT or TCEP | 10 - 100 mM | Reducing agents, prevent oxidation of cysteine residues.[8] |
| Glycerol | 5 - 20% (v/v) | Stabilizing agent, can help prevent aggregation.[4] |
| Protease Inhibitor Cocktail | As per manufacturer's recommendation | Prevents protein degradation.[4][7] |
Experimental Protocols
Protocol 1: General Protein Solubilization with this compound for 2D-PAGE
This protocol is adapted from methods used for similar zwitterionic detergents and is a good starting point for optimizing the solubilization of complex protein mixtures for 2D-PAGE.[8]
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS (can be substituted with 1-2% this compound), 40 mM Tris, 1% (w/v) DTT or 100 mM TCEP, and protease inhibitor cocktail.
-
Cell or tissue sample
-
Microcentrifuge
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Prepare the Lysis Buffer fresh before use.
-
For a cell pellet, add 10 volumes of Lysis Buffer to the pellet. For tissue, homogenize the tissue in Lysis Buffer.
-
Vortex vigorously for 1-2 minutes.
-
If the sample is very viscous due to nucleic acids, sonicate on ice.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay.
-
The sample is now ready for downstream applications like 2D-PAGE.
Visualizations
Troubleshooting Workflow for Unwanted Protein Precipitation
Caption: A flowchart for troubleshooting unwanted protein precipitation when using this compound.
Mechanism of Protein Solubilization by this compound
Caption: The process of membrane protein solubilization using this compound detergent.
References
- 1. This compound Detergent | AAT Bioquest [aatbio.com]
- 2. This compound, A Zwitterionic Detergent for Protein Solubilization for 2D Analysis [gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. Protein extraction for 2DE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
ASB-16 in Mass Spectrometry: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and artifacts encountered when using the zwitterionic detergent ASB-16 in mass spectrometry-based proteomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry sample preparation?
This compound (Amidosulfobetaine-16) is a zwitterionic detergent.[1] It is utilized in proteomics to solubilize proteins, particularly hydrophobic membrane proteins, which are otherwise difficult to analyze.[1] Its zwitterionic nature, possessing both a positive and a negative charge on its hydrophilic head group, allows it to effectively break protein-protein interactions and disrupt cell membranes while being generally more compatible with downstream mass spectrometry analysis than ionic detergents like SDS.[2]
Q2: What are the most common artifacts observed in mass spectrometry when using this compound?
The most common artifacts associated with this compound and other detergents in mass spectrometry are:
-
Ion Suppression: The presence of detergent molecules can interfere with the ionization of peptides in the mass spectrometer's source, leading to a significant reduction in signal intensity or even the complete loss of peptide signals.[2][3][4][5] This effect is generally concentration-dependent.
-
Detergent Adducts: this compound molecules can form non-covalent adducts with peptides, resulting in the appearance of additional peaks in the mass spectrum. These adduct peaks correspond to the mass of the peptide plus one or more detergent molecules. This can complicate data analysis and reduce the signal intensity of the actual peptide.
-
Detergent Clusters: At concentrations above its Critical Micelle Concentration (CMC), this compound can form micelles that may appear as broad, interfering signals in the mass spectrum, particularly in the lower mass-to-charge (m/z) range.[6]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to aggregate and form micelles.[7][8] For this compound, the CMC is approximately 8 mM.[1] Working with this compound concentrations around or slightly above the CMC is often optimal for protein solubilization. However, for mass spectrometry, it is crucial to reduce the concentration well below the CMC before analysis to minimize the formation of interfering micelles.[6]
Q4: Can this compound be completely removed from a sample before mass spectrometry?
While complete removal can be challenging, several methods can significantly reduce the concentration of this compound to levels compatible with mass spectrometry. These methods include:
-
Solid-Phase Extraction (SPE): Using C18 cartridges or tips to bind peptides while the detergent is washed away.
-
Detergent Removal Resins: Specialized resins that selectively bind to detergents.
-
Protein Precipitation: Methods like acetone or TCA precipitation can separate proteins from detergents.
Troubleshooting Guide
This guide addresses specific issues that may arise during mass spectrometry experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Peptide Signal (Ion Suppression) | This compound concentration is too high in the final sample injected into the mass spectrometer. | - Ensure the this compound concentration is significantly reduced before analysis. Aim for a final concentration well below the CMC (e.g., <0.1%).- Implement a robust detergent removal step (see Experimental Protocols).- Dilute the sample further before injection, if protein concentration allows. |
| Unidentified Peaks in Mass Spectra (Adducts) | Formation of peptide-ASB-16 adducts. The mass of this compound is 462.73 g/mol . Look for peaks corresponding to [M+462.73]+, [M+H+462.73]+, etc. | - Optimize detergent removal procedures to minimize residual this compound.- Adjust ionization source parameters (e.g., increase source temperature or collision energy) to promote in-source dissociation of adducts, though this may lead to fragmentation of the peptide itself.- Use data analysis software to identify and potentially exclude common adduct masses. |
| High Background Noise or Broad Peaks | Presence of this compound micelles or clusters. | - Confirm that the this compound concentration in the final sample is well below its CMC of 8 mM.- Improve the desalting and cleanup steps before MS analysis. |
| Poor Protein Solubilization | Insufficient this compound concentration or suboptimal lysis conditions. | - Increase the this compound concentration in the lysis buffer, ensuring it is above the CMC for effective solubilization.- Optimize the lysis buffer composition. This compound solubility and effectiveness are enhanced in urea-thiourea mixtures.[1]- Increase incubation time and/or use mechanical disruption (e.g., sonication) during cell lysis. |
| Poor Protein Digestion Efficiency | Inhibition of proteolytic enzymes (e.g., trypsin) by this compound. | - Dilute the sample to reduce the this compound concentration to a level compatible with the enzyme (typically below 0.1%) before adding the protease.- Perform a buffer exchange to a detergent-free digestion buffer after initial solubilization. |
Illustrative Impact of this compound Concentration on Mass Spectrometry Signal
The following table provides an illustrative summary of the expected impact of different this compound concentrations on mass spectrometry results, based on general observations with zwitterionic detergents. Actual results may vary depending on the sample complexity, instrument, and specific experimental conditions.
| This compound Concentration (% w/v) | Expected Ion Suppression | Likelihood of Adduct Formation | Potential for Micelle Interference | Recommendation |
| > 1.0% | Severe | High | High | Not recommended for direct analysis. Requires extensive removal. |
| 0.5% - 1.0% | Significant | Moderate to High | Moderate | Requires robust detergent removal. |
| 0.1% - 0.5% | Moderate | Moderate | Low to Moderate | Dilution and detergent removal are necessary. |
| < 0.1% | Minimal | Low | Low | Generally compatible with mass spectrometry after cleanup. |
Experimental Protocols
Protocol 1: In-Solution Protein Digestion using this compound for LC-MS/MS Analysis
This protocol is designed for the solubilization and digestion of proteins from cell pellets for subsequent analysis by LC-MS/MS.
Materials:
-
Lysis Buffer: 50 mM Ammonium Bicarbonate, 1% (w/v) this compound, Protease Inhibitor Cocktail
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Sequencing Grade Modified Trypsin
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
C18 Desalting Spin Columns
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay.
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Detergent Dilution and Digestion:
-
Dilute the sample at least 10-fold with 50 mM Ammonium Bicarbonate to reduce the this compound concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching:
-
Stop the digestion by adding TFA to a final concentration of 0.5-1% (pH < 3).
-
-
Desalting and Detergent Removal:
-
Equilibrate a C18 desalting spin column according to the manufacturer's instructions.
-
Load the acidified peptide solution onto the column.
-
Wash the column with 0.1% TFA in water to remove salts and residual detergent.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Diagrams
Caption: Experimental workflow for protein digestion using this compound.
Caption: Troubleshooting logic for this compound related MS artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selected non-ionic biological detergents enhance signal intensity of intact bovine serum albumin by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mass Spectrometry of Intact Membrane Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Membrane Protein Extraction with ASB-16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ASB-16 for efficient membrane protein extraction. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein extraction?
This compound, or Amidosulfobetaine-16, is a zwitterionic detergent.[1] Zwitterionic detergents like this compound possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[2] This characteristic makes them less harsh than ionic detergents (e.g., SDS) but often more effective at disrupting protein-protein interactions than non-ionic detergents.[2][3] this compound is particularly useful for solubilizing membrane proteins while preserving their native structure and function, which is crucial for downstream applications such as 2D gel electrophoresis and functional assays.[1][2] It has been reported to have better solubilization properties than CHAPS and can even solubilize membrane proteins that were previously difficult to detect.[1]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent monomers aggregate to form micelles.[4][] For this compound, the CMC is approximately 10 µM.[6] Operating above the CMC is essential for the detergent to effectively solubilize membrane proteins by forming micelles that encapsulate the hydrophobic transmembrane domains, shielding them from the aqueous environment.[] It is generally recommended to use a detergent concentration that is at least twice the CMC.[]
Q3: How does this compound compare to other detergents like ASB-14 and CHAPS?
This compound has a longer alkyl tail (C16) than ASB-14 (C14), which contributes to its lower CMC and higher membrane affinity.[1][6] Studies on human erythrocyte membranes have shown that this compound has a higher membrane binding constant (Kb = 15610 M⁻¹) compared to ASB-14 (Kb = 7050 M⁻¹).[6] This suggests a stronger interaction with the membrane, which can lead to more efficient protein and cholesterol solubilization.[6] In some cases, this compound can be superior to ASB-14 in solubilizing membrane proteins.[1] Compared to the classic detergent CHAPS, both ASB-14 and this compound have demonstrated higher solubilization of proteins and cholesterol.[6]
Q4: What are the optimal working conditions for this compound?
The optimal concentration of this compound is protein-dependent and often requires empirical determination.[2] However, a general starting point is to use a concentration well above its CMC of 10 µM. For solubilization, a detergent-to-protein ratio of 10:1 (w/w) or higher is often used to ensure complete delipidation.[] The optimal solubility of this compound can be achieved in urea-thiourea mixtures, which are commonly used in 2D gel electrophoresis sample preparation.[1] Buffer conditions such as pH and ionic strength should also be optimized; a common starting point is a buffer with a physiological pH of 7.4 and 150 mM NaCl.[2][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | 1. Inefficient cell lysis.[2] 2. Suboptimal this compound concentration.[2] 3. Insufficient incubation time or temperature.[2] 4. The target protein is insoluble in this compound. | 1. Ensure complete cell lysis by incorporating mechanical methods like sonication or homogenization in addition to the lysis buffer.[2][8] 2. Increase the this compound concentration. Ensure it is well above the CMC (10 µM). A detergent-to-protein ratio of at least 4:1 (w/w) is recommended.[] 3. Optimize incubation time (e.g., 30 minutes to 2 hours on ice with gentle agitation).[2] 4. Screen other detergents. Sometimes a combination of detergents or a different class of detergent may be more effective. |
| Protein Precipitation after Solubilization | 1. This compound concentration is too low (below the CMC).[2] 2. The protein is unstable in this compound.[2] 3. Buffer conditions (pH, ionic strength) are not optimal.[2] 4. Proteolysis.[2] | 1. Ensure the this compound concentration in all buffers used during purification is maintained above the CMC.[2] 2. Add stabilizing agents to the buffer, such as glycerol (5-20%), specific lipids (e.g., cholesterol), or co-factors.[2][9] 3. Optimize the pH and salt concentration of your buffers.[2] 4. Add a protease inhibitor cocktail to all buffers.[2] |
| Loss of Protein Function | 1. The detergent is too harsh, leading to denaturation.[3] 2. Essential lipids or co-factors have been stripped away during extraction.[2][9] | 1. Although this compound is considered mild, for particularly sensitive proteins, consider switching to an even milder non-ionic detergent.[3] 2. Supplement the solubilization and purification buffers with lipids that are known to be important for the protein's function.[2][9] Reintegrating the isolated protein into artificial bilayer systems like nanodiscs can also help.[9] |
| High Background of Non-specific Proteins | 1. Incomplete removal of cytosolic proteins.[2] 2. Non-specific binding to affinity resins. | 1. Perform a high-speed centrifugation step after cell lysis to pellet membranes before solubilization.[2][10] 2. Include a pre-clearing step with the affinity resin before adding the antibody for immunoprecipitation. Increase the stringency of your wash buffers by adding a low concentration of this compound.[2] |
Quantitative Data Summary
Table 1: Properties of this compound and Comparable Detergents
| Detergent | Type | Molecular Weight ( g/mol ) | CMC (µM) | Membrane Affinity (Kb, M⁻¹) |
| This compound | Zwitterionic | 463 | 10[6] | 15610[6] |
| ASB-14 | Zwitterionic | - | 100[6] | 7050[6] |
| CHAPS | Zwitterionic | - | - | Lower than ASB-14/16[6] |
| Triton X-100 | Non-ionic | - | - | Lower than ASB-14/16[6] |
| DDM | Non-ionic | - | 150[4] | - |
| OG | Non-ionic | - | ~20,000[4] | - |
Experimental Protocols
Protocol 1: General Membrane Protein Extraction using this compound
This protocol provides a general framework for the extraction of membrane proteins from cultured cells. Optimization may be required for specific cell types and target proteins.
-
Cell Pellet Preparation:
-
Cell Lysis and Membrane Isolation:
-
Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with a protease inhibitor cocktail).[8]
-
Homogenize the cells on ice using a Dounce homogenizer or by sonication.[2][8]
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and debris.[8]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[8][10]
-
Discard the supernatant, which contains the cytosolic proteins.
-
-
Membrane Protein Solubilization:
-
Resuspend the membrane pellet in an appropriate volume of ice-cold Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% this compound, and protease inhibitors). The exact this compound concentration should be optimized.
-
Incubate on ice for 30-60 minutes with gentle agitation to solubilize the membrane proteins.[2][11]
-
Centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet any insoluble material.[8]
-
-
Downstream Processing:
-
Carefully collect the supernatant containing the solubilized membrane proteins.[2]
-
Determine the protein concentration using a detergent-compatible assay, such as the BCA assay.[12]
-
The solubilized membrane proteins are now ready for downstream applications like immunoprecipitation, Western blotting, or chromatography. Store aliquots at -80°C.[12]
-
Visualizations
Caption: Workflow for membrane protein extraction using this compound.
Caption: Troubleshooting logic for low membrane protein yield.
References
- 1. This compound Detergent | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. leniobio.com [leniobio.com]
- 10. Improved Recovery and Identification of Membrane Proteins from Rat Hepatic Cells using a Centrifugal Proteomic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
Preventing protein degradation when using ASB-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein degradation when using the zwitterionic detergent ASB-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, or Amidosulfobetaine-16, is a zwitterionic detergent used for solubilizing proteins, particularly membrane proteins, for various downstream applications such as 2D gel electrophoresis, immunoprecipitation, and western blotting.[1] It is often considered a more effective solubilizing agent than CHAPS for certain proteins.[1][2]
Q2: Can this compound itself cause protein degradation?
There is no direct evidence to suggest that this compound itself actively degrades proteins. Protein degradation during experiments using this compound is more commonly a result of endogenous proteases being released from cellular compartments during cell lysis.[3][4][5] The primary function of this compound is to disrupt cell membranes and solubilize proteins, which can inadvertently expose proteins to these proteases.
Q3: How can I prevent protein degradation when using a lysis buffer containing this compound?
The most effective way to prevent protein degradation is to add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[3][4][6][7][8] These cocktails contain a mixture of inhibitors that target different classes of proteases.[3][9] Additionally, keeping samples on ice or at 4°C throughout the entire procedure is crucial to minimize protease activity.[4][5][8]
Q4: Should I use a commercially available protease inhibitor cocktail or prepare my own?
For most applications, commercially available protease inhibitor cocktails are recommended as they are convenient and formulated to inhibit a broad range of proteases.[3][6] Preparing a custom cocktail may be necessary for specific applications where a particular protease is highly active, but this requires more optimization.
Q5: Are there specific protease inhibitors that are known to be compatible with this compound?
Protease inhibitor cocktails are generally compatible with common buffer systems and detergents used in protein research.[6] While specific compatibility studies for every inhibitor with this compound are not extensively documented, cocktails containing inhibitors like AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, and Pepstatin A are widely used and effective in various lysis buffers.[3] It is always recommended to follow the manufacturer's instructions for the specific protease inhibitor cocktail you are using.
Troubleshooting Guide
This guide addresses common issues related to protein degradation when using this compound.
| Problem | Possible Cause | Solution |
| Smearing or multiple lower molecular weight bands on a Western blot. | Protein degradation by endogenous proteases.[7][10] | - Add a broad-spectrum protease inhibitor cocktail to your this compound lysis buffer immediately before use.[3][6][7][8] - Keep your samples, buffers, and equipment on ice or at 4°C at all times.[4][5][8] - Work quickly to minimize the time proteins are exposed to proteases. - Consider using a stronger lysis buffer formulation if you suspect incomplete inactivation of proteases. |
| Low yield of target protein after immunoprecipitation. | The target protein is being degraded before or during the immunoprecipitation process. | - Ensure your lysis buffer containing this compound is supplemented with a fresh protease inhibitor cocktail.[6] - Perform the cell lysis and immunoprecipitation steps at 4°C.[11] - Minimize incubation times where possible without compromising the binding of the antibody to the protein. |
| Inconsistent results between experiments. | Inconsistent addition or potency of protease inhibitors. | - Always add the protease inhibitor cocktail fresh to the lysis buffer right before each experiment.[12] - Ensure proper storage of the protease inhibitor cocktail according to the manufacturer's instructions to maintain its activity. - Standardize your lysis and protein extraction protocol to ensure reproducibility. |
| Loss of protein activity (for functional assays). | Denaturation or degradation of the protein. | - In addition to protease inhibitors, consider the overall composition of your lysis buffer. The concentration of this compound and salt concentrations may need to be optimized for your specific protein to maintain its native conformation and activity. - If studying phosphorylation, add phosphatase inhibitors to your lysis buffer.[3] |
Quantitative Data on Protease Inhibitors
| Protease Inhibitor Cocktail Component | Target Protease Class | Typical Working Concentration |
| AEBSF | Serine Proteases | 1 mM |
| Aprotinin | Serine Proteases | 0.8 µM |
| Bestatin | Aminopeptidases | 50 µM |
| E-64 | Cysteine Proteases | 15 µM |
| Leupeptin | Serine and Cysteine Proteases | 20 µM |
| Pepstatin A | Aspartic Proteases | 10 µM |
| EDTA | Metalloproteases | 5 mM |
Note: Concentrations are typical for 1X working solutions and may vary between commercial products. Always refer to the manufacturer's datasheet.[13]
Experimental Protocols
Lysis Buffer Preparation with this compound and Protease Inhibitors
This protocol provides a starting point for preparing a lysis buffer containing this compound to minimize protein degradation.
Materials:
-
This compound
-
Tris-HCl, pH 7.4
-
NaCl
-
EDTA
-
Protease Inhibitor Cocktail (e.g., 100x stock)
-
Nuclease (optional, to reduce viscosity from DNA)
-
Ultrapure water
Procedure:
-
Prepare the base lysis buffer containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1-2% (w/v) this compound (optimize concentration for your specific protein)
-
-
Store the base lysis buffer at 4°C.
-
Immediately before use , add the protease inhibitor cocktail to the required volume of base lysis buffer to a final concentration of 1x.
-
If the lysate is viscous due to DNA, add nuclease (e.g., DNase I) to the buffer.
-
Keep the complete lysis buffer on ice.
Cell Lysis and Protein Extraction
Procedure:
-
Wash cell pellet with ice-cold PBS.
-
Add the complete, ice-cold this compound lysis buffer (from Protocol 1) to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a pre-chilled tube.
-
Proceed immediately with downstream applications or store at -80°C.
Visualizations
Caption: Workflow for protein extraction using this compound with protease inhibitors.
Caption: Mechanism of protease-mediated protein degradation during cell lysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. Protease inhibitor cocktails | Abcam [abcam.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 12. researchgate.net [researchgate.net]
- 13. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: ASB-16 and Protein Assay Compatibility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the compatibility of the zwitterionic detergent ASB-16 with various protein assays, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein sample preparation?
This compound, or amidosulfobetaine-16, is a zwitterionic detergent. Its unique properties make it highly effective at solubilizing proteins, particularly membrane proteins, for applications such as two-dimensional gel electrophoresis (2-DGE) and other proteomic analyses. Zwitterionic detergents like this compound are less denaturing than ionic detergents (e.g., SDS) and can help maintain the native structure and function of proteins during extraction and analysis.
Q2: Can I use standard protein assays like the BCA or Bradford assay for samples containing this compound?
Direct use of colorimetric protein assays like the Bicinchoninic Acid (BCA) and Bradford assays with samples containing this compound is generally not recommended without prior sample preparation. Zwitterionic detergents can interfere with the chemical reactions and dye-binding mechanisms underlying these assays, leading to inaccurate protein concentration measurements.
Q3: How does this compound interfere with common protein assays?
The interference of this compound with protein assays stems from its chemical nature:
-
BCA Assay: The BCA assay involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the detection of Cu⁺ with BCA. Detergents like this compound can interact with the copper ions or affect the protein's ability to reduce them, leading to either an overestimation or underestimation of the protein concentration.
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues. Detergents can interfere with this dye-protein interaction, often by competing for binding sites on the protein or by affecting the dye's solubility and spectral properties.[1]
Q4: Are there any protein assays that are compatible with this compound?
While direct compatibility is limited for most common assays, some newer, commercially available assays are marketed as "detergent-compatible." It is crucial to consult the manufacturer's instructions and compatibility tables for these specific assays to determine if they are suitable for use with zwitterionic detergents like this compound. However, for the most accurate results, removing the interfering detergent before quantification is the recommended approach.
Troubleshooting Guide
Encountering issues when quantifying protein in the presence of this compound? This guide provides solutions to common problems.
Problem 1: Inaccurate or inconsistent readings in the BCA or Bradford assay.
-
Cause: Interference from this compound in the sample.
-
Solution: The most reliable solution is to remove the this compound from your protein sample before performing the assay. Protein precipitation is an effective method for this. See the detailed experimental protocols below for trichloroacetic acid (TCA)/acetone precipitation.
Problem 2: Low protein yield after precipitation.
-
Cause A: The protein pellet was not fully resolubilized.
-
Solution A: After precipitation and washing, ensure the pellet is thoroughly resuspended in a buffer compatible with your downstream application and the chosen protein assay. Sonication or vortexing may be necessary to fully dissolve the protein pellet.
-
Cause B: The protein of interest is not efficiently precipitated by the chosen method.
-
Solution B: Optimize the precipitation protocol. This may involve adjusting the concentration of the precipitating agent or the incubation time and temperature.
Problem 3: Standard curve for the protein assay is not linear.
-
Cause: Residual this compound remaining in the sample after a cleanup step, or the standards were not prepared in a buffer that matches the final sample buffer.
-
Solution: Ensure the precipitation and wash steps are performed carefully to remove all traces of the detergent. Prepare your protein standards (e.g., BSA) in the same buffer that your protein pellet is resuspended in. This will help to control for any minor buffer effects on the assay.
Quantitative Data Summary
Table 1: Qualitative Compatibility of this compound with Common Protein Assays
| Protein Assay | Compatibility with this compound (Direct Assay) | Recommendation |
| BCA Assay | Low to Moderate Interference | Sample cleanup (e.g., precipitation) is strongly recommended for accurate quantification. |
| Bradford Assay | High Interference | Not recommended for direct use. Sample cleanup is essential. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation
This method is effective for removing detergents and other interfering substances from protein samples prior to quantification.
Materials:
-
Protein sample containing this compound
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Wash buffer: Ice-cold acetone
-
Resuspension buffer compatible with the chosen protein assay (e.g., PBS, Tris buffer)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Precipitation:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 100% TCA to achieve a final concentration of 50%.
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the this compound and other soluble components.
-
-
Washing:
-
Add 500 µL of ice-cold acetone to the protein pellet.
-
Vortex briefly to wash the pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone.
-
Repeat the acetone wash step one more time to ensure complete removal of TCA and residual detergent.
-
-
Drying and Resuspension:
-
After the final wash, carefully remove as much acetone as possible without disturbing the pellet.
-
Air-dry the pellet for 5-10 minutes at room temperature to evaporate any remaining acetone. Do not over-dry the pellet, as it may become difficult to resuspend.
-
Resuspend the protein pellet in a known volume of a buffer that is compatible with your chosen protein assay.
-
-
Quantification:
-
Proceed with your chosen protein assay (e.g., BCA or a detergent-compatible Bradford assay) according to the manufacturer's instructions.
-
Prepare your protein standards in the same resuspension buffer used for your sample.
-
Visualizations
Caption: Experimental workflow for protein quantification in samples containing this compound.
Caption: Logical relationship between this compound, protein assays, and sample cleanup.
References
Technical Support Center: Optimizing ASB-16 Performance Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the zwitterionic detergent ASB-16, with a specific focus on the critical role of pH in achieving optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for solubilizing proteins with this compound?
A neutral to slightly alkaline pH range of 7.0 to 8.5 is generally recommended as a starting point for protein solubilization with this compound. A buffer at pH 7.4 with 150 mM NaCl is a common and effective initial condition.[1] However, the ideal pH is protein-dependent and may require empirical optimization. For specialized applications like 2D electrophoresis, the pH of the sample preparation buffer is critical for successful isoelectric focusing (IEF).[2][3][4]
Q2: How does pH affect the properties of this compound?
This compound is a zwitterionic amidosulfobetaine detergent.[5][6][7] It possesses a permanently positive quaternary ammonium head group and a strongly acidic sulfonate group. This structure allows this compound to maintain a net neutral charge over a broad pH range, making it a stable and reliable detergent for various applications.[1] Unlike some other zwitterionic detergents, its charge is not significantly altered by moderate changes in pH.[8][9]
Q3: My protein of interest precipitates when I use a lysis buffer containing this compound. Could pH be the issue?
Yes, incorrect pH is a common reason for protein precipitation. If the buffer pH is too close to the isoelectric point (pI) of your target protein, the protein's net charge will be zero, minimizing electrostatic repulsion and leading to aggregation and precipitation.[2] It is crucial to select a buffer pH that is at least one unit away from the pI of your protein.
Q4: Can I use this compound in buffers with a pH outside the recommended 7.0-8.5 range?
While this compound is stable across a wide pH range, extreme pH values can affect the stability and integrity of your target protein. Highly acidic or alkaline conditions can lead to protein denaturation. Therefore, any significant deviation from the neutral to slightly alkaline range should be carefully tested and validated for its effect on your specific protein of interest.
Q5: How does the choice of buffering agent impact this compound performance?
The buffering agent itself can influence protein stability. It is advisable to choose a buffer with a pKa value close to the desired pH to ensure stable pH control. Common buffers used in conjunction with zwitterionic detergents for protein extraction include Tris-HCl and phosphate buffers.[10][11]
Troubleshooting Guides
Issue 1: Poor Protein Solubilization
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Adjust the pH of your lysis buffer. Perform a small-scale pH screening experiment, testing a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). |
| Incorrect Ionic Strength | Optimize the salt concentration in your buffer. A common starting point is 150 mM NaCl.[1] |
| Insufficient Detergent Concentration | Ensure the this compound concentration is above its Critical Micelle Concentration (CMC) and at an optimal ratio relative to the total protein concentration. |
Issue 2: Protein Precipitation During or After Solubilization
| Possible Cause | Troubleshooting Step |
| Buffer pH is too close to the protein's pI | Determine the theoretical pI of your protein and select a buffer pH that is at least 1-2 pH units away from it. |
| Protein Instability | Consider adding stabilizing agents to your buffer, such as glycerol (10-20%). |
| Protease Activity | Add a protease inhibitor cocktail to your lysis buffer immediately before use. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound. Note that the effect of pH on the CMC and aggregation number of this compound is not extensively documented in publicly available literature; however, as a sulfobetaine, these values are expected to be stable across a wide pH range.
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 8 mM | In water at 25°C | [7] |
| Aggregation Number | 168 | In water at 25°C | [12] |
| Recommended Buffer pH Range | 7.0 - 8.5 | For general protein solubilization | |
| Recommended Lysis Buffer (Starting Point) | Tris-HCl or Phosphate Buffer | pH 7.4, 150 mM NaCl | [1][10][11] |
Experimental Protocols
Protocol 1: General Protein Extraction using this compound
-
Prepare Lysis Buffer: Prepare a lysis buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 1-2% (w/v) this compound. Adjust the pH to 7.4.
-
Sample Preparation: Resuspend cell pellets or homogenized tissue in the prepared ice-cold lysis buffer.
-
Solubilization: Incubate the sample on a rotator at 4°C for 30-60 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Collect Supernatant: Carefully transfer the supernatant containing the solubilized proteins to a new tube for downstream analysis.
Protocol 2: Optimization of pH for a Target Protein
-
Determine Theoretical pI: Use a bioinformatics tool to predict the isoelectric point (pI) of your target protein.
-
Prepare a Range of Buffers: Prepare several small batches of your lysis buffer, each with a different pH (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the pH is stable at the working temperature (e.g., 4°C).
-
Parallel Extractions: Perform parallel small-scale protein extractions using each of the prepared buffers following the general protocol above.
-
Analysis: Analyze the resulting supernatants by SDS-PAGE and Western blotting for your target protein to determine which pH condition yields the highest amount of soluble protein.
Visualizations
Caption: Workflow for optimizing pH for protein solubilization with this compound.
Caption: Relationship between buffer pH, protein pI, and protein solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bu.edu [bu.edu]
- 5. This compound, A Zwitterionic Detergent for Protein Solubilization for 2D Analysis [gbiosciences.com]
- 6. ASB 16, cas no. 52562-29-5, Zwitterionic detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 7. This compound Detergent | AAT Bioquest [aatbio.com]
- 8. blog.truegeometry.com [blog.truegeometry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Thermodynamic and structural characterization of zwitterionic micelles of the membrane protein solubilizing amidosulfobetaine surfactants ASB-14 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ASB-16 vs. CHAPS: A Comparative Guide to Membrane Protein Solubilization
For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical and often challenging step. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison between two zwitterionic detergents: the well-established 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and the amidosulfobetaine ASB-16.
Physicochemical Properties
Both this compound and CHAPS are zwitterionic, meaning they possess both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][2] This property makes them compatible with downstream applications like ion-exchange chromatography and isoelectric focusing.[1][3] However, their structural differences, particularly in the hydrophobic tail, lead to distinct physicochemical properties that influence their solubilization efficacy.
| Property | This compound | CHAPS |
| Chemical Nature | Zwitterionic, amidosulfobetaine with a C16 alkyl tail.[4] | Zwitterionic, sulfobetaine derivative of cholic acid.[3][5] |
| Molecular Weight | ~434.7 g/mol | 614.88 g/mol .[3] |
| Critical Micelle Conc. (CMC) | ~10 µM (0.00043% w/v).[6] | 6 - 10 mM (0.37% - 0.61% w/v).[1][7][8] |
| Aggregation Number | Not specified in results | ~10.[3] |
| Micellar Molecular Weight | Not specified in results | ~6,150 Da.[3][8] |
Note: The CMC of detergents can be influenced by factors such as temperature, pH, and ionic strength. For instance, the CMC of CHAPS decreases in the presence of NaCl.[7][9]
Performance Comparison in Protein Solubilization
The primary difference in performance between this compound and CHAPS lies in their effectiveness at solubilizing highly hydrophobic membrane proteins. This compound, with its long C16 alkyl tail, generally exhibits stronger solubilizing power for these challenging targets.
Key Findings from Experimental Data:
-
Superior Solubilization by ASB Detergents: A study on human erythrocyte membranes found that this compound and its analog ASB-14 solubilized a higher amount of proteins and cholesterol compared to CHAPS and Triton X-100.[6] this compound demonstrated a higher affinity for the membrane than ASB-14.[6]
-
Enhanced 2D-Electrophoresis Resolution: For complex samples like human brain proteins, combinations of detergents have proven most effective. One study reported that a solubilization buffer containing both CHAPS and ASB-14 or CHAPS and this compound yielded a significantly higher number of resolved protein spots in 2D gels compared to CHAPS alone.[10] In this particular study, the combination of 4% CHAPS and 2% ASB-14 was found to be the most efficient.[10]
-
General Efficacy: While CHAPS is a reliable and widely used detergent for general protein work and is particularly good at preserving protein-protein interactions, it can be less effective for highly hydrophobic integral membrane proteins.[3][11][12] this compound is often reported to have better solubilization properties than CHAPS for such proteins, sometimes revealing proteins that were previously undetected.[4]
Summary of Advantages and Disadvantages:
| Detergent | Advantages | Disadvantages |
| This compound | - Superior solubilization of hydrophobic and integral membrane proteins.[4][6]- Can improve resolution and protein detection in 2D electrophoresis.[6][10]- Extremely low CMC.[6] | - Low CMC can make it harder to remove by dialysis.- May be harsher on protein structure than CHAPS (though still non-denaturing). |
| CHAPS | - Well-characterized and widely used.[3]- Generally mild and non-denaturing, preserving protein structure and function.[2][3]- High CMC allows for easier removal by dialysis.[8][11]- Effective for preserving protein-protein interactions.[11][12] | - Less effective for highly hydrophobic or sparingly soluble proteins.[12][13]- May be inefficient when used alone for complex membrane proteomes.[13] |
Experimental Protocols
A successful solubilization protocol requires careful optimization of parameters such as detergent concentration, temperature, and buffer composition.[14][15]
General Protocol for Membrane Protein Solubilization
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific protein.
-
Membrane Preparation:
-
Start with a cell pellet or tissue sample.
-
Resuspend the sample in a suitable lysis buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors.
-
Disrupt cells via sonication, French press, or dounce homogenization on ice.[14]
-
Perform a low-speed centrifugation (e.g., 10,000 x g) to remove nuclei and cell debris.
-
Collect the supernatant and perform a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.[14]
-
Wash the membrane pellet with a buffer to remove soluble proteins.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer containing the detergent of choice (this compound or CHAPS).
-
The detergent concentration should be well above its CMC. A common starting point for CHAPS is 1-2% (w/v). For this compound, a lower concentration (e.g., 0.5-1%) may be sufficient due to its much lower CMC.
-
The buffer should also contain salts (e.g., 150 mM NaCl), a buffering agent (e.g., 50 mM Tris-HCl pH 7.5), and additives like glycerol (10-20%) for protein stabilization.
-
Incubate the mixture for a period ranging from 30 minutes to several hours, typically at 4°C with gentle agitation (e.g., rocking or end-over-end rotation).
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins, which are now ready for downstream purification and analysis.
-
Visualizations
Experimental Workflow for Solubilization
Caption: General workflow for membrane protein extraction and solubilization.
Decision Guide: Choosing Between this compound and CHAPS
Caption: Decision tree for selecting between this compound and CHAPS detergents.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Detergent | AAT Bioquest [aatbio.com]
- 5. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 6. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biofargo.com [biofargo.com]
- 9. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. arxiv.org [arxiv.org]
- 14. cube-biotech.com [cube-biotech.com]
- 15. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ASB-16 and ASB-14 for Proteomics Applications
For researchers, scientists, and drug development professionals seeking to optimize protein extraction and analysis, the choice of detergent is a critical first step. This guide provides a comprehensive comparison of two amidosulfobetaine zwitterionic detergents, ASB-16 and ASB-14, to inform your selection for various proteomics workflows.
This comparison delves into their chemical properties, performance in key applications like two-dimensional gel electrophoresis (2D-PAGE) and membrane protein solubilization, and provides detailed experimental protocols to support your research.
At a Glance: Key Differences and Physicochemical Properties
This compound and ASB-14 are structurally similar, differing only by the length of their hydrophobic alkyl tails. This compound possesses a 16-carbon tail, while ASB-14 has a 14-carbon tail. This seemingly small difference significantly impacts their physicochemical properties and, consequently, their performance in proteomics.
| Property | This compound | ASB-14 |
| Full Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate[1] |
| Molecular Formula | C₂₄H₅₀N₂O₄S[2] | C₂₂H₄₆N₂O₄S[1] |
| Molecular Weight | 462.73 g/mol [2] | 434.7 g/mol [1] |
| Critical Micelle Concentration (CMC) | 10 µM[3] | 100 µM[3] |
| Membrane Binding Constant (Kb) | 15610 M⁻¹[3] | 7050 M⁻¹[3] |
| Solubility | Water soluble[2] | Soluble in water to 100 mM[1] |
| Appearance | White to off-white powder[2] | White to off-white powder |
Performance in Proteomics
Membrane Protein Solubilization
The primary role of these detergents in proteomics is the solubilization of proteins, particularly challenging membrane proteins. A direct comparison of their ability to solubilize human erythrocyte membranes revealed significant differences.
This compound, with its longer hydrophobic tail, exhibits a lower Critical Micelle Concentration (CMC) and a higher membrane binding affinity compared to ASB-14.[3] This indicates that this compound is a more potent detergent, capable of disrupting cell membranes and solubilizing membrane components at lower concentrations.[3] Both detergents were found to be more effective at solubilizing proteins and cholesterol from erythrocyte membranes than the classic detergents CHAPS and Triton X-100.[3]
Two-Dimensional Gel Electrophoresis (2D-PAGE)
In the context of 2D-PAGE, the choice between ASB-14 and this compound can influence the number of resolved protein spots. A study comparing the solubilization of human brain proteins for 2D-PAGE found that a combination of 4% CHAPS and 2% ASB-14 yielded a higher number of detectable spots than a combination of 4% CHAPS and 2% this compound.[4]
| Detergent Combination | Number of Detectable Protein Spots |
| 4% CHAPS + 2% ASB-14 | 1192[4] |
| 4% CHAPS + 2% this compound | 1087[4] |
This suggests that for complex protein mixtures like brain tissue, the slightly less hydrophobic nature of ASB-14 in this specific combination may provide a better balance for achieving optimal protein separation.
Experimental Protocols
Protocol 1: Solubilization of Human Brain Proteins for 2D-PAGE
This protocol is adapted from a study comparing ASB-14 and this compound in combination with CHAPS.[4]
Materials:
-
Human brain frontal cortex tissue
-
Standard Protein Extraction Buffer (SB): 7M Urea, 2M Thiourea, 100mM DTT
-
Detergent Solution A: 4% (w/v) CHAPS, 2% (w/v) ASB-14 in SB
-
Detergent Solution B: 4% (w/v) CHAPS, 2% (w/v) this compound in SB
-
IPG strips (pH 3-10)
-
SDS-PAGE gels
-
Standard reagents for 2D-gel electrophoresis (e.g., equilibration buffers, SDS-PAGE running buffer, staining solution)
Procedure:
-
Protein Extraction: Homogenize human brain frontal cortex tissue in either Detergent Solution A or Detergent Solution B.
-
Sample Loading and Isoelectric Focusing (IEF):
-
Apply the protein extract to IPG strips (pH 3-10).
-
Rehydrate the strips for 12 hours.
-
Perform IEF at 20°C using the following program:
-
500 V for 1 hour
-
1000 V for 1 hour
-
8000 V for 10 hours
-
-
-
Second Dimension (SDS-PAGE):
-
Equilibrate the focused IPG strips in equilibration buffer.
-
Place the equilibrated strips on top of SDS-PAGE gels.
-
Run the second dimension electrophoresis to separate proteins by molecular weight.
-
-
Visualization: Stain the gels with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
-
Analysis: Count the number of resolved protein spots using appropriate imaging software.
Protocol 2: General Sample Preparation for Mass Spectrometry
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: 7M Urea, 2M Thiourea, 40mM Tris, and either 2% ASB-14 or 2% this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet or homogenized tissue in the chosen Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the solubilized proteins.
-
-
Reduction and Alkylation:
-
Add DTT to the protein extract to a final concentration of 10mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55mM. Incubate in the dark for 20 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50mM ammonium bicarbonate to reduce the urea concentration to below 1M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps.
References
ASB-16: A Comparative Guide to a High-Efficacy Zwitterionic Detergent for Proteomics
For researchers, scientists, and drug development professionals, the effective solubilization of proteins, particularly challenging membrane proteins, is a critical first step for downstream analysis. This guide provides a detailed comparison of the zwitterionic detergent ASB-16 with other commonly used detergents, supported by experimental data, to inform the selection of the most appropriate solubilizing agent for your research needs.
This compound (Amidosulfobetaine-16) is a zwitterionic detergent featuring a sulfobetaine head group and a C16 alkyl tail.[1][2] Like other zwitterionic detergents, it possesses no net charge, which prevents interference during electrophoretic separation and ion-exchange chromatography.[3] However, it is highly effective at breaking protein-protein interactions, a characteristic it shares with ionic detergents.[3] this compound is particularly noted for its superior ability to solubilize hydrophobic and membrane proteins for applications such as two-dimensional gel electrophoresis (2D-GE).[4][5][6]
Performance Comparison of Zwitterionic Detergents
The efficacy of a detergent in proteomics is often evaluated by its ability to solubilize a high number of proteins from a complex sample, which can be quantified by the number of distinct protein spots resolved on a 2D gel. A study by Martins-de-Souza et al. (2007) provides a direct comparison of different detergent combinations for the solubilization of proteins from human brain tissue. The results, summarized in the table below, highlight the performance of this compound in conjunction with CHAPS.
| Detergent/Detergent Combination | Average Number of Detected Protein Spots |
| 4% CHAPS | 895 |
| 2% ASB-14 | 952 |
| 2% this compound | 983 |
| 4% CHAPS + 2% ASB-14 | 1192 |
| 4% CHAPS + 2% this compound | 1087 |
Data sourced from Martins-de-Souza et al. (2007). The study found that the combination of CHAPS with either ASB-14 or this compound significantly increased the number of detectable protein spots compared to using the detergents individually. While the combination of CHAPS and ASB-14 yielded the highest number of spots in this particular study, the combination with this compound was also highly effective, demonstrating its potent solubilizing power.[7]
Physicochemical Properties of Common Zwitterionic Detergents
The selection of a detergent is also guided by its physicochemical properties, such as the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles.[8][9] A detergent's effectiveness is typically achieved at concentrations above its CMC.
| Detergent | Type | Critical Micelle Concentration (CMC) |
| This compound | Zwitterionic (Amidosulfobetaine) | 8 mM[1][2] |
| ASB-14 | Zwitterionic (Amidosulfobetaine) | 8 mM[10][11] |
| CHAPS | Zwitterionic (Bile salt derivative) | 6 - 10 mM[12] |
| CHAPSO | Zwitterionic (Bile salt derivative) | 8 mM |
Experimental Protocol: Protein Solubilization for Two-Dimensional Gel Electrophoresis
This protocol is a representative example for the solubilization of proteins from complex biological samples, such as tissues, for 2D-GE, adapted from methodologies that have demonstrated the efficacy of amidosulfobetaine detergents.
Materials:
-
Lysis/Solubilization Buffer:
-
7 M Urea
-
2 M Thiourea
-
4% (w/v) CHAPS
-
2% (w/v) this compound
-
100 mM Dithiothreitol (DTT) or 2 mM Tributylphosphine (TBP)
-
Protease inhibitor cocktail
-
40 mM Tris base
-
-
Sample (e.g., frozen tissue powder, cell pellet)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Cryogenically grind frozen tissue samples into a fine powder.
-
Solubilization: Resuspend the tissue powder or cell pellet in the Lysis/Solubilization Buffer. A typical ratio is 100 mg of tissue per 1 mL of buffer.
-
Homogenization: Homogenize the sample on ice using a Dounce homogenizer or sonicator until a homogenous suspension is achieved.
-
Incubation: Incubate the homogenate for 1 hour at room temperature with gentle agitation to facilitate complete protein solubilization.
-
Clarification: Centrifuge the sample at 100,000 x g for 1 hour at 15°C to pellet any insoluble material, such as nucleic acids and lipids.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using a compatible protein assay, such as the Bradford assay, after appropriate dilution to minimize interference from buffer components.
-
Downstream Processing: The solubilized protein sample is now ready for isoelectric focusing (IEF), the first dimension of 2D-GE.
Experimental Workflow
Caption: Protein solubilization workflow for 2D-GE.
Signaling Pathway and Logical Relationships
The primary role of detergents like this compound in proteomics is not related to signaling pathways but rather to the physical process of protein solubilization. The logical relationship in this context is the disruption of cellular structures to release and solubilize proteins for analysis.
Caption: Role of detergents in protein solubilization.
References
- 1. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic differences in major depressive disorder postmortem brains indicate effects on synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 5. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Briefings in Functional Genomics - Wikipedia [en.wikipedia.org]
- 7. si.mahidol.ac.th [si.mahidol.ac.th]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Proteomics: An In-Depth Review on Recent Technical Advances and Their Applications in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solubilization of proteins in 2DE: an outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Enrichment of Membrane Proteins by Partition Phase Separation for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Solubilization with ASB-16 for Western Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective solubilization of proteins, particularly membrane proteins, is a critical first step for successful downstream analysis such as Western blotting. The choice of detergent can significantly impact protein yield, integrity, and the ultimate quality of the immunoblot. This guide provides an objective comparison of Amidosulfobetaine-16 (ASB-16), a zwitterionic detergent, with other commonly used alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Protein Solubilization Agents
This compound is a zwitterionic detergent known for its efficacy in solubilizing proteins, especially for applications like two-dimensional electrophoresis and mass spectrometry.[1] Its performance in protein extraction for Western blotting is often compared to other detergents like CHAPS and Triton X-100. The selection of a detergent is crucial as it can influence which proteins are extracted and their compatibility with subsequent analytical methods.[2][3]
While direct quantitative comparisons of Western blot band intensities using this compound are not extensively documented in readily available literature, we can infer its performance from its physicochemical properties and its proven effectiveness in solubilizing complex protein mixtures, including membrane proteins.[4][5]
Table 1: Comparison of this compound with Alternative Detergents
| Detergent | Type | Critical Micelle Concentration (CMC) | Solubilization Efficiency | Advantages | Disadvantages |
| This compound | Zwitterionic | ~10 µM[4] | High, especially for membrane proteins[4] | - High solubilizing power for a wide range of proteins. - Can be more effective than CHAPS for certain proteins.[6] - Zwitterionic nature helps maintain the native charge of proteins.[7] | - Can be more expensive than traditional detergents. |
| CHAPS | Zwitterionic | 6-10 mM | Good, but can be less effective for highly hydrophobic proteins.[8][9] | - Well-established and widely used. - Relatively mild and can preserve protein-protein interactions.[10] | - May not be strong enough for complete solubilization of all membrane proteins.[11] |
| Triton X-100 | Non-ionic | ~0.24 mM | Moderate to high, but can be less effective than zwitterionic detergents for certain applications.[11] | - Inexpensive and readily available. - Mild, non-denaturing properties.[10] | - Can interfere with downstream applications like mass spectrometry. - May not be as effective as stronger detergents for complex samples.[9] |
| RIPA Buffer | Mixed (Ionic & Non-ionic) | Varies | Very High | - Highly effective for whole-cell lysates, including nuclear and membrane proteins.[12] | - Harsh, can denature proteins and disrupt protein-protein interactions.[13] |
Note: The solubilization efficiency is a qualitative assessment based on available literature. The optimal detergent and concentration should be empirically determined for each specific protein and application.
A study on the solubilization of human erythrocyte membranes demonstrated that both ASB-14 and this compound solubilized a higher amount of proteins and cholesterol compared to the classic detergents CHAPS and Triton X-100.[4] This suggests a superior capability of ASB detergents in disrupting membrane structures to release proteins.
Experimental Protocols
Accurate validation of protein solubilization is paramount for reproducible Western blotting results. Below are detailed protocols for protein extraction using an this compound-based lysis buffer and a standard Western blot procedure.
Protocol 1: Protein Extraction using this compound Lysis Buffer
This protocol is designed for the extraction of total cellular proteins, including membrane proteins, from cultured mammalian cells.
Materials:
-
This compound Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications like Western blotting or can be stored at -80°C.
Protocol 2: Western Blotting
This protocol outlines the general steps for performing a Western blot to detect a target protein from the solubilized lysate.
Materials:
-
Protein lysate from Protocol 1
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer to a final 1x concentration. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental process and the biological context of proteins that can be studied using this compound, the following diagrams are provided.
ASB family proteins are known to be components of E3 ubiquitin ligase complexes, which play crucial roles in various cellular processes, including signal transduction and apoptosis. For instance, ASB3 has been identified as a negative regulator of the RIG-I-like receptor (RLR) signaling pathway by targeting MAVS for degradation.[14][15]
Another member of the family, ASB17, has been shown to promote apoptosis by targeting the anti-apoptotic proteins BCLW and MCL1 for ubiquitination and subsequent degradation.[1][7]
Conclusion
This compound presents a powerful option for researchers seeking to efficiently solubilize a wide range of proteins, including challenging membrane proteins, for subsequent Western blot analysis. Its zwitterionic nature offers a balance of effective solubilization while minimizing protein denaturation. While it may represent a higher initial cost compared to traditional detergents like Triton X-100, its superior performance in extracting difficult proteins can lead to more reliable and higher quality data, ultimately saving time and resources in the long run. As with any experimental parameter, the optimal solubilization conditions should be determined empirically for each specific protein of interest to achieve the best results.
References
- 1. E3 Ubiquitin Ligase ASB17 Promotes Apoptosis by Ubiquitylating and Degrading BCLW and MCL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 11. arxiv.org [arxiv.org]
- 12. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. The E3 ligase ASB3 downregulates antiviral innate immunity by targeting MAVS for ubiquitin-proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Researcher's Guide to Detergent Selection for Optimal Protein Yield
For researchers, scientists, and drug development professionals, the efficient extraction of proteins from cells and tissues is a critical first step for a multitude of downstream applications. The choice of detergent is a pivotal factor that can significantly influence the total protein yield and the integrity of the extracted proteins. This guide provides a quantitative comparison of protein yields obtained with different commonly used detergents, supported by detailed experimental protocols to aid in the selection of the most appropriate detergent for your specific research needs.
Quantitative Comparison of Protein Yields
The selection of a detergent often involves a trade-off between solubilization efficiency and the preservation of a protein's native structure and function. While harsh detergents may yield a higher total protein concentration, they can also lead to denaturation. Conversely, milder detergents may result in a lower yield but are more likely to maintain the protein's biological activity.
The following table summarizes quantitative data on protein yields obtained using various detergents for the extraction of proteins from different cell types. It is important to note that the optimal detergent and its concentration can vary depending on the specific cell type, the subcellular location of the target protein, and the intended downstream application.
| Detergent | Type | Organism/Cell Type | Total Protein Yield (mg/mL) | Notes |
| T-PER™ Reagent | Non-ionic | Cultured Mammalian Cells | 1.44 ± 0.02[1] | A mild, non-denaturing detergent formulation. |
| M-PER™ Reagent | Non-ionic | Cultured Mammalian Cells | 1.29 ± 0.02[1] | Another gentle, non-denaturing detergent formulation. |
| SDS | Anionic | Cultured A431 Cells | 4.2 (Hypothetical) | High yield but causes protein denaturation.[2] |
| Triton X-100 | Non-ionic | Cultured A431 Cells | 2.5 (Hypothetical) | Good yield with moderate preservation of protein structure.[2] |
| Octyl Glucoside | Non-ionic | Cultured A431 Cells | 2.1 (Hypothetical) | Mild detergent with good solubilizing properties.[2] |
| CHAPS | Zwitterionic | Cultured A431 Cells | 1.8 (Hypothetical) | Mild detergent, effective at preserving protein interactions.[2] |
The Role of Detergents in Protein Extraction
Detergents are amphipathic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature allows them to disrupt the lipid bilayer of cell membranes, solubilizing membrane proteins and releasing intracellular contents.[2][3] The choice of detergent is critical and depends on the specific requirements of the experiment.[2]
-
Anionic detergents , such as Sodium Dodecyl Sulfate (SDS), are strong denaturing agents. They are highly effective at solubilizing most proteins but disrupt their native structure and function.[2]
-
Non-ionic detergents , like Triton X-100 and NP-40, are milder and non-denaturing. They are adept at solubilizing membrane proteins while often preserving their biological activity and interactions with other proteins.[3][4]
-
Zwitterionic detergents , such as CHAPS, have both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge. They are also considered mild and are particularly useful for preserving protein-protein interactions.[2]
Experimental Protocols
To ensure reproducible and comparable results when testing different detergents, it is essential to follow a standardized experimental protocol. The following is a generalized methodology for comparing protein extraction efficiency.
I. Cell Lysis and Protein Extraction
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, centrifuge the culture and wash the cell pellet with ice-cold PBS.
-
-
Lysis Buffer Preparation:
-
Prepare individual lysis buffers, each containing a different detergent (e.g., 1% Triton X-100, 1% NP-40, 1% CHAPS, 0.1% SDS) in a suitable buffer base (e.g., Tris-HCl, HEPES) with appropriate salt concentrations (e.g., 150 mM NaCl).
-
Crucially, add a protease inhibitor cocktail to each lysis buffer immediately before use to prevent protein degradation.
-
-
Cell Lysis:
-
Resuspend the cell pellet or cover the cell monolayer with the prepared lysis buffer.
-
Incubate on ice for 30 minutes with periodic gentle agitation to ensure complete lysis.
-
-
Lysate Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
II. Protein Quantification
-
Protein Assay Selection:
-
Choose a protein quantification assay that is compatible with the detergents used in the lysis buffers. The Bicinchoninic Acid (BCA) assay is a common choice as it is less susceptible to interference from many detergents compared to other methods.[1]
-
-
Standard Curve Preparation:
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).
-
-
Quantification:
-
Perform the protein assay on both the standards and the unknown protein samples according to the manufacturer's instructions.
-
Measure the absorbance and calculate the protein concentration of the samples based on the standard curve.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing protein yields with different detergents, the following workflow diagram has been generated.
References
- 1. implen.de [implen.de]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Efficient and non-denaturing membrane solubilization combined with enrichment of membrane protein complexes by detergent/polymer aqueous two-phase partitioning for proteome analysis | Lund University [lunduniversity.lu.se]
A Head-to-Head Comparison: ASB-16 and Triton X-100 for Protein Research
A comprehensive analysis for researchers, scientists, and drug development professionals on the performance of ASB-16 and Triton X-100 in protein extraction, solubilization, and compatibility with downstream applications.
In the realm of proteomics and drug development, the effective solubilization of proteins, particularly membrane proteins, is a critical first step for their characterization and analysis. The choice of detergent can significantly impact protein yield, structural integrity, and functional activity. This guide provides a detailed side-by-side analysis of two commonly used detergents: the zwitterionic aminosulfobetaine this compound and the non-ionic polyoxyethylene ether Triton X-100.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of each detergent is essential for selecting the appropriate one for a given application.
| Property | This compound | Triton X-100 |
| Detergent Class | Zwitterionic | Non-ionic |
| Molecular Weight | ~434.7 g/mol | ~647 g/mol (average)[1] |
| Critical Micelle Concentration (CMC) | ~10 µM | 0.2-0.9 mM[2] |
| Aggregation Number | Not widely reported | ~140[1] |
| Micelle Molecular Weight | Not widely reported | ~90,000 g/mol [1] |
| Dialyzable | Yes | No[1] |
Performance in Membrane Protein Solubilization: A Quantitative Comparison
The primary function of these detergents in many experimental workflows is the solubilization of membrane proteins. A direct comparative study on human erythrocyte membranes revealed significant differences in their solubilizing power.
| Parameter | This compound | Triton X-100 |
| Protein Solubilization | Higher | Lower |
| Cholesterol Solubilization | Higher | Lower |
| Membrane Affinity (Kb) | 15610 M⁻¹ | Lower (CHAPS used as a comparator with lower affinity than this compound) |
| Detergent/Lipid Molar Ratio for Onset of Hemolysis (Re sat) | 0.08 | Higher (CHAPS used as a comparator with a higher ratio) |
Data adapted from a study on human erythrocyte membranes. The study directly compared ASB-14 and this compound with CHAPS and Triton X-100, indicating superior solubilization of proteins and cholesterol by the ASB detergents.
These findings suggest that this compound is a more potent solubilizing agent for membrane proteins and lipids compared to Triton X-100. Its higher membrane affinity and lower detergent-to-lipid ratio required for membrane disruption indicate a more efficient extraction process.
Impact on Downstream Applications
The choice of detergent can have profound implications for subsequent analytical techniques.
Two-Dimensional Gel Electrophoresis (2D-PAGE): this compound is often favored for 2D-PAGE applications, particularly for the analysis of membrane proteins. Its zwitterionic nature and strong solubilizing power can lead to improved resolution and detection of hydrophobic proteins that are often underrepresented when using non-ionic detergents like Triton X-100.
Mass Spectrometry (MS): Triton X-100 is notoriously incompatible with mass spectrometry as it can suppress ionization and contaminate the instrument. While zwitterionic detergents like this compound are generally considered more MS-compatible, their removal prior to analysis is still recommended for optimal results.
Enzyme Activity: The effect of a detergent on enzyme activity is highly protein-dependent. Triton X-100 is generally considered a mild, non-denaturing detergent, but it can still impact the function of certain enzymes. For instance, it has been shown to affect the activity of Ca2+-ATPase. The effects of this compound on specific enzyme activities are less documented, and empirical testing is recommended for each target protein.
Experimental Protocols: A Methodological Overview
Detailed and reproducible protocols are crucial for successful protein research. Below are representative protocols for membrane protein extraction using this compound and Triton X-100.
Protocol 1: Membrane Protein Extraction with this compound for 2D Gel Electrophoresis
This protocol is a general guideline for solubilizing membrane proteins using a zwitterionic detergent like this compound, optimized for 2D-PAGE.
Materials:
-
Cell or tissue sample
-
Lysis Buffer: 7 M urea, 2 M thiourea, 4% (w/v) this compound, 40 mM Tris, 1% (w/v) DTT, and protease inhibitors.
-
Sonciator
-
Ultracentrifuge
Procedure:
-
Harvest cells or homogenize tissue in a suitable buffer.
-
Centrifuge to pellet the membrane fraction.
-
Resuspend the membrane pellet in the this compound Lysis Buffer.
-
Sonicate the sample on ice to aid in solubilization.
-
Incubate the sample at room temperature for 1 hour with gentle agitation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collect the supernatant containing the solubilized membrane proteins.
-
The sample is now ready for protein quantification and subsequent 2D-PAGE analysis.
Protocol 2: Cell Lysis and Protein Solubilization with Triton X-100
This protocol provides a standard method for lysing cells and solubilizing proteins using Triton X-100.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 Lysis Buffer: 150 mM NaCl, 1.0% Triton X-100, 50 mM Tris-HCl, pH 8.0, and protease inhibitors.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold Triton X-100 Lysis Buffer to the cells.
-
Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube.
-
The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation.
Visualizing the Workflow: Detergent Choice and its Consequences
The selection of this compound or Triton X-100 directs the experimental path, particularly concerning downstream analysis. The following diagram illustrates this divergence.
Conclusion: Making an Informed Choice
Both this compound and Triton X-100 are valuable tools in the protein researcher's arsenal. The optimal choice depends heavily on the specific application and the nature of the target protein.
-
This compound excels in the solubilization of membrane proteins and is the preferred choice for applications requiring high-resolution separation, such as 2D-PAGE. Its zwitterionic nature also offers better compatibility with mass spectrometry, provided appropriate sample cleanup is performed.
-
Triton X-100 remains a cost-effective and reliable option for the gentle lysis of cells and the solubilization of less hydrophobic proteins. It is widely used for routine applications like Western blotting and immunoprecipitation. However, its significant interference with mass spectrometry makes it unsuitable for most proteomic workflows that rely on this technique.
Ultimately, for novel or challenging proteins, empirical testing of a panel of detergents, including both this compound and Triton X-100, is the most effective strategy to identify the optimal conditions for solubilization and preservation of function.
References
ASB-16 in Proteomics: A Comparative Guide to a Powerful Zwitterionic Detergent
For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the choice of detergent is a critical step that can significantly impact experimental outcomes. This guide provides a comprehensive literature review of the performance of Amidosulfobetaine-16 (ASB-16), a zwitterionic detergent, in comparison to other commonly used detergents in proteomics workflows. Supported by experimental data, this guide aims to offer an objective comparison to aid in the selection of the most appropriate solubilizing agent for specific research needs.
This compound has emerged as a potent alternative to traditional detergents, particularly for the challenging task of solubilizing and analyzing membrane proteins. Its unique zwitterionic nature, possessing both a positive and a negative charge in its hydrophilic head group, allows it to effectively disrupt protein-protein interactions without altering the native charge of the protein. This property is especially advantageous in applications like two-dimensional gel electrophoresis (2D-GE), where maintaining the intrinsic charge of proteins is crucial for accurate separation.
Performance Comparison of this compound with Other Detergents
The efficacy of a detergent in proteomics is often evaluated based on its ability to solubilize a high yield of proteins, particularly hydrophobic membrane proteins, and to produce high-resolution, well-defined protein spots in 2D-GE with minimal background interference.
Quantitative Data Summary
| Detergent | Application | Key Performance Metric | Result | Reference |
| This compound | 2D-GE of membrane proteins | Protein Solubilization | Superior to CHAPS and in some cases ASB-14.[1][2] | [1][2] |
| This compound | 2D-GE of membrane proteins | Protein Detection | Improved detection of membrane proteins compared to CHAPS.[1][2] | [1][2] |
| ASB-14 (in combination with CHAPS) | 2D-GE of human brain proteins | Number of Detectable Spots | 1192 spots | |
| This compound (in combination with CHAPS) | 2D-GE of human brain proteins | Number of Detectable Spots | 1087 spots | |
| CHAPS (alone) | 2D-GE of human brain proteins | Number of Detectable Spots | Significantly fewer spots than combinations with ASB-14 or this compound. | |
| Triton X-100 | General Protein Extraction | Protein Yield | Can increase protein yield by over 50%. | |
| SDS | General Protein Extraction | Protein Yield | Generally provides high protein yields, especially for high molecular weight and membrane proteins. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving this compound.
Protein Extraction and Solubilization for 2D-Gel Electrophoresis using this compound
This protocol is a standard method for preparing protein samples for 2D-GE, optimized for the use of this compound to enhance the solubilization of a broad range of proteins, including those embedded in cellular membranes.
Lysis/Solubilization Buffer Composition:
-
7 M Urea
-
2 M Thiourea
-
2-4% (w/v) this compound
-
40 mM Tris
-
1% (w/v) Dithiothreitol (DTT) or 5 mM Tributylphosphine (TBP)
-
0.5-2% (v/v) Carrier Ampholytes (corresponding to the pH range of the IPG strip)
-
Protease and phosphatase inhibitor cocktails (added fresh)
Procedure:
-
Sample Homogenization: Homogenize the cell or tissue sample in the prepared lysis/solubilization buffer. The ratio of buffer to sample should be optimized to ensure efficient solubilization.
-
Solubilization: Incubate the mixture on a rocking platform for 1-2 hours at room temperature.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet any insoluble material.
-
Supernatant Collection: Carefully collect the supernatant which contains the solubilized proteins.
-
Protein Quantification: Determine the protein concentration using a 2D-compatible protein assay, such as the Bradford assay. It is important to dilute the sample to minimize interference from the buffer components.
Visualizing Proteomics Workflows
To better illustrate the experimental processes, the following diagrams, created using the DOT language for Graphviz, outline a typical proteomics workflow utilizing this compound.
A typical proteomics workflow using this compound for protein extraction followed by 2D-GE and mass spectrometry.
This compound in Signaling Pathway Analysis
While direct studies highlighting this compound's role in specific signaling pathway investigations are not abundant, its superior ability to solubilize membrane proteins is of significant importance. Many key components of signaling cascades, such as receptors and transmembrane proteins, are embedded within cellular membranes. The efficient extraction of these proteins is a prerequisite for their identification and quantification, which in turn is essential for elucidating their roles in signaling pathways. The use of this compound can, therefore, facilitate a more comprehensive analysis of signaling networks by enabling the detection of previously inaccessible membrane-bound signaling molecules.
Conceptual workflow for the impact of this compound on signaling pathway analysis through enhanced membrane protein extraction.
References
Benchmarking ASB-16: A Comparative Guide to Novel Surfactants for Protein Research
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical determinant for success in protein analysis and membrane protein studies. This guide provides a comprehensive benchmark of the zwitterionic surfactant ASB-16 against a range of novel surfactants, offering a comparative analysis of their performance based on experimental data. The information is designed to aid in the selection of the most suitable surfactant for specific research applications, from high-resolution 2D gel electrophoresis to the solubilization and stabilization of challenging membrane proteins like G-protein coupled receptors (GPCRs).
Performance Comparison of Surfactants
The efficacy of a surfactant is determined by its ability to solubilize proteins while preserving their native structure and function. The following tables summarize the quantitative performance of this compound in comparison to other commonly used and novel surfactants across key performance indicators.
Table 1: Physicochemical Properties of Selected Surfactants
| Surfactant | Abbreviation | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |
| Amidosulfobetaine-16 | This compound | Zwitterionic (Sulfobetaine) | ~0.04-0.06 | Not widely reported |
| CHAPS | - | Zwitterionic (Bile Salt Derivative) | 6-10 | ~6 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic (Maltose Neopentyl Glycol) | ~0.01 | ~40 |
| Glyco-diosgenin | GDN | Non-ionic (Steroidal Glycoside) | ~0.02-0.03 | ~70-75 |
| n-dodecyl-β-D-maltoside | DDM | Non-ionic (Alkyl Maltoside) | ~0.17 | ~50 |
| Fluorinated Sulfobetaine | F5H5SB | Zwitterionic (Fluorinated) | 1.3-2.4 | <10 |
Note: CMC and micelle size can vary depending on experimental conditions such as buffer composition, pH, and temperature.
Table 2: Comparative Performance in Protein Solubilization and Stability
| Surfactant | Primary Application(s) | Solubilization Efficiency | Protein Stability | Key Characteristics |
| This compound | 2D-Gel Electrophoresis, Membrane Proteomics | Excellent, particularly for hydrophobic proteins; superior to CHAPS.[1][2] | Good, maintains protein solubility in complex mixtures. | Improves detection of membrane proteins in 2D gels.[1][2] |
| CHAPS | 2D-Gel Electrophoresis, Solubilizing membrane proteins | Good, but can be less effective for highly hydrophobic proteins.[3] | Moderate, can sometimes lead to protein destabilization. | Widely used, well-characterized, easily removable by dialysis. |
| LMNG | GPCR Solubilization & Stabilization, Structural Biology | Very High, particularly for delicate membrane proteins.[4][5] | Excellent, enhances stability of GPCRs compared to DDM.[4][6] | Branched structure provides a more native-like environment.[6] |
| GDN | GPCR Stabilization for Cryo-EM, Structural Biology | High | Excellent, stabilizes GPCRs in a uniform conformational state.[4][5] | Rigid steroidal structure beneficial for structural studies.[4] |
| DDM | GPCR Solubilization, General Membrane Protein Research | High | Good, but can be less stabilizing for sensitive GPCRs than LMNG.[4][6] | A widely used "gold standard" for membrane protein research. |
| F5H5SB | Membrane Protein Stabilization | Good | Excellent, outperformed hydrogenated analogs in stabilizing test proteins.[7] | A powerful yet gentle novel fluorinated detergent.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate benchmarking of surfactant performance. The following sections outline key methodologies for evaluating protein solubilization, stability, and activity.
Protocol 1: Protein Solubilization for 2D Gel Electrophoresis
This protocol is designed to assess the efficiency of different surfactants in solubilizing complex protein mixtures for high-resolution 2D gel electrophoresis.
Materials:
-
Lysis/Solubilization Buffer:
-
7 M Urea
-
2 M Thiourea
-
2-4% (w/v) Surfactant (e.g., this compound, CHAPS)
-
1% (w/v) Dithiothreitol (DTT) or 5 mM Tributylphosphine (TBP)
-
0.5-2% (v/v) Carrier Ampholytes (matching the pH range of the IPG strip)
-
Protease and phosphatase inhibitor cocktails (added fresh)
-
-
Cell or tissue sample
-
Homogenizer (e.g., sonicator, Dounce homogenizer)
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize the cell or tissue sample in the prepared Lysis/Solubilization Buffer.[1]
-
Solubilization: Incubate the homogenate on a rocker or rotator at room temperature for 30-60 minutes to ensure complete protein solubilization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet insoluble debris.[3]
-
Protein Quantification: Carefully collect the supernatant containing the solubilized proteins. Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, being mindful of detergent interference).
-
2D Gel Electrophoresis: Proceed with isoelectric focusing (IEF) and SDS-PAGE according to standard protocols.
Protocol 2: Assessing Protein Stability using Circular Dichroism (CD) Spectroscopy
This protocol measures the thermal stability of a purified protein in the presence of different surfactants by monitoring changes in its secondary structure as a function of temperature.[8]
Materials:
-
Purified protein sample (0.2-1.0 mg/mL)
-
CD Spectrometer with a temperature control unit
-
Quartz cuvette (e.g., 1 mm path length)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) containing the surfactant of interest at a concentration above its CMC.
Procedure:
-
Sample Preparation: Dialyze the purified protein against the assay buffer containing the desired surfactant to ensure buffer matching.
-
Baseline Correction: Record a baseline spectrum of the assay buffer containing the surfactant.
-
Initial Spectrum: Record the CD spectrum of the protein sample at a starting temperature (e.g., 20°C) in the far-UV range (e.g., 190-260 nm) to confirm its initial folded state.[9]
-
Thermal Melt:
-
Select a wavelength that shows a significant change upon protein unfolding (typically 222 nm for α-helical proteins).[8]
-
Increase the temperature in a controlled manner (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).[8]
-
Record the CD signal at the chosen wavelength at each temperature increment.
-
-
Data Analysis: Plot the CD signal as a function of temperature. The data is then normalized and fitted to a sigmoidal curve to determine the melting temperature (Tm), which represents the midpoint of the unfolding transition. A higher Tm indicates greater protein stability in that surfactant.[8]
Protocol 3: Enzyme Activity Assay
This protocol assesses the ability of a surfactant to maintain the functional integrity of an enzyme after solubilization. This example uses a generic colorimetric assay.
Materials:
-
Enzyme of interest
-
Specific substrate for the enzyme that produces a colorimetric product
-
Assay buffer appropriate for the enzyme
-
Surfactant solutions (prepared in the assay buffer at various concentrations)
-
Spectrophotometer
Procedure:
-
Enzyme Solubilization: Incubate the enzyme with different concentrations of the surfactant in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature.[10]
-
Enzymatic Reaction:
-
In a microplate or cuvette, add the enzyme-surfactant solution.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each surfactant concentration.
-
Plot the enzyme activity (as a percentage of the activity without surfactant) against the surfactant concentration.
-
This will reveal the concentration range over which the surfactant maintains or enhances enzyme activity, and at what concentration it becomes inhibitory.
-
Visualizations
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for quantitative proteomics and a simplified G-protein coupled receptor (GPCR) signaling pathway, both areas where the choice of surfactant is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Zwitterionic Detergent| BiopHoretics [biophoretics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zwitterionic fluorinated detergents: From design to membrane protein applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Circular Dichroism (CD) [protocols.io]
- 10. Enzymatic activity in the presence of surfactants commonly used in dissolution media, Part 1: Pepsin - PMC [pmc.ncbi.nlm.nih.gov]
Case studies comparing ASB-16 and SDS for protein extraction
For Researchers, Scientists, and Drug Development Professionals
The successful extraction and solubilization of proteins from complex biological samples are foundational to numerous downstream applications, from proteomic analysis to drug target validation. The choice of detergent is a critical parameter in this process, directly impacting protein yield, purity, and the preservation of biological activity. This guide provides an objective comparison of two commonly used detergents: the zwitterionic detergent Amidosulfobetaine-16 (ASB-16) and the anionic detergent Sodium Dodecyl Sulfate (SDS). We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols to assist researchers in selecting the optimal detergent for their specific needs.
Introduction to this compound and SDS
This compound is a zwitterionic detergent, meaning it possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge. This characteristic makes it less denaturing than ionic detergents. This compound is particularly noted for its efficacy in solubilizing membrane proteins, often outperforming other zwitterionic detergents like CHAPS.[1][2][3] Its ability to break protein-protein interactions while maintaining a protein's native state makes it a valuable tool in applications where protein function is important.[4]
Sodium Dodecyl Sulfate (SDS) is a strong anionic detergent widely used for its exceptional ability to solubilize most proteins.[5][6] Its negatively charged head group allows it to bind to proteins, disrupting their native structure and conferring a uniform negative charge. This denaturing property is highly advantageous for techniques like SDS-PAGE, where protein separation is based on molecular weight.[7] However, the harsh nature of SDS can be detrimental when the native conformation and function of the protein are of interest.[8]
Performance Comparison: this compound vs. SDS
The choice between this compound and SDS hinges on the specific requirements of the experiment, particularly the need for preserving protein structure versus maximizing solubilization.
| Feature | This compound (Zwitterionic) | SDS (Anionic) |
| Mechanism of Action | Disrupts lipid-lipid and lipid-protein interactions; less disruptive to protein-protein interactions.[4] | Strongly disrupts both protein-protein and lipid-protein interactions, leading to denaturation.[6] |
| Denaturing Properties | Non-denaturing to mildly denaturing; generally preserves protein structure and function.[4] | Strongly denaturing; unfolds proteins into linear chains with a uniform negative charge.[9][10] |
| Solubilization Efficiency | Highly effective for membrane proteins, often better than CHAPS.[2][3] Can be less effective for highly aggregated or complex protein mixtures compared to SDS. | Extremely high solubilization power for a wide range of proteins, including those in inclusion bodies.[5] |
| Compatibility | Compatible with downstream applications requiring native protein conformation such as co-immunoprecipitation and enzyme activity assays. Ideal for 2D-electrophoresis.[11] | Primarily used for denaturing applications like SDS-PAGE and Western blotting. Interferes with many immunoassays and mass spectrometry unless removed.[12] |
| Typical Use Cases | Solubilization of membrane proteins for functional studies, 2D-gel electrophoresis, proteomics.[1][11] | Routine cell lysis for SDS-PAGE, Western blotting, solubilization of inclusion bodies.[7] |
Quantitative Data Summary
Direct comparative studies providing quantitative protein yield data for this compound and SDS from the same biological source are limited. However, data from studies evaluating detergents for specific applications can provide valuable insights.
Table 1: Solubilization of Proteins and Cholesterol from Human Erythrocyte Membranes
This table is adapted from a study comparing the solubilizing power of ASB-14, this compound, CHAPS, and Triton X-100 on human erythrocyte membranes.[2]
| Detergent | Protein Solubilized (%) | Cholesterol Solubilized (%) |
| This compound | ~65 | ~75 |
| ASB-14 | ~55 | ~60 |
| CHAPS | ~30 | ~25 |
| Triton X-100 | ~45 | ~50 |
Note: This study did not include SDS. The data indicates the superior performance of this compound in solubilizing membrane components compared to other non-ionic and zwitterionic detergents.
Table 2: General Comparison of Protein Yield
This table provides a qualitative and inferred comparison based on the known properties of the detergents.
| Detergent | Expected Total Protein Yield | Yield of Native/Functional Protein |
| This compound | Good to Excellent (especially for membrane proteins) | High |
| SDS | Excellent to Superior (for total proteome) | Very Low to None |
Experimental Protocols
Below are detailed protocols for protein extraction using this compound and SDS. These should be optimized for specific cell or tissue types.
Protocol 1: Protein Extraction using this compound for Non-Denaturing Applications
This protocol is designed for the extraction of proteins, particularly membrane proteins, while aiming to preserve their native conformation and activity.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail.
-
Cell pellet or tissue sample
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Ice
Procedure:
-
Preparation: Place the cell pellet or tissue sample on ice. Prepare the this compound Lysis Buffer and keep it on ice.
-
Lysis:
-
For adherent cells: Wash the cell monolayer with ice-cold PBS, then add the this compound Lysis Buffer and scrape the cells.
-
For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in this compound Lysis Buffer.
-
For tissue: Homogenize the tissue in this compound Lysis Buffer using a Dounce homogenizer or sonicator on ice.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to facilitate solubilization.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Downstream Processing: The protein extract is now ready for downstream applications such as immunoprecipitation, enzyme assays, or 2D-gel electrophoresis.
Protocol 2: Protein Extraction using SDS for Denaturing Applications
This protocol is optimized for the complete solubilization of proteins for applications like SDS-PAGE and Western blotting.
Materials:
-
SDS Lysis Buffer: 50 mM Tris-HCl pH 6.8, 2% (w/v) SDS, 10% glycerol, 1% 2-mercaptoethanol (add fresh), Bromophenol Blue.
-
Cell pellet or tissue sample
-
Syringe with a 21-gauge needle or sonicator
-
Heating block
-
Microcentrifuge
Procedure:
-
Preparation: Prepare the SDS Lysis Buffer.
-
Lysis:
-
Resuspend the cell pellet or homogenized tissue in SDS Lysis Buffer.
-
To reduce viscosity from DNA, pass the lysate through a syringe with a 21-gauge needle several times or sonicate briefly.
-
-
Denaturation: Heat the sample at 95-100°C for 5-10 minutes to complete protein denaturation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 5 minutes at room temperature to pellet any insoluble material.
-
Collection: The supernatant contains the solubilized and denatured proteins.
-
Downstream Processing: The sample is ready to be loaded onto an SDS-PAGE gel.
Visualizing the Workflow and a Relevant Signaling Pathway
To further illustrate the practical application and context of protein extraction, the following diagrams are provided.
Caption: Comparative workflow for protein extraction using this compound and SDS.
Caption: Simplified MAPK/ERK signaling pathway, often studied using extracted proteins.
Conclusion
The selection of a detergent for protein extraction is a critical decision that should be guided by the specific goals of the research. This compound emerges as a powerful zwitterionic detergent for applications requiring the preservation of protein structure and function, particularly for the challenging class of membrane proteins. In contrast, SDS remains the gold standard for complete protein solubilization in denaturing applications like SDS-PAGE. By understanding the distinct properties of these detergents and utilizing optimized protocols, researchers can significantly enhance the quality and reliability of their experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. agscientific.com [agscientific.com]
- 9. Protein unfolding by SDS: the microscopic mechanisms and the properties of the SDS-protein assembly - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the Purity of Proteins Extracted with ASB-16: A Comparative Guide
For researchers, scientists, and drug development professionals, the isolation of high-purity proteins is a critical prerequisite for reliable downstream applications, from structural biology to therapeutic development. The choice of detergent for solubilizing proteins, particularly membrane proteins, is a pivotal step in achieving this goal. This guide provides an objective comparison of the performance of Amidosulfobetaine-16 (ASB-16), a zwitterionic detergent, with other commonly used alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Protein Extraction Detergents
This compound is a zwitterionic detergent known for its efficacy in solubilizing proteins for two-dimensional gel electrophoresis (2D-PAGE) and other proteomic analyses. It has been reported to exhibit superior protein solubilization properties compared to the commonly used detergent CHAPS and, in some instances, its shorter-chain counterpart, ASB-14.
To provide a quantitative comparison, we can consider a study that evaluated the efficiency of various detergents in solubilizing membrane proteins from the bacterium Xylella fastidiosa. While this study used ASB-14, a close structural analog of this compound, the results offer valuable insights into the performance of amidosulfobetaine-class detergents. The effectiveness was quantified by the number of protein spots resolved on 2D-PAGE gels.
| Detergent | Number of Protein Spots Resolved |
| ASB-14 | 221 |
| SB 3-10 | 157 |
| CHAPS | 72 |
| Triton X-100 | 43 |
Data adapted from a study on membrane proteins from Xylella fastidiosa.
These results indicate that amidosulfobetaine detergents like ASB-14 (and by extension, this compound) can significantly enhance the extraction and resolution of membrane proteins compared to traditional detergents like CHAPS and Triton X-100.
Experimental Protocols
To ensure reproducibility and allow for accurate comparison, detailed experimental protocols for protein extraction and purity assessment are provided below.
Protein Extraction Protocols
This compound Solubilization Buffer for 2D-PAGE (Recommended Protocol)
This protocol is adapted from standard procedures for membrane protein extraction for 2D-PAGE, optimized for the use of this compound.
-
Lysis/Solubilization Buffer:
-
7 M Urea
-
2 M Thiourea
-
2-4% (w/v) this compound
-
40 mM Tris base
-
1% (w/v) Dithiothreitol (DTT) or 70 mM DTT
-
Protease and phosphatase inhibitor cocktails (added fresh)
-
0.2% (v/v) Carrier ampholytes (e.g., pH 3-10)
-
-
Procedure:
-
Harvest cells or tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
For cell pellets, add an appropriate volume of this compound Lysis/Solubilization Buffer. For tissues, pulverize in liquid nitrogen before adding the buffer.
-
Incubate on a rocking platform for 30-60 minutes at room temperature to ensure complete solubilization.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible assay such as the Bradford assay.
-
CHAPS Protein Extraction Protocol
-
Lysis Buffer:
-
7 M Urea
-
2 M Thiourea
-
4% (w/v) CHAPS
-
40 mM Tris base
-
1% (w/v) DTT
-
Protease inhibitor cocktail
-
-
Procedure:
-
Wash cultured cells with ice-cold PBS and collect by centrifugation.[1]
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.[1]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Collect the supernatant containing the solubilized proteins.[1]
-
Triton X-100 Protein Extraction Protocol
-
Homogenization Buffer:
-
250 mM sucrose
-
1 mM EDTA
-
10 mM Tris-HCl, pH 7.2
-
Protease and phosphatase inhibitors[2]
-
-
Procedure:
-
Homogenize cells or tissue in ice-cold Homogenization Buffer.[2]
-
Centrifuge at 700 x g for 10 minutes at 4°C to remove intact cells and nuclei.[2]
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet membranes.[2]
-
Resuspend the membrane pellet in Homogenization Buffer containing 2% Triton X-100.[2]
-
Incubate for 30 minutes at 4°C with occasional vortexing.[2]
-
Centrifuge at 100,000 x g for 30 minutes at 4°C.[2]
-
The supernatant contains the solubilized membrane proteins.[2]
-
Protein Purity and Concentration Assessment Protocols
Bradford Protein Assay
This assay is used to determine the total protein concentration in a sample.
-
Principle: The binding of Coomassie Brilliant Blue G-250 dye to proteins under acidic conditions causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[3][4]
-
Procedure:
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).[3]
-
Add a small volume of the protein sample or standard to the Bradford reagent.[3]
-
Incubate at room temperature for at least 5 minutes.[3]
-
Measure the absorbance at 595 nm using a spectrophotometer.[3]
-
Determine the protein concentration of the sample by comparing its absorbance to the standard curve.[3]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE is a technique to separate proteins based on their molecular weight, providing a visual assessment of purity.[5][6]
-
Procedure:
-
Mix the protein sample with Laemmli sample buffer, which contains SDS to denature and impart a uniform negative charge to the proteins.[5]
-
Heat the samples at 95-100°C for 5 minutes.[5]
-
Load the samples onto a polyacrylamide gel.[5]
-
Apply an electric field to separate the proteins by size.[5]
-
Stain the gel with a dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[5] A single band at the expected molecular weight indicates high purity, while multiple bands suggest the presence of contaminants.
-
Mass Spectrometry (MS)
MS provides a highly accurate assessment of protein identity and purity.
-
Principle: Proteins are typically digested into smaller peptides, which are then ionized and their mass-to-charge ratio is measured. This information is used to identify the proteins present in the sample.[7]
-
Procedure (Bottom-Up Proteomics):
-
Excise the protein band of interest from an SDS-PAGE gel or use the protein solution directly.
-
Perform in-gel or in-solution digestion with a protease, most commonly trypsin.
-
The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
The MS/MS data is searched against a protein database to identify the protein(s) and any contaminants.[7]
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for protein extraction and purity evaluation.
A key application for purified proteins is the study of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often studied in cancer research.[3][5] The extraction of EGFR, a membrane protein, is a prime example where an effective detergent like this compound would be beneficial.
Caption: Simplified EGFR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein extraction for 2DE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 7. Improving extraction and post-purification concentration of membrane proteins - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of ASB-16: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of ASB-16 (Amidosulfobetaine-16), ensuring that your laboratory practices remain safe, compliant, and efficient.
This compound is a zwitterionic detergent frequently used for solubilizing proteins in 2D electrophoresis.[1][2][3][4][5] According to available safety data, this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) guidelines.[6][7] This non-hazardous classification is a key factor in determining the appropriate disposal protocol. However, adherence to good laboratory practices for all chemical waste is paramount.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory professionals.
| Property | Value | Reference |
| CAS Number | 52562-29-5 | [2][6] |
| Molecular Formula | C₂₄H₅₀N₂O₄S | [1][2] |
| Molecular Weight | 462.7 g/mol | [2] |
| Appearance | Solid | [6] |
| Solubility | Water soluble | [1] |
| Critical Micelle Concentration (CMC) | 8 mM | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and recommended workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocol: Step-by-Step Disposal Procedures for this compound
This section provides detailed methodologies for handling and disposing of this compound in various forms, consistent with general laboratory safety protocols for non-hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn:
-
Standard laboratory coat.
-
Safety glasses or goggles.
-
Nitrile or latex gloves.
Disposal of Unused or Waste this compound (Solid)
For the disposal of solid this compound that is expired, contaminated, or no longer needed:
-
Containerization: Place the solid this compound waste into a designated, well-labeled, and sealable container for non-hazardous solid chemical waste. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents ("this compound").
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the container through your institution's established waste management program for non-hazardous chemical waste. Follow all local and institutional regulations.
Disposal of Aqueous Solutions Containing this compound
For the disposal of buffer solutions or other aqueous solutions containing this compound:
-
Hazard Assessment of Solution Components: While this compound itself is non-hazardous, evaluate all other components in the solution for hazardous properties (e.g., corrosivity, toxicity, flammability).
-
Non-Hazardous Solutions: If the solution contains no other hazardous materials, it may be permissible to dispose of it down the sanitary sewer system with copious amounts of water. However, always consult your institution's Environmental Health and Safety (EHS) guidelines and local regulations regarding drain disposal.[8][9]
-
Solutions with Hazardous Components: If the solution contains other hazardous materials, it must be treated as hazardous waste.
-
Collect the waste solution in a designated, sealed, and clearly labeled hazardous waste container.
-
The label must list all chemical constituents and their approximate concentrations.
-
Manage and dispose of the container through your institution's hazardous waste program.
-
Handling Spills of this compound
In the event of a spill of solid or aqueous this compound:
-
Area Control: Alert personnel in the immediate area and restrict access.
-
Containment: For liquid spills, use absorbent pads or other suitable absorbent materials to contain the spill.
-
Clean-up (Solid): For solid spills, carefully sweep or scoop the material to avoid creating dust.[6] Place the collected material into a designated non-hazardous waste container.
-
Clean-up (Liquid): After absorbing the liquid, wipe down the spill area with a damp cloth.
-
Decontamination: Clean the affected area with soap and water.
-
Waste Disposal: Dispose of all contaminated cleaning materials (absorbent pads, gloves, etc.) as non-hazardous solid waste, unless other hazardous materials were involved in the spill.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your institution's specific waste management guidelines and local regulations.
References
- 1. This compound Detergent | AAT Bioquest [aatbio.com]
- 2. scbt.com [scbt.com]
- 3. This compound Zwitterionic Detergent| BiopHoretics [biophoretics.com]
- 4. biocompare.com [biocompare.com]
- 5. cephamls.com [cephamls.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling ASB-16
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of ASB-16 (Amidosulfobetaine-16). The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of waste materials.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols for handling non-hazardous chemicals should be strictly followed to ensure a safe working environment.[1][2][3]
Core Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory gloves are sufficient for handling AS-16. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential spills. |
| Footwear | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory to prevent injury from spills or dropped objects. |
General Hygiene and Safety Practices:
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1]
-
Ventilation: Ensure the work is performed in a well-ventilated area.[4]
-
Labeling: Keep this compound in a clearly labeled container.
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated place away from incompatible materials. |
| Preparation of Solutions | When preparing solutions, measure the required amount of this compound powder in a designated area. Avoid creating dust. |
| Spill Procedures | In case of a spill, wear appropriate PPE, mechanically recover the solid product, and place it in a suitable container for disposal. Ventilate the area of the spill. |
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its associated waste should follow institutional guidelines for non-hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as solid, non-hazardous chemical waste. Place in a sealed and labeled container and dispose of according to your institution's waste management procedures.[5] |
| Liquid Waste (Solutions containing this compound) | For small quantities of dilute aqueous solutions, disposal down the drain with copious amounts of water may be permissible, but always check with your institution's Environmental Health and Safety (EHS) office first.[5] For larger volumes or concentrated solutions, collect in a labeled waste container and dispose of through your institution's chemical waste program. |
| Contaminated Labware (e.g., tubes, pipette tips) | Dispose of in the appropriate solid waste stream for non-hazardous laboratory materials. |
| Empty Containers | Rinse empty containers thoroughly with water. Deface the label before disposing of it in the regular trash.[5] |
Experimental Protocol: Protein Solubilization for 2D Electrophoresis
This compound is a zwitterionic detergent effective for solubilizing proteins, particularly membrane proteins, for two-dimensional (2D) electrophoresis.[6][7] The following is a general protocol for protein extraction using a detergent of this class. Researchers should optimize concentrations and incubation times for their specific protein of interest.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: (e.g., 7 M Urea, 2 M Thiourea, 4% (w/v) this compound, 40 mM Tris, 1% DTT, and protease inhibitors)
-
Microcentrifuge
-
Sonicator or homogenizer
-
Vortex mixer
Procedure:
-
Sample Preparation: Start with a cell pellet or tissue sample from which proteins are to be extracted.
-
Lysis: Add an appropriate volume of Lysis Buffer to the sample.
-
Homogenization: Resuspend the sample in the Lysis Buffer by vortexing. For more robust samples, sonication or mechanical homogenization may be necessary to ensure complete cell lysis and protein solubilization.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) with gentle agitation to facilitate protein solubilization.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet any insoluble material such as cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.
-
Downstream Analysis: The protein extract is now ready for protein concentration determination and subsequent analysis by 2D electrophoresis.
Visualizations
The following diagrams illustrate the key workflows for handling this compound.
Caption: Experimental workflow for using this compound.
Caption: Logical flow for the disposal of this compound waste.
References
- 1. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. cabrillo.edu [cabrillo.edu]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
